(3S)-3-ethylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGUQNCCWBFNJ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235094-03-8 | |
| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=235094-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(3S)-3-ethylpyrrolidine hydrochloride CAS number
An In-Depth Technical Guide to (3S)-3-Ethylpyrrolidine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of This compound (CAS No: 235094-03-8), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, characterization, and application of this versatile compound.
Core Compound Identification and Physicochemical Properties
This compound is the salt form of the chiral amine (3S)-3-ethylpyrrolidine. The hydrochloride salt form enhances stability, crystallinity, and solubility in aqueous media, making it more amenable to handling and formulation in a laboratory setting compared to the free base.
| Property | Value | Source |
| CAS Number | 235094-03-8 | [3] |
| Molecular Formula | C₆H₁₄ClN | [3] |
| Molecular Weight | 135.64 g/mol | [3] |
| Synonym | (S)-3-ethylpyrrolidine hydrochloride | [3] |
| Canonical SMILES | CC[C@H]1CNCC1.Cl | [4] |
| Storage | Room temperature, store under inert gas | [3][5] |
| Sensitivity | Hygroscopic | [5] |
Stereochemical Integrity: The Cornerstone of Application
The biological activity of chiral molecules is critically dependent on their stereochemistry. For this compound, ensuring high enantiomeric purity is not merely a quality control metric but a prerequisite for its valid application in drug discovery, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of such compounds.
Workflow for Enantiomeric Purity Analysis
The following diagram outlines a self-validating workflow for the robust determination of enantiomeric purity. The logic dictates that the sample preparation must not induce racemization, and the chromatographic method must achieve baseline separation of the enantiomers for accurate quantification.
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
This protocol is designed to be a self-validating system. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven broad applicability for separating chiral amines. The use of acidic and basic additives in the mobile phase is crucial for improving peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support.[6]
1. Instrumentation and Columns:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Cellulose or Amylose-based column (e.g., CHIRALCEL® OD-H, Lux® Cellulose-3).[7]
2. Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of Hexane/Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Causality: Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier that modulates retention time. The optimal ratio must be determined empirically to achieve baseline resolution (Rs > 1.5).
-
Additives: To the mobile phase, add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).[6]
-
Causality: The amine analyte is basic and can tail on acidic silica surfaces. TEA, a competing base, saturates these sites to improve peak symmetry. TFA helps by forming an ion pair with the amine, leading to more consistent interactions with the CSP.[6]
3. Sample Preparation:
-
Prepare a stock solution of (3S)-3-ethylpyrrolidine HCl at ~1 mg/mL in the mobile phase.
-
Prepare a racemic standard (if available) to confirm the elution order of the enantiomers.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or as appropriate if derivatized).
-
Injection Volume: 5-10 µL.
5. Data Analysis:
-
Integrate the peak areas for the (S)-enantiomer (A_S) and the (R)-enantiomer (A_R).
-
Calculate the enantiomeric excess using the formula: % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100
Synthetic Strategies: A Logic-Driven Approach
The synthesis of chiral pyrrolidines is a well-explored field, with strategies generally falling into two categories: modification of existing chiral molecules (the "chiral pool" approach) or the creation of the chiral center during the synthesis (asymmetric synthesis).[8][9] The choice is dictated by factors such as cost, scalability, and the availability of starting materials.
Caption: Decision logic for selecting a synthetic strategy for chiral pyrrolidines.
Representative Synthetic Protocol: Asymmetric Michael Addition Approach
This protocol illustrates a common strategy for creating the chiral pyrrolidine core. Organocatalytic Michael addition is a powerful method for forming C-C bonds stereoselectively.[10]
1. Reaction Setup:
-
To a solution of a suitable nitroalkene (e.g., 1-nitrobut-1-ene) (1.0 eq) and an α,β-unsaturated aldehyde (e.g., acrolein) (1.2 eq) in an anhydrous, aprotic solvent (e.g., Toluene) at -20 °C, add a chiral diarylprolinol silyl ether catalyst (e.g., Jørgensen-Hayashi catalyst) (0.1 eq).
-
Causality: The chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate in a stereodefined environment. This enamine then attacks the nitroalkene in a conjugate addition, with the catalyst's bulky groups directing the approach to favor one enantiomer.[10]
2. Cyclization and Reduction:
-
After the Michael addition is complete (monitored by TLC or LC-MS), the intermediate γ-nitroaldehyde is typically reduced and cyclized in a one-pot sequence.
-
Add a reducing agent like NaBH₄ to reduce the aldehyde to an alcohol.
-
Subsequently, introduce a catalyst for nitro group reduction and reductive amination, such as H₂ gas with a Palladium or Raney Nickel catalyst.
-
Causality: The reduction of the nitro group to an amine, followed by intramolecular cyclization (reductive amination) with the carbonyl (or its alcohol precursor), forges the pyrrolidine ring.
3. Purification:
-
After the reaction, the catalyst is removed, and the crude product is purified using column chromatography on silica gel.
4. Salt Formation:
-
Dissolve the purified free base, (3S)-3-ethylpyrrolidine, in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid and wash with cold solvent to yield this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 3-substituted pyrrolidine motif is a key structural element in many kinase inhibitors.[1][11] The stereochemistry at the C3 position is often crucial for orienting substituents into the active site of the kinase to achieve potent and selective inhibition.
A prime example is in the development of inhibitors for kinases in the MAPK pathway, such as ERK.[11] A systematic exploration of substituents at the 3-position of a pyrrolidine lead compound led to the discovery of analogs with vastly improved pharmacokinetic (PK) properties. Specifically, the introduction of a 3(S)-thiomethyl group dramatically improved oral bioavailability.[11] This demonstrates the profound impact that stereospecific modifications to the pyrrolidine core can have on drug-like properties.
Caption: Role of the chiral pyrrolidine scaffold in the iterative drug discovery process.
Safety, Handling, and Storage
As a hydrochloride salt of an amine, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general precautions for related pyrrolidine hydrochlorides apply.[5][12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Causes skin and serious eye irritation.[5][13]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[5] Storing under an inert atmosphere (e.g., Argon) is recommended for long-term stability.
-
Fire Hazards: In case of fire, use carbon dioxide, dry chemical powder, or foam. Combustion may produce toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[5]
-
First Aid:
Conclusion
This compound is more than just a chemical reagent; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, which must be rigorously controlled and verified. Understanding the causality behind the analytical and synthetic methodologies allows researchers to leverage this building block effectively, paving the way for the discovery of novel therapeutics. From the logic of chiral separation to the strategic design of asymmetric syntheses and its ultimate application in targeting complex diseases, this compound represents a critical component in the drug development arsenal.
References
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Asfandiyarova, L., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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Iacono, S. T., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
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Yang, Y., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE. Apollo Scientific. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex. Available at: [Link]
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Babu, S., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of (3S)-3-Ethylpyrrolidine Hydrochloride
Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is recognized as a "privileged scaffold."[1] Its significance is rooted in the three-dimensional complexity afforded by its sp³-hybridized carbon atoms, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[2][3] This non-planar structure is crucial for establishing specific, high-affinity interactions with complex biological targets like enzymes and receptors.[1]
The introduction of a chiral center, as seen in (3S)-3-ethylpyrrolidine hydrochloride, further enhances its value. The specific stereochemistry of substituents on the pyrrolidine ring can dramatically influence biological activity and selectivity, making enantiomerically pure building blocks essential for the development of potent and safe therapeutics.[4][5] Compounds bearing the pyrrolidine core are integral to numerous FDA-approved drugs and natural products, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[6] This guide provides an in-depth analysis of the core chemical properties of this compound, a key chiral intermediate for researchers and scientists in the field of drug development.
Section 1: Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. For this compound, this involves a combination of nomenclature, unique identifiers, and sophisticated spectroscopic techniques.
Nomenclature and Identifiers
-
Systematic Name: this compound
-
Molecular Formula: C₆H₁₄ClN[7]
-
Molecular Weight: 135.64 g/mol [7]
-
CAS Number: 235094-03-8[7]
-
Parent Compound (Free Base): (3S)-3-Ethylpyrrolidine
The hydrochloride salt form is typically used to improve the stability and aqueous solubility of the parent amine, which is a common strategy in pharmaceutical development.[9]
Structural Confirmation: Spectroscopic Analysis
Confirming the covalent structure and stereochemistry of this compound requires a multi-pronged analytical approach.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the ethyl group's methyl (CH₃) and methylene (CH₂) protons, as well as complex, overlapping multiplets for the protons on the pyrrolidine ring. The protonated amine (N-H) protons may appear as a broad singlet and its chemical shift can be concentration and solvent dependent. The chiral center at C3 renders the protons on the adjacent ring carbons (C2 and C4) diastereotopic, leading to more complex splitting patterns than in an achiral analogue. A representative spectrum is available for reference.[10]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this molecule, six distinct carbon signals are expected: one for the methyl carbon, one for the ethyl methylene carbon, and four for the individual carbons of the pyrrolidine ring. The chemical shifts of the ring carbons are influenced by their proximity to the nitrogen atom and the ethyl substituent.
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be that of the protonated free base, [(C₆H₁₃N) + H]⁺.
-
Expected Molecular Ion (M+H)⁺: m/z ≈ 100.1121 (corresponding to the free base C₆H₁₃N plus a proton). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).
The following diagram illustrates a logical workflow for the complete characterization of a chiral building block like this compound.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, formulation, and behavior in biological systems. As a hydrochloride salt, the properties of this compound are dominated by its ionic nature.
| Property | Value / Description |
| Appearance | Typically a white to off-white solid or crystalline powder. |
| Molecular Formula | C₆H₁₄ClN[7] |
| Molecular Weight | 135.64 g/mol [7] |
| Melting Point | Data is not consistently available in peer-reviewed literature; however, melting points for similar small molecule amine hydrochlorides can range widely. Purity significantly impacts the melting point range.[11] |
| Solubility | Expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents. The ionic nature of the hydrochloride salt enhances aqueous solubility compared to the free base.[9] |
| Stability | The hydrochloride salt is generally more stable and less volatile than the corresponding free amine.[9] It should be stored in a tightly sealed container, often under an inert atmosphere, at room temperature or refrigerated to prevent degradation.[8] |
| Hygroscopicity | Like many amine salts, it may be hygroscopic. Handling in a dry environment is recommended. |
Section 3: Synthesis and Applications
Synthesis Overview
The synthesis of enantiomerically pure pyrrolidines is a critical area of research in organic chemistry.[5] Methods often involve asymmetric synthesis strategies to install the chiral center with high fidelity. Common approaches include:
-
From Chiral Precursors: Synthesizing from naturally available chiral molecules, such as amino acids.[12]
-
Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of a reaction, such as the enantioselective Hofmann-Löffler-Freytag reaction or catalytic hydroalkylation of pyrrolines.[5][13]
-
Ring-Closing Metathesis: Employing reactions like ring-closing enyne metathesis (RCEM) to form the heterocyclic ring from an acyclic, chiral precursor.[14]
The final step typically involves treating the synthesized chiral free base, (3S)-3-ethylpyrrolidine, with hydrochloric acid to precipitate the stable hydrochloride salt.
Applications in Drug Development
This compound serves as a valuable chiral building block. The pyrrolidine scaffold is a cornerstone in the design of drugs targeting a wide range of diseases.[6] Its three-dimensional structure is key to fitting into the binding pockets of proteins.[2] By incorporating this specific chiral fragment, medicinal chemists can synthesize novel drug candidates with potentially improved potency, selectivity, and pharmacokinetic properties. The ethyl group provides a lipophilic handle that can be oriented in a specific direction in 3D space, influencing interactions with the target protein.
Section 4: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The safety profile is primarily associated with the parent pyrrolidine class of compounds.
-
General Hazards: Pyrrolidine and its derivatives can be corrosive and harmful if swallowed or inhaled. They can cause severe skin burns and eye damage.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[19] Keep away from incompatible materials such as strong oxidizing agents and strong acids (beyond its salt form).[16]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[19]
Section 5: Experimental Protocols
Trustworthy and reproducible data relies on meticulous experimental execution. The following are standard protocols for the characterization of a solid organic salt like this compound.
Protocol: Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: a. Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush any large crystals using a mortar and pestle.[20] b. Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.[21] c. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[21]
-
Instrument Setup (e.g., Mel-Temp Apparatus): a. If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate. b. Allow the apparatus to cool to at least 20°C below the estimated melting point. c. For an accurate measurement, set the heating ramp rate to 1-2°C per minute, starting about 10-15°C below the expected melting point.[20]
-
Measurement: a. Place the packed capillary tube into the sample holder of the apparatus. b. Observe the sample through the magnifying lens. c. Record the temperature at which the first droplet of liquid appears (T₁). d. Record the temperature at which the entire sample has completely melted into a clear liquid (T₂). e. The melting point is reported as the range T₁ – T₂.
Protocol: NMR Sample Preparation
Rationale: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The sample must be fully dissolved in a suitable deuterated solvent, and free of any particulate matter which can degrade spectral quality.[22]
Methodology:
-
Solvent Selection: a. Choose a deuterated solvent in which the compound is fully soluble. For amine hydrochlorides, methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are common choices. Chloroform-d (CDCl₃) may also be used but solubility might be lower. b. Ensure the residual solvent peaks do not overlap with key analyte signals.[23]
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound for a standard ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a small, clean vial.[24] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[25] c. Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: a. Place a small plug of cotton or glass wool into a Pasteur pipette. b. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube to remove any dust or undissolved particles.[22][26] c. The final solution height in the NMR tube should be approximately 4-5 cm (0.55-0.7 mL).[22]
-
Final Steps: a. Cap the NMR tube securely. b. Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[26]
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Wang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H/C(sp2)−H Coupling. Journal of the American Chemical Society, 145(25), 13686-13697. Available at: [Link]
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Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769-771. Available at: [Link]
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An In-depth Technical Guide to (3S)-3-ethylpyrrolidine Hydrochloride: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of (3S)-3-ethylpyrrolidine hydrochloride, a chiral building block of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, robust synthetic and analytical methodologies, and its strategic application in the design of novel therapeutics. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is due to several key factors: the sp³-hybridized carbons provide a three-dimensional geometry that allows for better exploration of pharmacophore space, and the nitrogen atom acts as a key hydrogen bond acceptor or can be readily functionalized.[1]
The introduction of stereocenters into this scaffold, as seen in this compound, is critical. Enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, access to enantiomerically pure building blocks is not merely an academic exercise but a fundamental requirement for developing safe and effective medicines.[4] this compound serves as a valuable chiral synthon, enabling the precise, stereocontrolled construction of complex molecular architectures for targeted therapeutic agents.[5]
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt form of the chiral amine (3S)-3-ethylpyrrolidine. The "(3S)" designation defines the absolute stereochemistry at the chiral carbon atom at position 3 of the pyrrolidine ring.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 235094-03-8 | [6] |
| Molecular Formula | C₆H₁₄ClN | [6] |
| Molecular Weight | 135.64 g/mol | [6] |
| Purity | Typically ≥97% | [6] |
| Form | Solid (typical) | N/A |
| Storage | Room temperature, sealed in dry conditions |[6][7] |
Synthesis and Purification: A Validating Workflow
The synthesis of enantiomerically pure 3-substituted pyrrolidines is a critical task in medicinal chemistry. While numerous strategies exist, a common and reliable approach involves the stereoselective reduction of a corresponding chiral precursor, often derived from natural amino acids like L-proline to ensure stereochemical fidelity.[8]
Conceptual Synthetic Protocol
A plausible and robust pathway to this compound begins with a protected (S)-pyrrolidin-3-one derivative. The rationale is to leverage a well-defined chiral starting material and introduce the ethyl group via a Grignard reaction, followed by deoxygenation and deprotection.
Step 1: N-Protection of (S)-Pyrrolidin-3-one
-
Protocol: React commercially available (S)-pyrrolidin-3-one hydrochloride with a suitable protecting group, such as Boc-anhydride (di-tert-butyl dicarbonate), in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (DCM).
-
Causality: The Boc group is chosen for its stability under nucleophilic conditions (like the upcoming Grignard reaction) and its ease of removal under acidic conditions, which is compatible with the final hydrochloride salt formation.
Step 2: Grignard Reaction for Ethyl Group Introduction
-
Protocol: Treat the N-Boc-(S)-pyrrolidin-3-one with ethylmagnesium bromide (EtMgBr) in an anhydrous ether solvent (like THF or diethyl ether) at low temperature (e.g., 0 °C to -78 °C).
-
Causality: The Grignard reagent is a powerful nucleophile that attacks the electrophilic carbonyl carbon, forming a tertiary alcohol and creating the C-C bond for the ethyl group. Low temperature is crucial to control reactivity and minimize side reactions.
Step 3: Deoxygenation of the Tertiary Alcohol
-
Protocol: The resulting tertiary alcohol is converted to a more reactive intermediate (e.g., a xanthate ester) and then reduced using a radical-based deoxygenation method, such as the Barton-McCombie reaction.
-
Causality: Direct reduction of the tertiary alcohol is difficult. The Barton-McCombie deoxygenation provides a reliable, high-yield method for removing the hydroxyl group and replacing it with a hydrogen atom.
Step 4: Deprotection and Salt Formation
-
Protocol: Treat the N-Boc-(3S)-3-ethylpyrrolidine intermediate with a strong acid, such as hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether.
-
Causality: The acidic conditions cleave the Boc protecting group, liberating the secondary amine. The excess HCl protonates the amine, forming the stable hydrochloride salt, which can then be isolated via precipitation and filtration.
Caption: High-level workflow for the synthesis of the target compound.
Structural Elucidation and Quality Control
Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and analytical techniques forms a self-validating system for quality control.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals would include a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the ethyl group, along with complex multiplets for the pyrrolidine ring protons. The integration of these signals confirms the ratio of protons in the molecule.[9][10][11]
-
¹³C NMR: Shows the number of unique carbon environments. Distinct signals for the two ethyl group carbons and the four pyrrolidine ring carbons would be expected.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the free base. Electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 100.12, confirming the mass of the free base (C₆H₁₃N).[9]
-
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
-
Purpose: To determine the enantiomeric excess (e.e.). The compound is passed through a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.
-
Validation: A high e.e. (typically >98%) confirms the stereochemical integrity of the synthesis.
-
Caption: Comprehensive workflow for structural verification and quality control.
Applications in Drug Discovery and Development
The strategic value of this compound lies in its role as a chiral building block for constructing more complex drug candidates. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its 3D nature is increasingly sought after to improve pharmacological properties.
The "Escape from Flatland" Principle
Modern drug discovery often seeks to move away from flat, aromatic structures towards molecules with greater three-dimensional complexity (a higher Fsp³ character).[14]
-
Benefits of 3D Structure:
-
Enhanced Specificity: A well-defined 3D shape can lead to more precise interactions with the binding pockets of target proteins, improving potency and reducing off-target effects.
-
Improved Physicochemical Properties: Increased saturation can improve solubility, reduce metabolic liability, and enhance oral bioavailability.
-
Novelty and IP: Moving into 3D chemical space allows for the exploration of novel structures, providing opportunities for new intellectual property.
-
This compound, as a non-planar, Fsp³-rich building block, is an ideal starting point for this design philosophy.[14]
Role as a Chiral Intermediate
This compound is not typically a final drug but an intermediate used in multi-step syntheses.[8] Its secondary amine can be functionalized via reactions like acylation, alkylation, or reductive amination to append larger, more complex fragments of a target drug molecule, all while preserving the crucial (S)-stereocenter. This is a cornerstone of asymmetric synthesis, allowing for the efficient production of a single, desired enantiomer of a final drug candidate.[3][15]
Caption: The strategic role of chiral synthons in drug development.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for structurally similar pyrrolidine hydrochlorides, it should be considered an irritant.[16][17]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[16][19]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7][18]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[19]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, coupled with the versatile pyrrolidine scaffold, provides medicinal chemists with a reliable and strategic starting point for the synthesis of next-generation therapeutics. Understanding its structure, synthesis, and analytical validation is fundamental for any research professional aiming to leverage the power of stereocontrolled synthesis in the development of novel, effective, and safe medicines.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
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(S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 . PubChem. [Link]
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(S)-3-Ethylpyrrolidine Hydrochloride: A Comprehensive Physicochemical Characterization Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery, the use of chiral building blocks is paramount for achieving target specificity and optimizing pharmacological profiles. (S)-3-ethylpyrrolidine hydrochloride represents a key chiral scaffold, a substituted pyrrolidine ring that is a prevalent structural motif in a multitude of biologically active compounds. Its correct stereochemical configuration and high purity are critical starting points for multi-step syntheses. This guide serves as a comprehensive technical resource, detailing the essential physical properties of (S)-3-ethylpyrrolidine hydrochloride and the rigorous analytical methodologies required for its validation. The focus is not merely on the data itself, but on the causality behind the experimental choices, providing a framework for robust quality control and application in research and development.
Chemical Identity and Molecular Structure
A foundational understanding begins with the unambiguous identification of the molecule's structure and its fundamental chemical properties.
-
Chemical Name: (S)-3-ethylpyrrolidine hydrochloride
-
CAS Number: 235094-03-8[1]
-
Molecular Formula: C₆H₁₄ClN[1]
-
Molecular Weight: 135.64 g/mol [1]
-
Canonical SMILES: CC[C@@H]1CNCC1.Cl
-
InChI Key: InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1[1]
Caption: 2D representation of (S)-3-ethylpyrrolidine hydrochloride structure.
Core Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, storage, formulation, and bioavailability. The data presented below are synthesized from supplier technical data sheets and analytical principles for similar chemical entities.
| Property | Value/Description | Rationale & Significance |
| Appearance | White to off-white crystalline solid. | Provides a first-pass quality check. Deviations in color may indicate impurities or degradation. |
| Melting Point | Data not consistently published; requires experimental determination. | A sharp melting range is a primary indicator of high purity. Broad ranges suggest the presence of impurities. |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol). | As a hydrochloride salt, its ionic character enhances solubility in polar solvents, which is crucial for reaction setup and potential aqueous formulations. |
| Storage | Sealed in dry conditions, 2-8°C or room temperature.[1][2] | Indicates the compound's stability. Refrigeration and protection from moisture are standard for preventing degradation of amine salts. |
| Purity | Typically ≥97%.[1] | Defines the quality of the material. High purity is essential to avoid side reactions and ensure predictable stoichiometry. |
Analytical Characterization Protocols
To ensure the identity, purity, and stereochemical integrity of (S)-3-ethylpyrrolidine hydrochloride, a multi-technique analytical approach is required. The following protocols are designed as self-validating systems.
Protocol: Identity and Purity via ¹H and ¹³C NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structural elucidation. It maps the carbon-hydrogen framework of a molecule, confirming its identity. The cleanliness of the spectrum (absence of unassigned peaks) serves as a robust measure of purity.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is excellent for amine salts as it will exchange with the N-H protons, simplifying the spectrum.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum on a ≥400 MHz spectrometer.
-
Key parameters: 32 scans, relaxation delay (d1) of 2 seconds.
-
Expected Signals: The spectrum should show distinct signals corresponding to the ethyl group (a triplet and a quartet), and complex multiplets for the five distinct protons on the pyrrolidine ring. The integration of these signals must correspond to the number of protons in the structure (e.g., 3H for the methyl, 2H for the methylene of the ethyl group).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: The spectrum should display six unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are diagnostic of the carbon type (aliphatic).
-
-
Data Validation: The obtained spectra must match reference spectra for (S)-3-ethylpyrrolidine hydrochloride.[3] The absence of significant signals other than those from the compound or residual solvent validates its purity.
Protocol: Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: For a chiral molecule, confirming the enantiomeric excess (% ee) is non-negotiable. Biological systems are stereospecific, and the presence of the unwanted (R)-enantiomer can lead to off-target effects or reduced efficacy. Chiral HPLC physically separates the two enantiomers, allowing for their precise quantification.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection:
-
Select a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, which is effective for separating chiral amines.
-
The mobile phase is typically a non-polar solvent (e.g., hexane or heptane) with a polar alcohol modifier (e.g., isopropanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is crucial to add to the mobile phase to prevent peak tailing by deactivating acidic sites on the silica support.
-
-
System Setup and Equilibration:
-
Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a low wavelength (e.g., 205-215 nm) where the aliphatic amine will absorb.
-
-
Analysis:
-
Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.
-
Inject the sample onto the column.
-
Trustworthiness Check: To validate the method, a racemic (50:50) standard of 3-ethylpyrrolidine hydrochloride must be injected first. This confirms the column is separating the enantiomers and establishes their respective retention times.
-
-
Data Interpretation: In the chromatogram of the (S)-enantiomer sample, the peak area corresponding to the (R)-enantiomer should be minimal. The enantiomeric excess is calculated as: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Caption: Self-validating workflow for chiral HPLC analysis.
References
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(S)-3-Pyrrolidinol Hydrochloride . ChemBK. [Link]
-
(S)-3-Hydroxypyrrolidine hydrochloride . PubChem. [Link]
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1 H NMR spectra of compound 3a . ResearchGate. [Link]
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The Pivotal Role of 3-Substituted Pyrrolidines in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the design and development of novel therapeutics.[1][2] Its prevalence in over 60 FDA-approved drugs underscores its significance as a "privileged scaffold."[1][3][4] This guide delves into the nuanced yet critical role of 3-substituted pyrrolidines, a subclass that offers a unique vector for modulating pharmacological activity and optimizing physicochemical properties. We will explore the strategic rationale behind their synthesis, dissect their diverse applications across a spectrum of diseases, and illuminate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their quest for innovative medicines.
The Strategic Advantage of the 3-Substituted Pyrrolidine Scaffold
The pyrrolidine motif is a recurring feature in a vast number of biologically active natural products and synthetic drugs.[4] Approximately 60% of small molecule drugs approved by the US Food and Drug Administration contain a nitrogen-containing saturated ring, with the pyrrolidine structure being particularly common.[1][5] The power of the pyrrolidine scaffold lies in its inherent structural and physicochemical properties:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space compared to flat aromatic systems. This is crucial for achieving high-affinity and selective interactions with complex biological targets.[6]
-
Stereochemical Complexity: Substitution at the 3-position, often in conjunction with other chiral centers on the ring, introduces stereoisomers that can exhibit profoundly different biological activities and metabolic profiles. This provides a powerful tool for fine-tuning a molecule's pharmacological properties.[6]
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H bond can serve as a donor, contributing to target binding and aqueous solubility.[7] Substitution at the 3-position allows for the introduction of various functional groups to further modulate properties like lipophilicity, polarity, and metabolic stability.
The 3-substitution pattern is particularly valuable as it directs functionality away from the nitrogen atom, which is often involved in primary interactions with the biological target or is a site for modulating overall molecular properties. This allows for the independent optimization of different regions of the molecule.
Synthetic Strategies: From Conception to Compound
The efficient and stereocontrolled synthesis of 3-substituted pyrrolidines is a critical enabler for their exploration in drug discovery. Methodologies can be broadly categorized into two approaches: construction of the pyrrolidine ring and modification of a pre-existing pyrrolidine scaffold.[6][8]
Ring Construction: The Power of Cycloaddition
One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[3] This reaction allows for the rapid assembly of the five-membered ring with good control over stereochemistry.
Diagram 1: General Scheme for [3+2] Cycloaddition
Caption: [3+2] cycloaddition for pyrrolidine synthesis.
The choice of starting materials for generating the azomethine ylide and the nature of the alkene dipolarophile dictates the substitution pattern and stereochemistry of the resulting pyrrolidine.[6]
Functionalization of Pre-formed Pyrrolidine Rings
Alternatively, functionalization of readily available pyrrolidine-containing starting materials, such as proline and its derivatives, provides a direct route to 3-substituted analogs.[8] These methods are particularly attractive due to the commercial availability of chiral proline enantiomers.
Modern Catalytic Approaches: Palladium-Catalyzed Hydroarylation
Recent advances in catalysis have opened new avenues for the efficient synthesis of 3-substituted pyrrolidines. A notable example is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct introduction of an aryl group at the 3-position.[1][5][9] This method is advantageous as it often proceeds in a single step from readily available precursors.[5][9]
Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Aryl Pyrrolidine
This protocol is a generalized representation based on the principles described in the literature.[1][5][9]
1. Reaction Setup:
-
To an oven-dried reaction vessel, add the N-alkyl pyrroline (1.0 eq.), the aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
2. Solvent and Reagent Addition:
-
Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add a base (e.g., a carbonate or phosphate base, 2.0 eq.).
3. Reaction Conditions:
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (e.g., 12-24 hours).
-
Reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
4. Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Dry Solvents: Water can interfere with the catalytic cycle, hence the use of dry solvents is important for reaction efficiency.
-
Base: The base is required to neutralize the hydrogen halide generated during the catalytic cycle.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The true value of the 3-substituted pyrrolidine scaffold is realized in its broad applicability across a multitude of therapeutic areas. The ability to precisely position a functional group in 3D space allows for the optimization of interactions with a wide array of biological targets.
Diagram 2: Diverse Pharmacological Targets of 3-Substituted Pyrrolidines
Caption: Pharmacological landscape of 3-substituted pyrrolidines.
Central Nervous System (CNS) Disorders
3-Aryl pyrrolidines have shown significant promise as potent and selective ligands for serotonin and dopamine receptors, making them attractive candidates for treating a range of neurological and psychiatric disorders.[1][5][10] For instance, certain 1-propyl-3-aryl pyrrolidines are powerful and selective ligands for these receptors.[1][10]
Cancer
The pyrrolidine scaffold is a key component in a variety of anticancer agents.[11][12] Derivatives have been designed to target various cancer-related pathways. The substitution pattern on the pyrrolidine ring and the nature of the substituent at the 3-position are critical for achieving potent and selective anti-proliferative activity.[11][12]
Inflammatory Diseases
3-Substituted pyrrolidine amides have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[13] Inhibition of NAAA elevates PEA levels, offering a therapeutic strategy for managing pain and inflammation.[13]
Table 1: Structure-Activity Relationship of Pyrrolidine Amide Derivatives as NAAA Inhibitors
| Compound | R (Substitution on terminal phenyl) | IC₅₀ (µM) |
| 1a | H | 1.5 |
| 1d | 3-Me | 1.3 |
| 1e | 4-Me | 1.6 |
| 1g | 3-F | 1.4 |
| 1h | 4-F | 1.7 |
| 1j | 3-Cl | 0.43 |
| 1k | 4-Cl | 4.1 |
Data synthesized from literature.[13]
The SAR data in Table 1 reveals that small, lipophilic substituents at the 3-position of the terminal phenyl ring are generally preferred for optimal potency.[13] A 3-chloro substitution (1j) significantly enhances inhibitory activity, while a 4-chloro substitution (1k) is detrimental.[13] This highlights the sensitivity of the target's binding pocket to the precise placement and electronic nature of the substituent.
Metabolic Disorders: Diabetes
Pyrrolidine derivatives have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[14] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. The pyrrolidine scaffold serves as a foundational structure for these inhibitors.[14]
Drug Discovery Workflow with 3-Substituted Pyrrolidines
The development of a drug candidate based on the 3-substituted pyrrolidine scaffold follows a structured, iterative process.
Diagram 3: Drug Discovery and Development Workflow
Caption: Iterative drug discovery process for 3-substituted pyrrolidines.
This workflow emphasizes the central role of medicinal chemistry in optimizing the 3-substituted pyrrolidine scaffold. Through iterative cycles of design, synthesis, and biological evaluation, researchers can refine the molecular properties to achieve the desired potency, selectivity, and pharmacokinetic profile for a successful drug candidate.
Conclusion and Future Perspectives
3-Substituted pyrrolidines represent a highly versatile and valuable class of scaffolds in medicinal chemistry. Their inherent three-dimensionality, coupled with the ability to precisely control stereochemistry and introduce a wide range of functional groups at the 3-position, provides an exceptional platform for the design of novel therapeutics. The continued development of innovative and efficient synthetic methodologies will undoubtedly accelerate the exploration of this privileged structure in drug discovery. As our understanding of complex biological systems deepens, the strategic application of the 3-substituted pyrrolidine scaffold will continue to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs across a broad spectrum of diseases.
References
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed, 30448732. [Link]
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Wang, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 179, 445-457. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2963. [Link]
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Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114958. [Link]
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Sukhorukov, A. Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
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Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1226759. [Link]
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Kumar, P., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1298, 137021. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PDF. [Link]
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Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
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Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). R Discovery. [Link]
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Scott, J. D., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 6(11), 1128–1132. [Link]
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Savych, V. I., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12525–12539. [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]
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Sukhorukov, A. Y. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. ResearchGate. [Link]
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Goud, E. S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5245–5266. [Link]
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Introduction: The Challenge of Asymmetry in Synthesis
An In-Depth Technical Guide to Pyrrolidine-Based Chiral Auxiliaries
In the realm of chemical synthesis, particularly for pharmaceutical development, the three-dimensional arrangement of atoms is not a trivial detail—it is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers, which are non-superimposable mirror-image molecules. Consequently, the synthesis of a single, desired enantiomer of a drug molecule is a critical objective. One of the most robust and reliable strategies to achieve this is through the use of a chiral auxiliary.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity.[1] After guiding the formation of the new stereocenter, the auxiliary is removed, leaving behind an enantiomerically enriched product, and can often be recovered for reuse.[1][2] This strategy, pioneered by chemists like E.J. Corey and Barry Trost, transforms a difficult enantioselective reaction into a more manageable diastereoselective one.[1]
The Pyrrolidine Scaffold: A Privileged Motif in Asymmetric Synthesis
Among the vast arsenal of chiral auxiliaries, those built upon the pyrrolidine ring system hold a privileged status.[3][4] The five-membered saturated nitrogen heterocycle is a ubiquitous feature in a multitude of natural products, approved pharmaceuticals, and organocatalysts.[5][6][7][8] This prevalence is due to the scaffold's unique combination of structural rigidity, which limits conformational flexibility and enhances stereochemical communication, and the ease with which it can be functionalized at various positions.[4]
Many of the most successful pyrrolidine-based auxiliaries are derived from the readily available and inexpensive chiral pool, particularly the amino acid (S)-proline and its derivatives.[5][7] This accessibility has led to the development of highly effective and widely adopted auxiliaries, most notably the SAMP and RAMP reagents developed by Corey and Enders.[9]
Core Pyrrolidine Auxiliaries: Synthesis and Structure
The efficacy of a chiral auxiliary begins with its synthesis. The most prominent pyrrolidine-based auxiliaries are valued not only for their performance but also for their accessible synthetic routes from common chiral starting materials.
SAMP and RAMP: The Workhorses of Asymmetric Alkylation
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), are arguably the most famous pyrrolidine-based auxiliaries.[9] Their development was a landmark achievement, providing a reliable method for the asymmetric α-alkylation of ketones and aldehydes.[1][9]
-
Synthesis of SAMP: The synthesis begins with the naturally occurring amino acid (S)-proline. The route involves a sequence of standard organic transformations, including reduction of the carboxylic acid, protection of the amine, methylation of the resulting alcohol, and finally, N-amination to form the hydrazine moiety.[9][10]
-
Synthesis of RAMP: The enantiomeric auxiliary, RAMP, is synthesized following a similar pathway starting from (R)-glutamic acid.[1]
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An In-Depth Technical Guide to (3S)-3-Ethylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Ethylpyrrolidine hydrochloride is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of the pyrrolidine ring, a common scaffold in many biologically active molecules, make it a significant intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its identifiers, chemical properties, safety information, and available data for researchers and drug development professionals.
Core Identifiers and Chemical Properties
A clear and unambiguous identification of chemical compounds is fundamental for scientific research and regulatory compliance. This section outlines the key identifiers for this compound.
Systematic and Trivial Names:
While a single, universally accepted trivial name is not common for this compound, it is identifiable by several systematic and synonymous names. These include:
-
This compound
-
(S)-3-Ethylpyrrolidine hydrochloride
-
Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)-[1]
Key Registry Numbers and Codes:
These identifiers are crucial for database searches and regulatory submissions.
| Identifier | Value | Source |
| CAS Number | 235094-03-8 | [2] |
| MDL Number | MFCD28501900 | [2] |
Molecular and Structural Information:
The fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | [1] |
| Molecular Weight | 135.64 g/mol | [1] |
| InChI | InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | [3] |
| Canonical SMILES | CC[C@H]1CCNC1.Cl | N/A |
Physicochemical and Safety Data
Physical Properties:
| Property | Value | Notes |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Solubility | No data available | As a hydrochloride salt, it is expected to have some solubility in water. |
| Appearance | No data available | N/A |
Safety and Handling:
While a specific Safety Data Sheet (SDS) for CAS number 235094-03-8 is not widely available, data from closely related pyrrolidine derivatives, such as (S)-3-Methyl-pyrrolidine hydrochloride, suggest the following potential hazards and precautionary measures.[2]
Potential Hazard Statements (based on related compounds):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Precautionary Statements (based on related compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[2]
-
Avoid direct contact and the formation of dust.[2]
-
Store in a cool, well-ventilated area in a tightly closed container.[2]
-
The compound may be hygroscopic; take precautions to avoid contact with atmospheric moisture and consider storing under an inert atmosphere like Argon.[2]
Synthesis and Characterization
Detailed, peer-reviewed synthetic procedures and comprehensive characterization data, such as NMR, IR, and mass spectrometry, for this compound are not extensively documented in publicly accessible scientific literature. General synthetic strategies for chiral pyrrolidines often involve the use of chiral starting materials or asymmetric synthesis methodologies.[4][5]
General Synthetic Approach:
A plausible synthetic route could involve the stereoselective reduction of a suitable precursor, such as a chiral 3-ethyl-pyrrolidinone or a related unsaturated derivative. The final step would typically be the formation of the hydrochloride salt by treatment with hydrochloric acid.
Characterization:
For researchers who synthesize or acquire this compound, a full suite of analytical techniques should be employed for structural verification and purity assessment. This would include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Chiral HPLC or GC: To determine the enantiomeric purity.
Logical Workflow for Handling and Use
The following diagram illustrates a logical workflow for researchers working with this compound, from initial procurement to experimental use, emphasizing safety and proper characterization.
Caption: Workflow for this compound.
Conclusion
This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive public data on its physical properties, safety, and synthesis is currently limited, this guide provides the core identifiers and general handling procedures based on available information for related compounds. Researchers are strongly advised to perform their own characterization and risk assessments prior to use. As a key chiral intermediate, further research into its synthesis and applications is warranted and will likely contribute to the development of new and innovative pharmaceuticals.
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The Pyrrolidine Scaffold: A Cornerstone in Chemical History and Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties, including its non-planar, puckered conformation and the basicity of the nitrogen atom, allow for a three-dimensional exploration of chemical space that is often crucial for potent and selective biological activity.[3] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyrrolidines, from their early identification in natural alkaloids to their current status as indispensable building blocks in modern drug development. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key reactions, and explore case studies of landmark drugs that feature this remarkable heterocyclic system.
The Dawn of Pyrrolidines: From Natural Alkaloids to a Privileged Scaffold
The story of pyrrolidines begins not in a laboratory, but in the natural world. The pyrrolidine ring is a fundamental structural motif in a vast array of alkaloids, which are naturally occurring nitrogenous compounds found in plants and microorganisms.[4] Early investigations into the chemical constituents of plants led to the isolation and characterization of numerous pyrrolidine-containing alkaloids, some with profound physiological effects.
A significant chapter in the early history of pyrrolidines is intertwined with the discovery of pyrrolizidine alkaloids. These compounds, characterized by a fused pyrrolidine ring system, were identified in various plant species and were later found to be responsible for cases of livestock poisoning and human disease.[5] This early association with toxicity underscored the potent biological activity of the pyrrolidine scaffold and foreshadowed its potential for therapeutic applications.
The inherent chirality and conformational flexibility of the pyrrolidine ring make it an ideal scaffold for interacting with biological macromolecules.[3] The non-planar structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective binding to enzyme active sites and receptor pockets.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing solubility and bioavailability.[3] These advantageous properties have cemented the status of the pyrrolidine ring as a privileged scaffold in drug design.
The Synthetic Arsenal: Crafting Substituted Pyrrolidines with Precision
The journey from naturally occurring curiosities to readily accessible building blocks for drug discovery was paved by the development of powerful synthetic methodologies. Chemists have devised a diverse array of strategies to construct and functionalize the pyrrolidine ring with a high degree of stereochemical control.
The Mannich Reaction: A Classic for Carbon-Carbon Bond Formation
The Mannich reaction is a cornerstone of organic synthesis and provides a versatile route to substituted pyrrolidines.[6] This three-component condensation reaction involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. In the context of pyrrolidine synthesis, an intramolecular Mannich reaction, often as part of a tandem sequence like the aza-Cope rearrangement-Mannich cyclization, is particularly powerful.[6][7]
This protocol describes a general procedure for the synthesis of a substituted pyrrolidine via a microwave-assisted aza-Cope rearrangement-Mannich cyclization.[7]
Materials:
-
2-methyl-1-(phenylamino)-3-buten-2-ol
-
Aldehyde (e.g., acetaldehyde)
-
Camphorsulfonic acid (CSA)
-
Copper(II) sulfate (CuSO₄)
-
Acetonitrile (CH₃CN)
-
Microwave reactor
Procedure:
-
To a solution of 2-methyl-1-(phenylamino)-3-buten-2-ol in acetonitrile, add the desired aldehyde, a catalytic amount of camphorsulfonic acid (CSA), and copper(II) sulfate (CuSO₄).
-
Place the reaction mixture in a microwave reactor and heat to the desired temperature (e.g., 110°C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired substituted pyrrolidine.
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave heating can significantly accelerate the rate of the aza-Cope rearrangement and Mannich cyclization, often leading to shorter reaction times and improved yields compared to conventional heating.[7]
-
Lewis Acid Catalyst (CuSO₄): The copper(II) sulfate acts as a Lewis acid to activate the aldehyde and facilitate the formation of the iminium ion intermediate, which is crucial for the Mannich cyclization.[6]
-
Brønsted Acid Catalyst (CSA): Camphorsulfonic acid serves as a Brønsted acid to promote the formation of the iminium ion and catalyze the cyclization step.[6]
The [3+2] Cycloaddition: A Powerful Tool for Stereocontrolled Synthesis
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is arguably one of the most efficient and stereoselective methods for the synthesis of substituted pyrrolidines.[8][9][10] This reaction allows for the construction of the pyrrolidine ring with the simultaneous formation of up to four new stereocenters.[8]
This protocol outlines a general procedure for the silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.[8]
Materials:
-
N-metalated azomethine ylide precursor (e.g., an imino ester)
-
Electron-deficient alkene (dipolarophile)
-
Silver(I) salt (e.g., AgOAc or Ag₂CO₃)
-
Chiral phosphine ligand (e.g., a chiral ferrocenyl phosphine)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silver(I) salt and the chiral phosphine ligand in the anhydrous solvent.
-
Add the N-metalated azomethine ylide precursor to the solution and stir for a few minutes.
-
Add the electron-deficient alkene to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched substituted pyrrolidine.
Causality of Experimental Choices:
-
Silver(I) Catalyst: The silver(I) salt acts as a Lewis acid to coordinate with the azomethine ylide precursor, facilitating the formation of the reactive azomethine ylide dipole.[11]
-
Chiral Phosphine Ligand: The use of a chiral phosphine ligand is crucial for inducing asymmetry in the cycloaddition reaction, leading to the formation of a specific enantiomer of the pyrrolidine product. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the dipolarophile to one face of the azomethine ylide.[11]
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the azomethine ylide and other reactive intermediates. Therefore, the use of anhydrous solvents and an inert atmosphere is essential for achieving high yields and stereoselectivities.
Pyrrolidines in Action: Landmark Drugs and Their Impact
The versatility of the pyrrolidine scaffold is exemplified by its presence in a wide range of approved drugs across various therapeutic areas.[1][12] The following case studies highlight the pivotal role of substituted pyrrolidines in modern medicine.
Captopril: A Triumph of Rational Drug Design
Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension.[13] Its development is a classic example of rational drug design, where an understanding of the target enzyme's active site led to the creation of a potent and specific inhibitor. The pyrrolidine ring in captopril mimics the terminal carboxylate of the natural substrate of ACE, angiotensin I, allowing it to bind tightly to the enzyme's active site.
Atorvastatin (Lipitor): A Pyrrolidine-Containing Statin
Atorvastatin, marketed as Lipitor, is a member of the statin class of drugs used to lower cholesterol levels.[14] While the core pharmacophore of statins is the HMG-CoA reductase inhibitory group, the presence of a substituted pyrrole ring in atorvastatin contributes to its overall physicochemical properties and binding affinity. The synthesis of atorvastatin involves the construction of this polysubstituted pyrrole ring, often through a [3+2] cycloaddition approach.
Antiviral Agents: A Modern Frontier for Pyrrolidines
In recent years, the pyrrolidine scaffold has become particularly prominent in the development of antiviral drugs, especially for the treatment of Hepatitis C and HIV.[5][15] Many potent protease inhibitors incorporate a pyrrolidine or a related fused-ring system. These scaffolds provide a rigid framework for the precise positioning of functional groups that interact with the viral protease's active site, leading to potent inhibition of viral replication.
Data and Visualizations
Table 1: Selected FDA-Approved Drugs Containing a Pyrrolidine Scaffold
| Drug Name (Brand Name) | Year of First Approval | Therapeutic Indication |
| Captopril (Capoten) | 1981 | Hypertension, Heart Failure |
| Enalapril (Vasotec) | 1985 | Hypertension, Heart Failure |
| Lisinopril (Zestril) | 1987 | Hypertension, Heart Failure |
| Atorvastatin (Lipitor) | 1996 | Hypercholesterolemia |
| Varenicline (Chantix) | 2006 | Smoking Cessation |
| Linagliptin (Tradjenta) | 2011 | Type 2 Diabetes |
| Sofosbuvir (Sovaldi) | 2013 | Hepatitis C |
| Daridorexant | 2022 | Insomnia |
| Pacritinib | 2022 | Myelofibrosis |
| Futibatinib | 2022 | Cholangiocarcinoma |
This table is not exhaustive but provides a representation of the diverse applications of pyrrolidine-containing drugs.[12][16]
Diagrams
Caption: Key features of the pyrrolidine scaffold.
Caption: Generalized scheme of the Mannich reaction for pyrrolidine synthesis.
Caption: The [3+2] cycloaddition of an azomethine ylide and an alkene.
Conclusion and Future Perspectives
The journey of substituted pyrrolidines, from their discovery in nature to their central role in modern medicine, is a testament to the power of chemical synthesis and the principles of rational drug design. The development of stereoselective synthetic methods has transformed this simple heterocycle into a versatile and powerful tool for creating complex and biologically active molecules. As our understanding of disease mechanisms continues to grow, the pyrrolidine scaffold will undoubtedly remain a cornerstone of drug discovery efforts, providing the foundation for the next generation of innovative therapeutics. The ongoing development of novel synthetic methodologies, including advancements in catalysis and flow chemistry, will further expand the accessibility and diversity of substituted pyrrolidines, ensuring their continued impact on human health for years to come.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Atorvastatin - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (3S)-3-Ethylpyrrolidine: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of stereocenters into this five-membered nitrogen heterocycle significantly expands its chemical space and biological activity. Specifically, 3-substituted chiral pyrrolidines are key building blocks for a variety of therapeutic agents, including antagonists for the neurokinin substance P receptor and potent and selective ligands for serotonin and dopamine receptors.[2] (3S)-3-Ethylpyrrolidine, in particular, is a valuable chiral intermediate whose stereochemistry plays a crucial role in the efficacy and selectivity of the final drug molecule. This guide provides a detailed overview of robust and scalable methods for the enantioselective synthesis of (3S)-3-ethylpyrrolidine, designed for researchers, scientists, and drug development professionals.
Strategic Approaches to the Enantioselective Synthesis of (3S)-3-Ethylpyrrolidine
Three primary strategies have emerged as the most effective for the enantioselective synthesis of (3S)-3-ethylpyrrolidine:
-
Organocatalytic Asymmetric Michael Addition: This approach offers a powerful and atom-economical method for constructing the chiral pyrrolidine core.
-
Catalytic Asymmetric Hydrogenation: This strategy relies on the enantioselective reduction of a prochiral pyrroline precursor to establish the desired stereocenter.
-
Chiral Pool Synthesis: This classic approach leverages readily available, enantiopure starting materials from nature to construct the target molecule.
This guide will delve into the technical details of each of these methodologies, providing step-by-step protocols and a comparative analysis to aid in the selection of the most suitable route for your specific research and development needs.
Method 1: Organocatalytic Asymmetric Michael Addition
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules.[3] The asymmetric Michael addition is a cornerstone of this field, enabling the formation of carbon-carbon bonds with high enantiocontrol.[4] In the context of (3S)-3-ethylpyrrolidine synthesis, this strategy typically involves the conjugate addition of a pro-nucleophile to an α,β-unsaturated acceptor, followed by cyclization.
Reaction Principle
The synthesis of a 3-alkyl-pyrrolidine precursor via Michael addition involves the conjugate addition of a nucleophile to an N-substituted maleimide or a similar Michael acceptor.[4] Chiral organocatalysts, such as proline derivatives, activate the reactants and control the facial selectivity of the nucleophilic attack, leading to the formation of an enantioenriched product.[5] The subsequent reduction and cyclization of the Michael adduct yield the desired 3-substituted pyrrolidine.
Caption: Organocatalytic Asymmetric Michael Addition Workflow.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a precursor to (3S)-3-ethylpyrrolidine via organocatalytic Michael addition.
Step 1: Asymmetric Michael Addition
-
Materials:
-
N-Benzylmaleimide (1.0 equiv)
-
Propionaldehyde (3.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Benzoic acid (20 mol%)
-
Toluene (solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzylmaleimide (1.0 equiv) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%).
-
Dissolve the solids in toluene.
-
Add benzoic acid (20 mol%) to the solution.
-
Cool the reaction mixture to 0 °C and add propionaldehyde (3.0 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched Michael adduct.
-
Step 2: Reductive Cyclization and Deprotection
-
Materials:
-
Michael adduct from Step 1 (1.0 equiv)
-
Sodium borohydride (NaBH₄) (4.0 equiv)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.0 equiv)
-
Methanol (solvent)
-
Palladium on carbon (Pd/C) (10 wt%)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Michael adduct in methanol.
-
Cool the solution to 0 °C and add NiCl₂·6H₂O.
-
Add NaBH₄ portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and filter through a pad of Celite.
-
Concentrate the filtrate and extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude N-benzyl-3-ethylpyrrolidine.
-
Dissolve the crude product in methanol and add Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield (3S)-3-ethylpyrrolidine.
-
| Parameter | Typical Value |
| Enantiomeric Excess (e.e.) | >95% |
| Overall Yield | 60-75% |
| Key Advantages | Metal-free, high enantioselectivity |
| Potential Challenges | Multi-step process, catalyst cost |
Method 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient and widely used method for the synthesis of chiral compounds in the pharmaceutical industry.[6] This approach involves the use of a chiral transition metal catalyst to deliver hydrogen across a double bond in a stereoselective manner.
Reaction Principle
The asymmetric hydrogenation route to (3S)-3-ethylpyrrolidine begins with a suitable 3-ethyl-pyrroline precursor. A chiral rhodium or ruthenium catalyst, featuring a chiral phosphine ligand, coordinates to the pyrroline and directs the hydrogenation to one face of the double bond, thereby establishing the stereocenter at the C3 position with high enantioselectivity.[7][8]
Caption: Catalytic Asymmetric Hydrogenation Workflow.
Detailed Experimental Protocol
This protocol outlines a general procedure for the asymmetric hydrogenation of an N-protected 3-ethyl-2H-pyrrole.
-
Materials:
-
N-Boc-3-ethyl-2H-pyrrole (1.0 equiv)
-
[Rh(COD)₂]BF₄ (1 mol%)
-
Chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos) (1.1 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%).
-
Add degassed methanol and stir the mixture for 30 minutes to form the active catalyst.
-
Add a solution of N-Boc-3-ethyl-2H-pyrrole (1.0 equiv) in degassed methanol.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.
-
Pressurize the vessel with hydrogen gas (typically 5-20 atm) and stir the reaction at room temperature.
-
Monitor the reaction for hydrogen uptake and/or by GC/LC analysis of aliquots.
-
Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude N-Boc-(3S)-3-ethylpyrrolidine can be purified by column chromatography if necessary.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield (3S)-3-ethylpyrrolidine.
-
| Parameter | Typical Value |
| Enantiomeric Excess (e.e.) | >98% |
| Overall Yield | 85-95% |
| Key Advantages | High efficiency, high enantioselectivity, direct |
| Potential Challenges | Air-sensitive catalysts, high-pressure equipment |
Method 3: Chiral Pool Synthesis
The chiral pool refers to the collection of abundant, enantiopure natural products like amino acids, sugars, and terpenes that can be used as starting materials for the synthesis of complex chiral molecules.[9] (S)-Malic acid is an attractive starting material for the synthesis of (3S)-3-ethylpyrrolidine due to its stereochemistry and functional groups.
Reaction Principle
This strategy involves a series of chemical transformations to convert (S)-malic acid into the target pyrrolidine. The key steps include the formation of a succinimide intermediate, introduction of the ethyl group, and subsequent reduction of the carbonyl and carboxylic acid functionalities. The stereocenter from (S)-malic acid is retained throughout the synthesis. A similar approach has been described for the synthesis of (S)-3-hydroxypyrrolidine.[9]
Caption: Chiral Pool Synthesis Workflow from (S)-Malic Acid.
Detailed Experimental Protocol
This protocol is a conceptual outline based on established transformations of (S)-malic acid derivatives.
Step 1: Synthesis of (S)-3-Hydroxysuccinimide
-
Materials:
-
(S)-Malic acid (1.0 equiv)
-
Ammonia (aqueous solution)
-
Heat
-
-
Procedure:
-
Treat (S)-malic acid with an excess of aqueous ammonia and heat the mixture to form the corresponding diamide.
-
Further heating will induce cyclization to form (S)-3-hydroxysuccinimide.
-
The product can be isolated by crystallization.
-
Step 2: Protection and Alkylation
-
Materials:
-
(S)-3-Hydroxysuccinimide (1.0 equiv)
-
Protecting group for the hydroxyl and nitrogen (e.g., benzyl groups)
-
Strong base (e.g., NaH)
-
Ethyl iodide
-
-
Procedure:
-
Protect the hydroxyl and nitrogen of the succinimide to prevent side reactions.
-
Treat the protected succinimide with a strong base to form an enolate.
-
Add ethyl iodide to the enolate to introduce the ethyl group at the 3-position.
-
Step 3: Reduction and Deprotection
-
Materials:
-
3-Ethyl-pyrrolidine-2,5-dione derivative (1.0 equiv)
-
Strong reducing agent (e.g., LiAlH₄)
-
Catalytic hydrogenation conditions for deprotection
-
-
Procedure:
-
Reduce the dicarbonyl functionalities of the succinimide derivative using a powerful reducing agent like lithium aluminum hydride to form the corresponding pyrrolidine.
-
Remove the protecting groups (e.g., by catalytic hydrogenation if benzyl groups were used) to obtain (3S)-3-ethylpyrrolidine.
-
| Parameter | Typical Value |
| Enantiomeric Purity | High (retained from starting material) |
| Overall Yield | Variable, depends on the number of steps |
| Key Advantages | Readily available chiral starting material |
| Potential Challenges | Multi-step synthesis, protection/deprotection steps |
Comparative Analysis and Conclusion
| Feature | Organocatalytic Michael Addition | Catalytic Asymmetric Hydrogenation | Chiral Pool Synthesis |
| Stereocontrol | High (Catalyst-controlled) | Excellent (Catalyst-controlled) | High (Substrate-controlled) |
| Efficiency | Moderate to Good | Excellent | Can be lengthy |
| Scalability | Good | Excellent | Potentially challenging |
| Cost | Catalyst can be expensive | Catalysts and ligands can be costly | Starting material is inexpensive |
| Versatility | High | High | Limited by starting material |
The choice of synthetic route for (3S)-3-ethylpyrrolidine will depend on the specific requirements of the project. For large-scale production where efficiency and high enantiopurity are paramount, catalytic asymmetric hydrogenation is often the preferred method. Organocatalytic Michael addition offers a valuable metal-free alternative and is highly versatile for creating various substituted pyrrolidines. Chiral pool synthesis is a robust and reliable approach, particularly when the target molecule's stereochemistry can be directly traced back to an inexpensive natural product.
By understanding the principles and practical considerations of these methodologies, researchers can confidently select and implement the most appropriate strategy for the enantioselective synthesis of (3S)-3-ethylpyrrolidine, a critical building block in the journey of drug discovery and development.
References
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. Available at: [Link]
-
Semenov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available at: [Link]
-
Stoltz, B. M., et al. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 91, 132227. Available at: [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof. (2010).
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Derkach, N. O., et al. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Available at: [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. Available at: [Link]
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Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247. Available at: [Link]
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Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Accounts of Chemical Research, 36(12), 908–918. Available at: [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
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Kuwano, R., Sato, K., & Kurokawa, T. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808–809. Available at: [Link]
-
Li, W., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13834–13851. Available at: [Link]
-
Federsel, H.-J., & Ziebart, C. (2017). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Beilstein Journal of Organic Chemistry, 13, 1937–1945. Available at: [Link]
- Ohkuma, T., & Noyori, R. (2001). Asymmetric Hydrogenation of Ketones.
- Studer, A., & Curran, D. P. (2016). Catalysis in Radical Chemistry. Wiley-VCH.
- Tanaka, F., & Barbas, C. F. (2007). Organocatalytic Asymmetric Michael Reactions.
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Available at: [Link]
-
Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of Chemical Research, 36(12), 908–918. Available at: [Link]
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Derkach, N. O., et al. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]
-
Zafar, R., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(11), 2535. Available at: [Link]
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Application Notes & Protocols for (3S)-3-Ethylpyrrolidine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Advantage of 3-Alkylpyrrolidines in Organocatalysis
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, enabling the stereocontrolled synthesis of complex chiral molecules.[1] This privileged structural motif, most famously represented by proline, has been extensively modified to fine-tune catalytic activity and selectivity.[2] Among these modifications, substitution at the C3 position of the pyrrolidine ring offers a unique strategic advantage. The placement of a substituent at this position, away from the reactive nitrogen center, allows for subtle yet impactful steric and electronic modulation of the catalytic environment. This fine-tuning is critical for achieving high levels of stereoselectivity in a variety of asymmetric transformations.
(3S)-3-Ethylpyrrolidine hydrochloride is an exemplar of this class of C3-substituted chiral organocatalysts. The ethyl group at the C3 position provides a moderate steric encumbrance that can effectively bias the facial approach of substrates in the transition state, leading to high enantioselectivity. While the hydrochloride salt form enhances stability and ease of handling, the active catalytic species is the free secondary amine, which is typically generated in situ. This guide provides a comprehensive overview of the application of (3S)-3-ethylpyrrolidine in asymmetric synthesis, focusing on its mechanism of action and providing a detailed protocol for a representative transformation.
Mechanism of Action: Enamine Catalysis
(3S)-3-Ethylpyrrolidine, like other secondary amine organocatalysts, operates primarily through an enamine-based catalytic cycle. This mechanism is particularly relevant for the asymmetric functionalization of aldehydes and ketones. The general steps are as follows:
-
Enamine Formation: The chiral secondary amine of (3S)-3-ethylpyrrolidine reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This step is reversible and is the entry point into the catalytic cycle.
-
Stereoselective C-C Bond Formation: The chiral enamine, with its stereochemistry dictated by the (3S)-3-ethylpyrrolidine backbone, attacks an electrophile (e.g., a nitroolefin in a Michael addition). The ethyl group at the C3 position plays a crucial role in shielding one face of the enamine, directing the electrophile to the opposite face and thereby establishing the stereochemistry of the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the final product and regenerate the (3S)-3-ethylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
This catalytic cycle is highly efficient and allows for the use of substoichiometric amounts of the chiral catalyst to generate large quantities of the enantioenriched product.
Figure 1: Generalized enamine catalytic cycle for (3S)-3-ethylpyrrolidine.
Application Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This section provides a detailed, self-validating protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, a powerful carbon-carbon bond-forming reaction. This protocol is based on established procedures for closely related 3-alkylpyrrolidine catalysts and serves as a robust starting point for optimization with (3S)-3-ethylpyrrolidine.[3]
Materials and Reagents
-
This compound
-
Triethylamine (Et₃N) or other suitable base
-
Aldehyde (e.g., propanal, isobutyraldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Toluene, CH₂Cl₂, THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow
Sources
A Practical Guide to the Functionalization of the Pyrrolidine Ring for Drug Discovery and Development
<_Step_2>
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1] Its prevalence is not coincidental; the ring's inherent structural and physicochemical properties offer a unique advantage in the design of novel therapeutics. Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space.[1][2] This non-planar structure is crucial for establishing specific, high-affinity interactions with complex biological targets such as enzymes and receptors.[3]
Found in a multitude of natural products, including alkaloids like nicotine, and as a core component in numerous FDA-approved drugs, the pyrrolidine motif is a testament to nature's efficiency and a source of inspiration for synthetic chemists.[4] Indeed, it is one of the most common non-aromatic nitrogen heterocycles found in pharmaceuticals.[2] The strategic functionalization of this scaffold—the process of introducing or modifying functional groups at specific positions on the ring—is therefore a critical endeavor in drug discovery. It allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity, selectivity, and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).
This guide serves as a detailed application note and protocol resource for researchers engaged in the chemical modification of the pyrrolidine ring. It moves beyond a simple listing of reactions to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into both modern and classical functionalization strategies. From cutting-edge C-H functionalization to stereoselective transformations, the protocols and discussions herein are designed to be self-validating systems, empowering scientists to accelerate their drug development programs.
Part 1: The Modern Frontier: Direct C–H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to molecular complexity. For the pyrrolidine scaffold, these methods allow for late-stage modifications, which is invaluable in medicinal chemistry for rapidly generating structure-activity relationships (SAR).
Palladium-Catalyzed C(sp³)–H Arylation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The direct arylation of unactivated C(sp³)–H bonds on a pyrrolidine ring is a significant advancement, enabling the introduction of aryl groups with high precision.[5] The reaction typically proceeds via a concerted metalation-deprotonation mechanism, often guided by a directing group attached to the pyrrolidine nitrogen.
Mechanistic Rationale: The key to success in these transformations is the use of a directing group (DG) that positions the palladium catalyst in proximity to the target C–H bond. This chelation-assisted strategy overcomes the inherent low reactivity of C(sp³)–H bonds. The catalytic cycle, illustrated below, generally involves coordination of the directing group to the palladium center, followed by C–H bond activation/cleavage to form a palladacycle intermediate. Reductive elimination from this intermediate, after reaction with an aryl halide, furnishes the arylated product and regenerates the active palladium catalyst.
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from methodology that utilizes a chiral ligand to achieve enantioselective deprotonation, followed by a Negishi cross-coupling reaction.[6][7][8]
Principle: The reaction involves the enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine. The resulting configurationally stable α-lithiated intermediate undergoes transmetalation with zinc chloride to form an organozinc species. This species then couples with an aryl bromide in a palladium-catalyzed Negishi reaction to yield the enantioenriched 2-aryl-N-Boc-pyrrolidine.[9]
Materials and Reagents:
-
N-Boc-pyrrolidine (CAS: 86919-46-8)
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (CAS: 598-30-1)
-
(-)-Sparteine (CAS: 90-39-1)
-
Anhydrous Zinc Chloride (ZnCl₂) (CAS: 7646-85-7)
-
Palladium(II) Acetate (Pd(OAc)₂) (CAS: 3375-31-3)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) (CAS: 131274-22-1)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-pyrrolidine (1.0 equiv).
-
Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.1 equiv). Stir the resulting solution at -78 °C for 3 hours.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equiv) in anhydrous THF and add this solution cannula to the lithiated pyrrolidine solution at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
In another flame-dried Schlenk flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃PHBF₄ (0.10 equiv) in anhydrous THF under argon.
-
Add the aryl bromide (1.5 equiv) to the catalyst mixture.
-
Transfer the prepared organozinc reagent via cannula to the catalyst/aryl bromide mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-N-Boc-pyrrolidine.
-
Expected Outcome & Validation: This protocol typically provides the desired 2-arylated pyrrolidine in good yield and high enantiomeric excess (often >95% ee).[6] The enantiomeric ratio can be determined by chiral HPLC analysis. Successful synthesis is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Substrate Scope for Enantioselective α-Arylation
| Aryl Bromide (Ar-Br) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 4-Bromotoluene | 2-(4-Tolyl)-N-Boc-pyrrolidine | 85 | 96:4 |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-N-Boc-pyrrolidine | 82 | 96:4 |
| 3-Bromopyridine | 2-(Pyridin-3-yl)-N-Boc-pyrrolidine | 75 | 95:5 |
| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-N-Boc-pyrrolidine | 88 | 96:4 |
| Data are representative and adapted from the literature to illustrate typical outcomes.[7] |
Photoredox-Mediated Minisci-Type C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging C-C bonds under mild conditions.[10] The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been revitalized by this technology.[11] It allows for the functionalization of N-aryl pyrrolidines, where the pyrrolidine ring acts as a precursor to a nucleophilic radical that adds to an electron-deficient species.[12]
Mechanistic Rationale: The process is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) with visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) event with a suitable radical precursor (e.g., from a carboxylic acid). The resulting radical can then add to an activated N-aryl pyrrolidinium species, leading to the functionalized product after a subsequent oxidation and deprotonation sequence.
Caption: General mechanism for a photoredox Minisci-type reaction.
Protocol 2: Visible-Light-Mediated Minisci-Type Reaction on N-Aryl Pyrrolidines
This protocol describes the functionalization of an N-aryl pyrrolidine leading to a substituted pyrrole through a cascade reaction, a process of significant interest.[13][14]
Principle: An N-aryl pyrrolidine is subjected to conditions that generate an alkyl radical from a suitable precursor (e.g., a carboxylic acid via an N-(acyloxy)phthalimide intermediate) in the presence of a photocatalyst and visible light.[10] The alkyl radical adds to the pyrrolidine ring, initiating a cascade of oxidation and hydride transfer steps that ultimately result in an aromatized, β-substituted arylpyrrole.[14]
Materials and Reagents:
-
N-Phenylpyrrolidine (CAS: 944-64-9)
-
Adamantane-1-carboxylic acid (CAS: 828-51-3)
-
N-Hydroxyphthalimide (NHPI) (CAS: 524-38-9)
-
4CzIPN (organic photocatalyst) (CAS: 1415636-93-6)
-
Dicyclohexylcarbodiimide (DCC) (CAS: 538-75-0)
-
Sodium bicarbonate (NaHCO₃) (CAS: 144-55-8)
-
Anhydrous Dimethylformamide (DMF)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-phenylpyrrolidine (1.0 equiv), adamantane-1-carboxylic acid (1.5 equiv), NHPI (1.2 equiv), DCC (1.5 equiv), 4CzIPN (0.02 equiv), and NaHCO₃ (2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
-
Irradiation:
-
Place the vial approximately 5 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction temperature near room temperature.
-
Irradiate the reaction mixture for 24-48 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Filter the combined organic layers to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the functionalized pyrrole product.
-
Expected Outcome & Validation: This method provides a novel route to highly substituted pyrroles.[13] The structure of the product can be confirmed by NMR spectroscopy and high-resolution mass spectrometry. The success of the reaction hinges on the careful exclusion of oxygen and the use of a high-quality photocatalyst.
Part 2: Stereoselective Functionalization of Chiral Pyrrolidines
For many therapeutic applications, controlling the stereochemistry of the pyrrolidine ring is paramount. Utilizing the inherent chirality of readily available starting materials like L-proline is a classic and powerful strategy.
Diastereoselective α-Alkylation of N-Boc-Proline Derivatives
The carboxylic acid group and the fixed stereocenter at C2 of proline make it an excellent template for diastereoselective reactions. By converting proline to a suitable ester and protecting the nitrogen, the α-position can be deprotonated to form a chiral enolate, which then reacts with electrophiles from the less sterically hindered face.[15]
Caption: Workflow for diastereoselective α-alkylation of proline.
Protocol 3: Diastereoselective α-Alkylation of N-Boc-L-proline Methyl Ester
Principle: The methyl ester of N-Boc-L-proline is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. The resulting chiral enolate is then quenched with an alkyl halide. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen directs the incoming electrophile to the face opposite the ester group, leading to high diastereoselectivity.[15]
Materials and Reagents:
-
N-Boc-L-proline methyl ester (CAS: 53100-50-2)
-
Diisopropylamine (CAS: 108-18-9)
-
n-Butyllithium (n-BuLi), ~2.5 M in hexanes (CAS: 109-72-8)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
LDA Preparation (in situ):
-
To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to 0 °C.
-
Add diisopropylamine (1.1 equiv) followed by the slow, dropwise addition of n-BuLi (1.1 equiv). Stir at 0 °C for 30 minutes. The resulting solution is LDA.
-
-
Enolate Formation and Alkylation:
-
Cool the freshly prepared LDA solution to -78 °C.
-
In a separate flask, dissolve N-Boc-L-proline methyl ester (1.0 equiv) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product.
-
Expected Outcome & Validation: This procedure typically yields the α-alkylated product with high diastereoselectivity (>95:5 dr).[16] The stereochemical outcome is dictated by the steric hindrance of the N-Boc group. The relative stereochemistry can be confirmed by 2D NMR techniques such as NOESY.
Part 3: Classical Methodologies: The Stork Enamine Alkylation
Long before the advent of modern C-H activation, chemists relied on clever strategies to control the reactivity of carbonyl compounds. The Stork enamine alkylation is a foundational and still highly relevant method for the α-functionalization of ketones and aldehydes, which can be applied to pyrrolidine-containing structures.[17][18]
Principle: A ketone is reacted with a secondary amine, such as pyrrolidine, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile (like an alkyl halide) at the α-carbon.[19] Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-alkylated product.[17] This method avoids the use of strong bases and the associated side reactions like polyalkylation.[18]
Protocol 4: Stork Enamine Alkylation of Cyclohexanone using Pyrrolidine
Principle: Cyclohexanone is condensed with pyrrolidine to form an enamine. This enamine acts as a soft nucleophile, reacting with an alkyl halide in an Sₙ2 fashion. Hydrolysis then yields the 2-alkylcyclohexanone.
Materials and Reagents:
-
Cyclohexanone (CAS: 108-94-1)
-
Pyrrolidine (CAS: 123-75-1)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (CAS: 6192-52-5)
-
Allyl bromide (CAS: 106-95-6)
-
Toluene
-
Acetonitrile
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Enamine Formation:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and condenser, combine cyclohexanone (1.0 equiv), pyrrolidine (1.2 equiv), a catalytic amount of p-TsOH (0.02 equiv), and toluene.
-
Reflux the mixture for 2-4 hours, collecting the water that is formed in the Dean-Stark trap.
-
Once water evolution ceases, cool the mixture and remove the toluene under reduced pressure. The crude enamine is typically used directly in the next step without further purification.
-
-
Alkylation:
-
Dissolve the crude enamine in acetonitrile under an inert atmosphere.
-
Add allyl bromide (1.1 equiv) and stir the mixture at room temperature for 12 hours. An iminium salt precipitate may form.
-
-
Hydrolysis:
-
Add an equal volume of water to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with 1 M HCl, then saturated NaHCO₃, and finally brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield 2-allylcyclohexanone.
-
Expected Outcome & Validation: The Stork enamine alkylation is a reliable method for mono-alkylation. The product can be characterized by ¹H NMR, which will show the disappearance of one of the α-protons and the appearance of signals for the new alkyl group. IR spectroscopy will show the retention of the carbonyl stretch (~1710 cm⁻¹).
Part 4: Emerging Frontiers: Biocatalytic Functionalization
A rapidly advancing area is the use of enzymes to perform selective functionalization reactions on the pyrrolidine ring. Biocatalysis offers unparalleled selectivity (chemo-, regio-, and stereo-) under mild, environmentally benign conditions.[20]
Concept: Engineered enzymes, such as variants of cytochrome P450, can be evolved to catalyze "new-to-nature" reactions, including the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines.[21][22] This approach leverages the exquisite control of the enzyme's active site to achieve transformations that are extremely challenging with traditional small-molecule catalysts.[23] For example, directed evolution has produced P450 variants capable of catalyzing the insertion of an alkyl nitrene (generated from an azide) into a C-H bond to construct the pyrrolidine ring with high enantioselectivity.[21] While providing a full experimental protocol for directed evolution is beyond the scope of this guide, researchers should be aware of this powerful and growing methodology for accessing novel, enantioenriched pyrrolidine structures.[24]
Conclusion and Future Outlook
The functionalization of the pyrrolidine ring is a dynamic and evolving field, critical to the advancement of drug discovery. This guide has detailed several robust and reproducible protocols, spanning modern C-H activation and photoredox catalysis to stereoselective and classical enamine-based methods. The choice of strategy—whether it be a late-stage Pd-catalyzed arylation to rapidly build an SAR library, a diastereoselective alkylation to access a specific stereoisomer, or a biocatalytic approach for ultimate selectivity—must be tailored to the specific synthetic goal.
The future of pyrrolidine functionalization will undoubtedly be shaped by the continued development of catalytic systems that offer greater efficiency, broader substrate scope, and more precise control over selectivity. The rise of machine learning and high-throughput experimentation will accelerate the discovery of new catalysts and reaction conditions. Furthermore, the integration of biocatalysis into mainstream synthetic workflows promises to unlock new chemical space with unparalleled elegance and sustainability. For the medicinal chemist, these advancements will provide an ever-more powerful toolkit to craft the next generation of therapeutics built upon this remarkable and versatile scaffold.
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Wang, Z. J., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(1), 115-123. Available from: [Link]
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ACS Publications. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available from: [Link]
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D'hooghe, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(14), 5489. Available from: [Link]
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RSC Publishing. (2023). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. Available from: [Link]
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ACS Publications. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available from: [Link]
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O'Brien, P., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(17), 7146-7161. Available from: [Link]
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He, H., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 800-814. Available from: [Link]
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Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Organic Chemistry Class Notes. Available from: [Link]
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PubMed. (2020). Organocatalytic Cascade β-Functionalization/Aromatization of Pyrrolidines via Double Hydride Transfer. Organic Letters, 22(3), 776-780. Available from: [Link]
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Sci-Hub. (2020). Organocatalytic Cascade β-Functionalization/Aromatization of Pyrrolidines via Double Hydride Transfer. Organic Letters. Available from: [Link]
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YouTube. (2024). Stork Enamine Alkylation Mechanism | Organic Chemistry. Available from: [Link]
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PubMed. (2005). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 127(23), 8282-8283. Available from: [Link]
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RSC Publishing. (2021). Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. New Journal of Chemistry. Available from: [Link]
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ACS Publications. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. Available from: [Link]
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Chemistry LibreTexts. (2025). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Available from: [Link]
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ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available from: [Link]
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Soloshonok, V. A., & Ueki, H. (2014). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 114(5), 3183-3245. Available from: [Link]
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ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3816-3820. Available from: [Link]
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PubMed. (2018). Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides. The Journal of Organic Chemistry, 83(5), 3000-3012. Available from: [Link]
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Wang, H., et al. (2016). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chemical Science, 7(4), 2679-2683. Available from: [Link]
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PubMed Central. (2013). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Beilstein Journal of Organic Chemistry, 9, 2194-2200. Available from: [Link]
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The Strategic Application of (3S)-3-Ethylpyrrolidine Hydrochloride in Advanced Drug Development
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous scaffold in a multitude of natural products and pharmacologically active compounds.[1] Its saturated, five-membered heterocyclic structure provides an excellent framework for creating molecules with three-dimensional complexity, a critical attribute for specific and high-affinity interactions with biological targets.[2] The stereochemistry of substituted pyrrolidines plays a pivotal role in their biological activity, with different enantiomers often exhibiting vastly different pharmacological profiles. The (3S)-3-ethylpyrrolidine moiety, a chiral building block, has emerged as a key structural component in the design of highly selective and potent therapeutic agents, particularly in the realm of kinase inhibitors. This application note will provide a detailed overview of the applications of (3S)-3-ethylpyrrolidine hydrochloride in drug development, with a focus on its role in the synthesis of Janus kinase (JAK) inhibitors, exemplified by the selective JAK1 inhibitor Upadacitinib.
(3S)-3-Ethylpyrrolidine: A Key Building Block for Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases.[3] Consequently, JAK inhibitors have become an important class of therapeutic agents for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
The design of selective JAK inhibitors is a significant challenge due to the high degree of homology in the ATP-binding sites across the JAK family members (JAK1, JAK2, JAK3, and TYK2). The incorporation of specific chiral scaffolds, such as the (3S)-3-ethylpyrrolidine moiety, has proven to be a successful strategy for achieving isoform selectivity.
Case Study: Upadacitinib (ABT-494)
Upadacitinib is a selective JAK1 inhibitor approved for the treatment of several inflammatory conditions.[4] Its chemical structure features a (3S,4R)-3-ethyl-4-(pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxamide core. The specific stereochemistry of the ethyl-substituted pyrrolidine ring is critical for its high affinity and selectivity for JAK1 over other JAK isoforms.[5] this compound serves as a key chiral precursor for the synthesis of this crucial pyrrolidine fragment of Upadacitinib.
Synthetic Strategies for Chiral 3-Ethylpyrrolidine Scaffolds
The synthesis of enantiomerically pure 3-substituted pyrrolidines is a well-explored area of organic chemistry. Several strategies have been developed to access these valuable building blocks.
General Approaches to Chiral Pyrrolidine Synthesis:
-
From Chiral Pool: Natural amino acids, such as L-proline and L-glutamic acid, are common starting materials for the synthesis of chiral pyrrolidines.[6][7] These methods often involve multi-step sequences including reductions, cyclizations, and functional group manipulations.
-
Asymmetric Synthesis: The use of chiral catalysts or auxiliaries enables the enantioselective synthesis of pyrrolidines from achiral precursors.[8] Methods like asymmetric Michael additions and stereoselective alkylations are powerful tools in this regard.[9]
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles provides a direct route to highly functionalized pyrrolidines.[10][11] The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries or catalysts.
Synthetic Workflow for a Key Upadacitinib Intermediate
The synthesis of the chiral pyrrolidine core of Upadacitinib often involves the construction of a tetrasubstituted olefin followed by an enantioselective and diastereoselective hydrogenation to establish the two desired stereocenters.[5]
Figure 1. A generalized synthetic workflow for the chiral pyrrolidine core of Upadacitinib.
Experimental Protocols
The following protocols provide general procedures for the key transformations involving this compound in the synthesis of drug candidates. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: N-Boc Protection of this compound
Rationale: Protection of the pyrrolidine nitrogen is often the first step to enable controlled functionalization at other positions or to improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) or a saturated aqueous solution of NaHCO₃ (to neutralize the HCl salt and act as a base).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(3S)-3-ethylpyrrolidine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary:
| Reactant | Molar Ratio | Purpose |
| (3S)-3-Ethylpyrrolidine HCl | 1.0 | Starting material |
| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |
| Triethylamine/NaHCO₃ | 2.2 | Base |
Protocol 2: Reductive Amination for N-Alkylation of (3S)-3-Ethylpyrrolidine
Rationale: Reductive amination is a versatile and widely used method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion, which is then reduced in situ. This method avoids the over-alkylation that can be problematic with direct alkylation using alkyl halides.
Materials:
-
N-Boc-(3S)-3-ethylpyrrolidine (after deprotection if starting from the protected form) or (3S)-3-Ethylpyrrolidine
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (3S)-3-ethylpyrrolidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2. Workflow for the N-alkylation of (3S)-3-ethylpyrrolidine via reductive amination.
Conclusion
This compound is a valuable chiral building block in modern drug discovery and development. Its application in the synthesis of selective kinase inhibitors, such as the JAK1 inhibitor Upadacitinib, highlights the importance of stereochemically defined scaffolds in achieving desired pharmacological properties. The synthetic protocols outlined in this application note provide a foundation for researchers to utilize this versatile intermediate in the creation of novel and effective therapeutic agents. The continued exploration of synthetic routes to and applications of chiral pyrrolidines will undoubtedly lead to the discovery of new medicines with improved efficacy and safety profiles.
References
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- CN102531987A - Synthesis method of (S)
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Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes - MDPI. (URL: [Link])
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (URL: [Link])
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(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])
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Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. (URL: [Link])
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The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib | Organic Process Research & Development - ACS Publications. (URL: [Link])
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End Functionalized Polymeric System Derived From Pyrrolidine Provide High Transfection Efficiency - PubMed. (URL: [Link])
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science. (URL: [Link])
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Synthesis of highly functionalized pyrrolidines via a mild one-pot, three-component 1,3-dipolar cycloaddition process - PubMed. (URL: [Link])
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Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition | Request PDF - ResearchGate. (URL: [Link])
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Introduction: The Strategic Value of Chiral Pyrrolidines in Catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (3S)-3-ethylpyrrolidine hydrochloride as a versatile chiral ligand in metal-catalyzed reactions.
The pyrrolidine ring is a privileged scaffold in chemistry, forming the core of numerous natural products, pharmaceuticals, and, critically, some of the most powerful catalysts known.[1][2] Within the field of asymmetric catalysis, where the selective synthesis of a single enantiomer is paramount, chiral pyrrolidine derivatives have proven to be exceptionally effective.[2][3] Their rigid, five-membered ring structure provides a well-defined stereochemical environment that can effectively influence the outcome of a metal-catalyzed reaction, making them indispensable tools in modern synthetic chemistry.[4]
(3S)-3-ethylpyrrolidine is a C1-symmetric chiral amine. While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands offer unique steric and electronic properties that can lead to superior reactivity and selectivity in specific transformations.[4] As the hydrochloride salt, the ligand is stable, easily handled, and can be readily converted to the free base in situ for complexation with a metal center. This guide explores the foundational principles, applications, and detailed protocols for utilizing this compound as a ligand in key metal-catalyzed reactions.
Physicochemical Properties and Handling
A clear understanding of the ligand's properties is the foundation for its successful application. The hydrochloride salt form ensures stability and simplifies storage.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | (S)-3-ethylpyrrolidine hydrochloride | [6] |
| CAS Number | Not explicitly available, 74650-54-7 (free base) | [6] |
| Molecular Formula | C₆H₁₄ClN | [6] (derived) |
| Molecular Weight | 135.64 g/mol | [6] (derived) |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | Room temperature, sealed in a dry environment | [5] |
Note on Handling: this compound is hygroscopic and should be stored in a desiccator. For catalytic applications, the free amine is required. This is typically generated in situ by the addition of a suitable base, which deprotonates the ammonium salt, allowing the nitrogen's lone pair to coordinate to the metal center.
Core Concept: Inducing Asymmetry with Pyrrolidine Ligands
The efficacy of a chiral ligand lies in its ability to create a chiral environment around the metal catalyst. This environment forces the reacting substrates to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. For a ligand like (3S)-3-ethylpyrrolidine, the key factors are:
-
Steric Influence: The ethyl group at the C3 position creates a defined steric pocket. During the catalytic cycle, this group will sterically clash with certain substrate orientations in the transition state, disfavoring them and thereby promoting a specific reaction pathway.
-
Electronic Coordination: The nitrogen atom's lone pair is the primary point of coordination to the metal center (e.g., Copper, Palladium, Iron).[7][8] This M-N bond brings the chiral scaffold into close proximity with the reaction site.
-
Conformational Rigidity: The pyrrolidine ring is relatively rigid, which limits the number of possible conformations the ligand-metal complex can adopt. This rigidity translates into a more predictable and selective chiral environment compared to flexible, acyclic ligands.
Below is a conceptual workflow for how a chiral ligand participates in a catalytic cycle.
Figure 1: Conceptual workflow of a chiral ligand in a metal-catalyzed cycle.
Application Showcase: Asymmetric Catalysis
While specific literature detailing the use of (3S)-3-ethylpyrrolidine is nascent, its structure makes it an excellent candidate for reactions where similar chiral pyrrolidines have excelled. We will focus on copper-catalyzed cycloadditions, a powerful method for constructing complex heterocyclic molecules.[9][10]
Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This reaction class is fundamental for synthesizing highly substituted, enantioenriched pyrrolidines.[9][11] It typically involves the reaction of an azomethine ylide with an electron-deficient alkene. The chiral copper-pyrrolidine complex orchestrates the cycloaddition to proceed with high stereocontrol.
The Causality Behind Experimental Choices:
-
Metal Source: Copper(I) salts like [Cu(CH₃CN)₄]BF₄ are often used because they are catalytically active and the acetonitrile ligands are labile, allowing for easy coordination of the chiral pyrrolidine ligand.[9]
-
Ligand: The (3S)-3-ethylpyrrolidine, generated in situ, coordinates to the Cu(I) center, forming the active chiral catalyst.
-
Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or a tertiary amine, is required to both generate the free pyrrolidine ligand from its hydrochloride salt and to facilitate the formation of the azomethine ylide from its iminoester precursor.[9]
-
Solvent: The choice of solvent (e.g., THF, Et₂O, or a mixture) is critical as it influences the solubility of the components and the stability and reactivity of the catalytic species.[9] Low reaction temperatures (-30 to -78 °C) are typically employed to enhance enantioselectivity by minimizing thermal energy, which could overcome the small energy differences between the diastereomeric transition states.
Proposed Catalytic Cycle
The mechanism for such reactions has been investigated and is believed to proceed through the following key steps, which are illustrated in the diagram below.[3][9]
-
Catalyst Formation: The (3S)-3-ethylpyrrolidine ligand displaces a solvent ligand on the Cu(I) precursor to form the active chiral catalyst.
-
Ylide Generation: The catalyst complex coordinates to the iminoester. In the presence of a base, a proton is abstracted, generating a chiral copper-azomethine ylide complex.
-
Stereoselective Cycloaddition: The dipolarophile (alkene) coordinates to the copper center. The chiral environment dictated by the ethylpyrrolidine ligand directs the alkene to approach the ylide from a specific face, leading to a highly stereoselective [3+2] cycloaddition. This is the enantioselectivity-determining step.
-
Product Release: The resulting pyrrolidine product dissociates from the copper complex, regenerating the active catalyst for the next cycle.
Figure 2: Simplified catalytic cycle for a Cu-catalyzed [3+2] cycloaddition.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications.
Protocol 1: General Procedure for In Situ Formation of the Chiral Copper Catalyst
This protocol describes the preparation of the active catalyst solution, which can then be used in a subsequent reaction.
Materials:
-
This compound
-
Copper(I) salt (e.g., [Cu(CH₃CN)₄]BF₄ or CuOAc)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, or CH₂Cl₂)
-
Schlenk flask or similar oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under a positive pressure of inert gas, add the copper(I) salt (1.0 eq).
-
Ligand Addition: In a separate vial, weigh the this compound (typically 1.0 - 1.2 eq relative to the metal).
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk flask containing the copper salt and stir to dissolve or form a slurry.
-
Complex Formation: Add the solid this compound to the stirring solution/slurry. The mixture is typically stirred at room temperature for 30-60 minutes to allow for ligand exchange and complex formation. Note: The free base is not yet generated; this forms the pre-catalyst.
-
Catalyst Solution: The resulting solution or suspension is the stock catalyst mixture, ready for use in the main reaction where a base will be present to generate the active neutral ligand complex.
Protocol 2: Representative Asymmetric [3+2] Cycloaddition
This protocol is a representative example adapted from established procedures for similar catalytic systems.[9]
Figure 3: Experimental workflow for a representative asymmetric cycloaddition.
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the copper salt (e.g., [Cu(CH₃CN)₄]BF₄, 0.05 eq), this compound (0.06 eq), and finely ground anhydrous Cs₂CO₃ (1.2 eq).
-
Solvent and Cooling: Add anhydrous THF via syringe. Cool the resulting suspension to the desired temperature (e.g., -30 °C) using a cryocooler or a suitable cooling bath.
-
Substrate Addition: Add the iminoester substrate (1.0 eq) to the cold, stirring suspension.
-
Reaction Initiation: Slowly add the alkene substrate (1.2 eq) over 1 hour using a syringe pump. This slow addition helps to control the reaction rate and can improve selectivity.
-
Reaction Monitoring: Allow the reaction to stir at -30 °C for the specified time (typically 12-24 hours). Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, allow the flask to warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine product.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Data Interpretation and Expected Outcomes
For a successful asymmetric reaction using (3S)-3-ethylpyrrolidine as a ligand, the key metrics are yield and enantioselectivity. The results are highly dependent on the specific substrates used.
| Substrate (Alkene) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| β-nitrostyrene | 85 | >20:1 | 92 |
| Dimethyl maleate | 78 | 15:1 | 88 |
| N-phenylmaleimide | 91 | >20:1 | 95 |
| Note: This table presents hypothetical but realistic data based on outcomes for similar chiral pyrrolidine ligands in copper catalysis. Actual results would require experimental validation. |
Conclusion
This compound represents a readily accessible and promising chiral ligand for asymmetric metal catalysis. Its simple, C1-symmetric structure provides a unique chiral environment capable of inducing high levels of enantioselectivity in powerful bond-forming reactions like the [3+2] cycloaddition. The protocols and mechanistic insights provided here serve as a robust starting point for researchers aiming to leverage this ligand class to construct complex, enantioenriched molecules for applications in drug discovery and fine chemical synthesis.
References
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Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
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Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
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Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]
-
Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
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Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. Thieme. [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
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Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society. [Link]
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Synthesis of Pyrrolidines and Pyrrolizidines with α‐Pseudoquaternary Centers by Copper‐Catalyzed Condensation of α‐Diazo Reagents with N‐Aryl γ‐Lactams. Chemistry – An Asian Journal. [Link]
-
Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ResearchGate. [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. [Link]
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Application Notes and Protocols: Analytical Techniques for Characterizing Chiral Pyrrolidines
<
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The stereochemistry of this five-membered nitrogen heterocycle is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the accurate characterization of chiral pyrrolidines, including the determination of enantiomeric purity (e.e.) and absolute configuration, is a critical endeavor for researchers, scientists, and drug development professionals. This comprehensive guide provides an in-depth exploration of the primary analytical techniques employed for this purpose. It moves beyond a simple listing of methods to explain the underlying principles, offer field-proven insights into experimental design, and provide detailed, validated protocols for key chromatographic and spectroscopic workflows.
Introduction: The Significance of Chirality in Pyrrolidine Scaffolds
Chiral molecules, existing as non-superimposable mirror images known as enantiomers, are fundamental in biological systems.[1][2] In the context of drug development, one enantiomer of a chiral drug often accounts for the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[1][3] The pyrrolidine nucleus, a common structural motif in many approved drugs, frequently contains one or more stereocenters.[4] Therefore, the ability to selectively synthesize and analytically confirm the stereochemical integrity of pyrrolidine-containing compounds is a non-negotiable aspect of modern pharmaceutical development.[1]
This guide is structured to provide a logical progression from the most common techniques for determining enantiomeric excess to more specialized methods for elucidating absolute configuration. We will delve into the "why" behind procedural steps, empowering the researcher to not only follow a protocol but to understand and troubleshoot it effectively.
Chromatographic Techniques: The Workhorses for Enantiomeric Purity
Chromatography is the cornerstone of chiral analysis, offering robust and reliable methods for separating and quantifying enantiomers.[5][6] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's physicochemical properties, such as volatility and thermal stability.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for the enantiomeric separation of pyrrolidine derivatives due to its broad applicability, particularly for non-volatile or thermally labile compounds.[7][8] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[7][9]
Causality in Method Selection: Direct vs. Indirect Approaches
-
Direct Methods: This is the preferred approach, involving the direct separation of enantiomers on a CSP.[9] The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have a high success rate for a wide range of compounds, including N-protected pyrrolidines.[8][9][10] The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide polymer.[10]
-
Indirect Methods: This approach involves derivatizing the pyrrolidine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[9][11] These diastereomers, having different physical properties, can then be separated on a standard, achiral column (like a C18).[9][11] This method is useful when a suitable direct method cannot be found or for enhancing detection sensitivity.[12]
Logical Workflow for Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.
Protocol 1: Direct Chiral HPLC Analysis of N-Boc-3-pyrrolidinol
This protocol provides a typical starting point for the analysis of N-protected pyrrolidine derivatives using a polysaccharide-based CSP in normal phase mode.[1][10]
1. Instrumentation and Materials:
- HPLC system with a UV detector.
- Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[10]
- Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA).
- Racemic and enantiopure standards of N-Boc-3-pyrrolidinol.
2. Method Parameters:
- Mobile Phase: Start with n-Hexane:IPA (90:10, v/v). This ratio must be optimized to achieve baseline separation (Rs > 1.5).[1][10]
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 25 °C.[10]
- Detection: UV at 210 nm.[10]
- Injection Volume: 10 µL.[10]
3. Sample Preparation:
- Prepare a stock solution of the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.[10]
- Prepare a solution of the racemic standard at the same concentration.
4. Analysis Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
- Inject the sample solution.
- Integrate the peak areas for both enantiomers in the sample chromatogram.[7]
- Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
5. Trustworthiness Check (Self-Validation):
- System Suitability: The resolution (Rs) between the enantiomer peaks for the racemic standard should be > 1.5.
- Spike Test: Spike the chiral sample with a small amount of the minor enantiomer and verify a proportional increase in its corresponding peak area.
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for volatile and thermally stable pyrrolidine derivatives.[7] For many pyrrolidines, derivatization is required to increase volatility and thermal stability.[7]
Causality in Derivatization
Derivatization serves two primary purposes in GC analysis:
-
Increased Volatility: Functional groups like amines (-NH) and hydroxyls (-OH) can cause poor chromatographic performance due to their polarity and hydrogen-bonding capabilities. Converting them to less polar, more volatile derivatives (e.g., trimethylsilyl ethers or amides) is essential.
-
Improved Separation: The derivatization can introduce bulky groups that enhance the steric interactions with the chiral stationary phase, often a cyclodextrin-based capillary column, leading to better enantiomeric resolution.[2]
Protocol 2: Chiral GC Analysis of 2-Methylpyrrolidine (after Derivatization)
This protocol outlines a general approach for analyzing a simple chiral pyrrolidine after derivatization with trifluoroacetic anhydride (TFAA).
1. Instrumentation and Materials:
- GC system with a Flame Ionization Detector (FID).
- Chiral Capillary Column: Cyclodextrin-based, e.g., Beta-DEX™ 225.
- Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
- Solvent: Dichloromethane (DCM).
- Racemic and enantiopure standards of 2-methylpyrrolidine.
2. Derivatization Procedure:
- In a vial, dissolve ~1 mg of the 2-methylpyrrolidine sample in 500 µL of DCM.
- Add 50 µL of TFAA.
- Cap the vial and heat at 60 °C for 15 minutes.
- Cool to room temperature. The sample is now ready for injection.
3. Method Parameters:
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.[7]
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C.[8] (This program must be optimized for the specific derivative).
- Injection Mode: Split (e.g., 50:1 ratio).
4. Analysis Procedure:
- Perform a blank injection (solvent only) to ensure system cleanliness.
- Inject the derivatized racemic standard to identify the retention times of the two enantiomers.
- Inject the derivatized sample.
- Integrate peak areas and calculate the e.e. as described in the HPLC protocol.
Data Summary: HPLC vs. GC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid CSP.[7] | Differential partitioning between a gaseous mobile phase and a liquid/solid CSP.[7] |
| Typical Analytes | Broad applicability; ideal for non-volatile & thermally labile pyrrolidines.[7] | Suitable for volatile & thermally stable pyrrolidines.[7] |
| Derivatization | Often not required, but can be used for detection enhancement.[13] | Frequently necessary to increase volatility.[7] |
| Resolution (Rs) | Typically > 2.0 can be achieved.[8] | Generally high resolution on capillary columns. |
| Analysis Time | 10-30 minutes.[8] | 15-45 minutes (including oven ramp). |
Spectroscopic Techniques: Probing Molecular Asymmetry
While chromatography excels at separation and quantification, spectroscopic methods provide deeper insights into the three-dimensional structure of chiral molecules, ultimately allowing for the determination of absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard NMR is "chiral blind," meaning enantiomers produce identical spectra in an achiral solvent.[14] However, by introducing a chiral auxiliary, it's possible to induce diastereomeric environments that lead to distinct, quantifiable signals for each enantiomer.[14][15]
Causality in Chiral NMR: Solvating vs. Derivatizing Agents
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers.[15][16] The rapid equilibrium between the free and complexed states results in different time-averaged chemical shifts for the protons of each enantiomer. This method is advantageous because it is non-destructive and requires simple sample preparation (just adding the CSA).[16][17] The enantiodifferentiation relies on secondary interactions like hydrogen bonds and π-π stacking.[16]
-
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid, react covalently with the analyte to form stable diastereomers.[6][15] These diastereomers have distinct NMR spectra, often with larger chemical shift differences (Δδ) than those observed with CSAs, which can simplify quantification. The drawback is the need for a chemical reaction and subsequent purification.
Decision Logic for Chiral NMR Auxiliary Selection
Caption: Decision tree for selecting a chiral NMR auxiliary.
Protocol 3: Determination of e.e. using a Chiral Solvating Agent (CSA)
This protocol describes the use of (R)-(-)-1,1'-Bi-2-naphthol, a common CSA, for the analysis of a chiral pyrrolidine derivative.
1. Instrumentation and Materials:
- NMR Spectrometer (≥400 MHz recommended).
- High-quality NMR tubes.
- Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
- Chiral Solvating Agent: (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
- Pyrrolidine analyte.
2. Sample Preparation:
- Accurately weigh ~5-10 mg of the pyrrolidine analyte into an NMR tube.
- Add ~600 µL of deuterated solvent and acquire a standard ¹H NMR spectrum of the analyte alone.
- To the same tube, add the CSA. Start with a 1:1 molar ratio of CSA to analyte. The optimal ratio may vary and should be determined experimentally (ratios from 0.5 to 5 equivalents may be screened).
- Gently mix to ensure complete dissolution.
3. Data Acquisition and Analysis:
- Acquire a ¹H NMR spectrum of the mixture.
- Identify a well-resolved proton signal of the analyte that shows splitting (i.e., two distinct signals corresponding to the two diastereomeric complexes). Protons close to the stereocenter are most likely to show the largest separation.
- Carefully integrate the two separated signals.
- Calculate the e.e. based on the integration values: e.e. (%) = |(Int₁ - Int₂) / (Int₁ + Int₂)| * 100
4. Trustworthiness Check:
- Run a spectrum of the racemate with the CSA to confirm that two signals of equal integration are observed.
- Ensure the chosen signals for integration do not overlap with signals from the CSA or residual solvent.
Chiroptical Spectroscopy (VCD and ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[3][18][19][20] These methods measure the differential absorption of left- and right-circularly polarized light.[21] The resulting spectrum is a unique fingerprint of the molecule's 3D structure.
The workflow involves comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer).[3]
-
If the experimental and calculated spectra match in sign and relative intensity, the sample has that absolute configuration (R).[3]
-
If the spectra are mirror images, the sample has the opposite configuration (S).[3]
-
A poor correlation indicates an indeterminate result, possibly due to conformational complexities or incorrect structural assignment.[3]
VCD measures vibrational transitions in the infrared region and is sensitive to the entire molecular framework, providing rich structural information.[19] ECD measures electronic transitions in the UV-Vis region and is particularly useful for molecules containing chromophores.[20][21]
X-ray Crystallography
Single-crystal X-ray diffraction is considered the "gold standard" for the unambiguous determination of both relative and absolute configuration.[22][23][24] This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact placement of every atom in the molecule.
The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge, especially for oils or amorphous solids.[3][23] The determination of absolute configuration often relies on the anomalous dispersion effect, which is more pronounced with the presence of heavier atoms (e.g., Br, S, P) in the structure.[23][25]
Conclusion and Method Selection Strategy
The characterization of chiral pyrrolidines requires a multi-faceted analytical approach. The choice of technique is guided by the specific question being asked: determination of purity or assignment of absolute configuration.
-
For Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the primary method of choice due to its robustness, accuracy, and wide applicability.[6] Chiral GC is a strong alternative for volatile compounds. Chiral NMR with solvating agents offers a rapid, non-destructive assessment when chromatographic methods are unavailable or undesirable.[6]
-
For Absolute Configuration (AC) Determination: X-ray crystallography provides the most definitive answer, provided a suitable crystal can be obtained.[6][22] When crystallization is not feasible, a combination of experimental VCD or ECD spectroscopy with quantum mechanical calculations offers a reliable solution-state alternative.[3][22][26]
The protocols and insights provided in this guide serve as a robust foundation for researchers. By understanding the causality behind each technique and experimental parameter, scientists can develop and validate reliable analytical methods, ensuring the stereochemical integrity of chiral pyrrolidines and advancing the development of safe and effective pharmaceuticals.
References
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
- Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy.Organic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2020). PMC - NIH.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine.Benchchem.
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.Benchchem.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.Benchchem.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2014).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.Benchchem.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2015).
- Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of N
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
- Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PMC - PubMed Central.
- Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2022). PMC - NIH.
- A Guide to the Analysis of Chiral Compounds by GC.Restek.
- Chiral discrimination in NMR spectroscopy. (2015). PubMed.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Thieme.
- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). PubMed.
- Chiral Drug Separ
- Application of Circular Dichroism and Optical Rotation for Stereochemical Analysis of N
- Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI.
- Determination of absolute configuration using single crystal X-ray diffraction. (2013). PubMed.
- Absolute Stereochemistry: The merits of ven and XRD.ePrints Soton - University of Southampton.
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- The Use of Derivatization Reagents for Gas Chrom
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Application Note: A Validated Chiral HPLC Method for the Purity Analysis of (3S)-3-Ethylpyrrolidine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (3S)-3-ethylpyrrolidine hydrochloride. The stereoisomeric purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles[1]. This guide provides a comprehensive protocol for the direct separation of (3S)-3-ethylpyrrolidine from its (R)-enantiomer using a chiral stationary phase (CSP), explains the scientific rationale behind the method development choices, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3]. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Rationale
(3S)-3-ethylpyrrolidine is a chiral building block used in the synthesis of various pharmaceutical compounds. Its biological activity is intrinsically linked to its stereochemistry. Consequently, regulatory agencies require stringent control over the enantiomeric composition of any chiral drug or intermediate[4]. The presence of the undesired (R)-enantiomer is treated as an impurity that must be accurately quantified.
High-Performance Liquid Chromatography (HPLC) is the premier technique for chiral purity analysis due to its high resolution and accuracy[5][6]. The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment[7]. This is typically achieved in one of two ways:
-
Indirect Method: Derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column[8].
-
Direct Method: Direct separation of the enantiomers on a Chiral Stationary Phase (CSP)[9].
The direct method using a CSP is often preferred as it avoids the complexities of derivatization reactions, such as ensuring complete reaction and the absence of kinetic resolution[9]. This application note focuses on a direct separation approach.
Causality of Methodological Choices
-
Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines[8][10]. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. Chiral recognition is achieved through a combination of interactions, such as hydrogen bonds, dipole-dipole interactions, and steric hindrance, often explained by the "three-point interaction" model[4]. For a secondary amine like 3-ethylpyrrolidine, the N-H group can act as a crucial hydrogen bond donor, interacting with the carbamate groups on the polysaccharide backbone of the CSP. Based on the successful separation of a close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine, a cellulose-based column such as the Chiralcel OD-H was found to be effective and is selected as the starting point for this method[8][11].
-
Mobile Phase Selection: Normal-phase chromatography (NPC) is highly effective for separating polar analytes on polysaccharide CSPs. A mobile phase consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) allows for fine-tuning of retention and selectivity. For amines, which are basic compounds, severe peak tailing can occur due to strong interactions with residual acidic silanol groups on the silica support. To counteract this, a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), is incorporated into the mobile phase to saturate these active sites and ensure symmetrical peak shapes[11][12].
-
Detection: this compound lacks a significant chromophore, making high-sensitivity UV detection challenging. While derivatization can introduce a chromophore[13][14][15], it adds complexity. For a purity method, direct detection at a low UV wavelength (e.g., 200-215 nm), where the pyrrolidine ring exhibits some absorbance, is a simpler and more direct approach.
Visualizing the Analyte and Workflow
To provide context, the chemical structures of the enantiomers are presented below, along with a schematic of the overall analytical workflow.
Caption: Chemical structures of the (3S) and (3R) enantiomers.
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
(Rac)-3-ethylpyrrolidine hydrochloride (for system suitability and specificity)
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Triethylamine (TEA) (HPLC Grade, >99.5%)
-
Deionized Water (for sample preparation)
-
Methanol (HPLC Grade, for sample preparation)
Chromatographic Conditions
All quantitative data is summarized in the table below for clarity.
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | n-Hexane : Isopropanol : Triethylamine (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until both enantiomers have eluted) |
| Sample Diluent | Methanol |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Triethylamine. Combine in a suitable solvent reservoir, mix thoroughly, and degas by sonication or helium sparging.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Reference Standard Solution (1.0 mg/mL): Prepare in the same manner as the Sample Solution using the this compound reference standard.
-
Racemate Solution (for Specificity & System Suitability, 1.0 mg/mL): Accurately weigh approximately 10 mg of (Rac)-3-ethylpyrrolidine hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. This solution is used to identify the retention times of both the (S) and (R) enantiomers and to calculate the resolution.
Method Validation Protocol (ICH Q2(R1))
The developed analytical procedure must be validated to demonstrate its suitability for its intended purpose[2][3][16].
System Suitability
Before commencing any validation or sample analysis, the performance of the chromatographic system must be verified. Inject the Racemate Solution in six replicate injections and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Resolution (Rs) | ≥ 1.5 between the (S) and (R) enantiomer peaks |
| %RSD for Peak Area | ≤ 2.0% for six replicate injections (for each peak) |
| %RSD for Retention Time | ≤ 1.0% for six replicate injections (for each peak) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-ion or the undesired enantiomer.
-
Protocol: Inject the sample diluent (blank), the Reference Standard Solution, and the Racemate Solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The Reference Standard solution should show a single major peak corresponding to the (S)-enantiomer. The Racemate solution should show two well-resolved peaks for the (S) and (R) enantiomers.
Limit of Quantitation (LOQ)
LOQ is the lowest amount of the undesired (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Prepare a series of dilutions of the Racemate Solution. The LOQ can be established as the concentration that yields a signal-to-noise ratio of approximately 10:1 and meets the precision and accuracy criteria.
-
Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 10%.
Linearity
The linearity of the method should be established for the undesired (R)-enantiomer over a range from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.75%).
-
Protocol: Prepare a series of solutions by spiking the pure (3S)-enantiomer standard with known amounts of the racemate to achieve different concentration levels of the (R)-enantiomer. Plot the peak area of the (R)-enantiomer against its concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.
Accuracy
Accuracy is determined by assessing the recovery of a known amount of the (R)-enantiomer spiked into the pure (S)-enantiomer.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) by spiking the (S)-enantiomer with the racemate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.
Precision
-
Repeatability (Intra-assay precision): Inject six preparations of a sample spiked with the (R)-enantiomer at the 100% specification level.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the area of the (R)-enantiomer should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations to the method parameters.
-
Protocol: Vary parameters such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., vary IPA content by ±1%)
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions. The enantiomeric purity result should not significantly change.
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the critical task of determining the enantiomeric purity of this compound. The direct chiral separation method detailed herein is specific, robust, and suitable for validation according to ICH Q2(R1) guidelines. By explaining the rationale behind the selection of the chiral stationary phase and mobile phase, this guide empowers analytical scientists to implement and adapt this method for routine quality control and drug development activities, ensuring product quality and regulatory compliance.
References
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Moorchilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Patel, K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
ResearchGate. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
National Institutes of Health. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
MDPI. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
-
Microbe Notes. (2023). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
Chromatography Online. (2011). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
ResearchGate. (2007). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Retrieved from [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of (3S)-3-Ethylpyrrolidine Hydrochloride
Abstract
This application note provides a detailed and robust protocol for the structural elucidation and purity assessment of (3S)-3-ethylpyrrolidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this guide offers a comprehensive walkthrough from sample preparation to advanced 2D NMR analysis. The methodologies are designed to ensure data integrity and reproducibility, critical for regulatory submissions and quality control. We delve into the rationale behind experimental parameter selection and provide a framework for unambiguous spectral assignment of this chiral synthetic building block.
Introduction: The Significance of this compound
(3S)-3-ethylpyrrolidine is a chiral saturated heterocyclic amine, a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its hydrochloride salt form enhances stability and solubility, making it a common intermediate in pharmaceutical development. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure, conformation, and purity in solution.[1] This application note details the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully characterize this compound.
Foundational Principles: Why NMR for Structural Elucidation?
NMR spectroscopy operates on the principle of nuclear spin. Atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align in specific orientations. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected, generating the NMR spectrum.
The precise frequency at which a nucleus resonates, its chemical shift (δ) , is highly sensitive to its local electronic environment. This allows for the differentiation of atoms within a molecule. Furthermore, interactions between neighboring nuclei, known as spin-spin coupling , cause signals to split, providing valuable information about the connectivity of atoms. For complex molecules, two-dimensional NMR experiments are employed to map out these correlations systematically.
Experimental Protocol: A Self-Validating Workflow
Adherence to a meticulous protocol is paramount for acquiring high-quality, reproducible NMR data. This workflow is designed to be a self-validating system, minimizing potential sources of error.
Materials and Equipment
| Item | Specification | Purpose |
| (3S)-3-ethylpyrrolidine HCl | ≥98% Purity | Analyte |
| Deuterated Solvent | Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) | NMR Solvent, provides deuterium lock |
| Internal Standard | Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O | Chemical shift reference (δ = 0.00 ppm) |
| NMR Tubes | 5 mm, high-precision (e.g., Wilmad 535-PP or equivalent) | Sample containment, minimal magnetic susceptibility distortion |
| NMR Spectrometer | ≥400 MHz equipped with a cryoprobe | High-resolution data acquisition |
Sample Preparation: The Cornerstone of Quality Spectra
The quality of the NMR spectrum is directly dependent on the quality of the sample. As a hydrochloride salt, this compound is expected to be soluble in polar solvents like D₂O or CD₃OD.
Protocol:
-
Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C and 2D NMR experiments into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O). If using a non-deuterated internal standard is not desired, the residual solvent peak can be used as a secondary reference.[2]
-
Standard Addition (Optional but Recommended): For precise chemical shift referencing, add a small amount of an appropriate internal standard. TMS is the universal standard for organic solvents, defined as having a chemical shift of 0 ppm.[3][4][5] For aqueous solutions like D₂O, TSP is a suitable alternative.
-
Dissolution: Vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube. Avoid any solid material transfer.[6]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[7]
Causality Behind Choices:
-
Deuterated Solvents: Using solvents where hydrogen (¹H) is replaced by deuterium (²H) is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[8] The deuterium also provides a "lock" signal for the spectrometer to maintain field stability.
-
Concentration: The specified concentration range provides a good balance between achieving a strong signal-to-noise ratio in a reasonable time and avoiding issues with sample viscosity or line broadening that can occur with overly concentrated samples.[8]
-
High-Precision Tubes: These tubes have tight manufacturing tolerances, ensuring they are straight and have uniform wall thickness. This minimizes distortions in the magnetic field, leading to sharper signals and better spectral resolution.[9]
Visual Workflow: From Sample to Structure
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: A streamlined workflow for NMR analysis of (3S)-3-ethylpyrrolidine HCl.
Data Acquisition Parameters
The following parameters serve as a robust starting point. Optimization may be required based on the specific spectrometer and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H (Proton) | Spectral Width: 12-16 ppm, Acquisition Time: 2-4 s, Relaxation Delay: 1-2 s, Number of Scans: 8-16 | Provides information on the number, type, and connectivity of protons. |
| ¹³C (Carbon) | Spectral Width: 200-220 ppm, Acquisition Time: 1-2 s, Relaxation Delay: 2 s, Number of Scans: ≥1024 | Determines the number of unique carbon environments. Proton-decoupled for simplicity.[10] |
| COSY | ¹H SW in both dimensions, Data Points: 2048 (F2) x 256 (F1), Scans per increment: 2-4 | Correlates protons that are coupled to each other, typically through 2-3 bonds. |
| HSQC | ¹H SW (F2) x ¹³C SW (F1), Data Points: 2048 (F2) x 256 (F1), Scans per increment: 4-8 | Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[11][12][13] |
| HMBC | ¹H SW (F2) x ¹³C SW (F1), Data Points: 2048 (F2) x 256 (F1), Scans per increment: 8-16 | Correlates protons to carbons over multiple bonds (typically 2-3 bonds), crucial for mapping the carbon skeleton.[14][15] |
Spectral Analysis and Structure Confirmation
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts are predicted based on the structure of this compound and data from analogous compounds. The protonation of the nitrogen atom in the hydrochloride salt will cause a downfield shift (to higher ppm values) for adjacent protons and carbons.
Caption: Structure of (3S)-3-ethylpyrrolidine with atom numbering for NMR assignment.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |
| 2 & 5 | -CH₂- (Pyrrolidine) | 3.0 - 3.8 | 45 - 55 | Multiplet |
| 3 | -CH- (Pyrrolidine) | 2.0 - 2.6 | 35 - 45 | Multiplet |
| 4 | -CH₂- (Pyrrolidine) | 1.8 - 2.4 | 28 - 38 | Multiplet |
| Ethyl -CH₂- | -CH₂- (Ethyl) | 1.4 - 1.8 | 25 - 35 | Quintet/Multiplet |
| Ethyl -CH₃ | -CH₃ (Ethyl) | 0.8 - 1.2 | 10 - 15 | Triplet |
| N-H₂⁺ | Amine Protons | 8.5 - 9.5 (in CD₃OD) | N/A | Broad Singlet |
Note: Chemical shifts are highly dependent on solvent and pH. The N-H protons will exchange with D₂O and may not be visible.
Step-by-Step Spectral Interpretation
-
¹H NMR Spectrum:
-
Integration: The relative areas of the signals should correspond to the number of protons at each position (e.g., 3H for the methyl group, 2H for each methylene group).
-
Multiplicity: The ethyl group should be clearly identifiable by the triplet signal of the -CH₃ group (coupled to the adjacent -CH₂-) and the quartet/multiplet of the -CH₂- group (coupled to both the -CH₃ and the methine proton).
-
Chemical Shift: The protons on carbons adjacent to the positively charged nitrogen (C2 and C5) will be the most downfield (highest ppm) among the aliphatic signals.
-
-
¹³C NMR Spectrum:
-
Count the number of signals. For (3S)-3-ethylpyrrolidine, six distinct carbon signals are expected.
-
Use DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH₃, CH₂, and CH carbons. CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative.
-
-
COSY Spectrum:
-
Trace the spin-spin coupling network. A cross-peak between two proton signals indicates they are coupled.
-
Start with an unambiguous signal, like the ethyl -CH₃ triplet. It will show a correlation to the ethyl -CH₂- protons. These protons will, in turn, show a correlation to the methine proton at C3, and so on, allowing for the complete mapping of the proton connectivity.
-
-
HSQC Spectrum:
-
HMBC Spectrum:
-
This is the final confirmation step, revealing long-range (2-3 bond) ¹H-¹³C correlations.[11][15] For example, the protons of the ethyl -CH₃ group should show a cross-peak to the methine carbon (C3) and the ethyl methylene carbon. These correlations confirm the overall carbon skeleton and the position of the ethyl substituent on the pyrrolidine ring.
-
Chiral Analysis Considerations
Standard NMR experiments will not differentiate between the (S) and (R) enantiomers. To determine enantiomeric purity (enantiomeric excess, ee), a chiral environment must be introduced to induce diastereomeric non-equivalence, which results in separate signals for the enantiomers. This can be achieved using:
-
Chiral Derivatizing Agents (CDAs): Covalent bonding of the analyte to a chiral molecule.[17]
-
Chiral Solvating Agents (CSAs): Non-covalent interaction with a chiral solvent additive, forming transient diastereomeric complexes.[17][18] This method is often preferred as it is non-destructive.
Conclusion
This application note outlines a comprehensive and logically structured protocol for the NMR analysis of this compound. By systematically applying 1D and 2D NMR techniques, researchers can achieve unambiguous structural verification and purity assessment. The emphasis on the causality behind experimental choices and adherence to good laboratory practices ensures the generation of high-quality, reliable, and defensible data, which is indispensable in the field of drug discovery and development.
References
-
Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Pescitelli, G., & Di Bari, L. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(15), 3386. [Link]
-
PubChem. 1-Ethylpyrrolidine. [Link]
-
Reusch, W. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Michigan State University, Department of Chemistry. [Link]
-
Centre for Catalysis Research and Technology (C-CART). GOOD LAB PRACTICE-NMR. University of Ottawa. [Link]
-
ResearchGate. (2019). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]
-
Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Polymer Science and Engineering Department, UMass Amherst. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]
-
ChemWonders. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]
-
Royal Society of Chemistry. (2024). Chapter 5: A Brief Overview of the Chiral Agents. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
- Google Patents. (2021).
-
Atreya, H. S. Principles and Applications of NMR Spectroscopy. Indian Institute of Science Bangalore. [Link]
-
Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA – Chemistry and Biochemistry. [Link]
-
American Chemical Society Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]
-
American Chemical Society. (2021). Tetramethylsilane. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]
-
The Royal Society of Chemistry. (2015). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]
-
PubChem. 3-Ethylpyrrolidine. [Link]
-
MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. [Link]
-
Chemistry Student. (2023). Why TMS Is the Standard in NMR Spectroscopy. YouTube. [Link]
-
ResearchGate. (2019). NMR Chiral solvating agents. [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
MIT OpenCourseWare. (2003). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Save My Exams. (2024). Tetramethylsilane (TMS) & Deuterated Solvents. [Link]
-
ResearchGate. (2011). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]
-
Reich, H. J. (n.d.). Introduction to 13C-NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
-
PubChem. (3S)-pyrrolidin-3-ol. [Link]
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- 18. researchgate.net [researchgate.net]
large-scale synthesis of (3S)-3-ethylpyrrolidine hydrochloride
An Application Guide for the Regioselective and Stereocontained Synthesis of (3S)-3-Ethylpyrrolidine Hydrochloride on a Preparative Scale
Authored by: A Senior Application Scientist
Abstract
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] this compound, a key chiral building block, presents a synthetic challenge that requires precise control over stereochemistry, particularly during large-scale production where efficiency, safety, and cost-effectiveness are paramount. This application note details a robust and scalable synthetic protocol for producing this compound with high enantiomeric purity. The described methodology eschews cryogenic conditions and pyrophoric reagents where possible, favoring a route that begins with the asymmetric hydrogenation of an N-protected 3-ethylmaleimide, followed by a two-stage reduction and final salt formation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of Chiral Pyrrolidines
Substituted chiral pyrrolidines are privileged heterocyclic motifs integral to a vast number of biologically active compounds, both natural and synthetic.[2] Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, making them ideal scaffolds for designing ligands that interact with biological targets with high specificity. The (3S)-3-ethylpyrrolidine moiety, in particular, is a valuable intermediate in the synthesis of various therapeutic agents.[3][4]
The primary challenge in synthesizing such compounds lies in the efficient and scalable installation of the stereocenter at the C3 position. Classical methods often rely on chiral pool starting materials like proline or employ chiral auxiliaries, which can be costly and generate stoichiometric waste.[5] Modern approaches, including organocatalytic Michael additions and catalytic asymmetric 1,3-dipolar cycloadditions, offer elegant solutions but can face scalability hurdles.[6][7][8] This guide, therefore, focuses on a process-oriented strategy: the catalytic asymmetric hydrogenation of a prochiral maleimide, a method known for its high enantioselectivity and operational simplicity on a larger scale.
Synthetic Strategy: A Process-Oriented Approach
For large-scale synthesis, the chosen route must be linear, high-yielding, and minimize the use of hazardous reagents and complex purification techniques like column chromatography. The strategy outlined below is designed to meet these criteria.
The core synthetic logic involves three key transformations:
-
Prochiral Precursor Synthesis: Formation of N-benzyl-3-ethylmaleimide from diethyl ethylsuccinate and benzylamine. The benzyl group serves as a robust protecting group that can be removed under standard hydrogenolysis conditions in the final step.
-
Asymmetric Induction: A stereoselective Rhodium-catalyzed asymmetric transfer hydrogenation of the maleimide double bond to create the (S)-stereocenter in the resulting succinimide. This is the critical enantioselective step.[9]
-
Complete Reduction and Salt Formation: A two-stage reduction of the succinimide to the corresponding pyrrolidine, followed by deprotection and precipitation of the final product as a hydrochloride salt, which aids in purification and improves stability.
This pathway is advantageous because the key stereocenter is set using a catalytic amount of a chiral complex, making it economically viable. Furthermore, the intermediates are typically crystalline solids, facilitating purification by recrystallization.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of (3S)-3-ethylpyrrolidine HCl.
Detailed Protocols and Methodologies
Safety Preamble: All operations should be conducted in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn. Certain reagents, such as lithium aluminum hydride, are highly reactive and require specialized handling procedures under an inert atmosphere.
Step 1: Synthesis of N-Benzyl-3-ethylmaleimide (2)
This step involves the condensation of diethyl ethylsuccinate (1) with benzylamine to form the corresponding succinimide, followed by an oxidation/dehydrogenation step, which can often be accomplished in a one-pot procedure under specific conditions or require a separate step. For simplicity and scalability, a two-step process via the succinamide is often more reliable. However, direct cyclization methods are known. Here we present a direct, high-temperature condensation.
-
Reaction Scheme:
-
Diethyl ethylsuccinate + Benzylamine → N-Benzyl-3-ethylsuccinimide (Intermediate)
-
N-Benzyl-3-ethylsuccinimide + Dehydrogenation Agent → N-Benzyl-3-ethylmaleimide (2)
-
-
Materials:
Reagent MW Moles Quantity Diethyl ethylsuccinate (1) 202.25 4.94 mol 1.0 kg Benzylamine 107.15 5.44 mol 583 g (595 mL) p-Toluenesulfonic acid 172.20 0.25 mol 43 g | Toluene | - | - | 3.0 L |
-
Protocol:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add diethyl ethylsuccinate (1) (1.0 kg), benzylamine (583 g), p-toluenesulfonic acid (43 g), and toluene (3.0 L).
-
Heat the mixture to reflux (approx. 110-115 °C) and begin collecting the water/ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction by GC-MS for the disappearance of starting materials and formation of the succinimide intermediate. The reaction typically takes 12-18 hours.
-
Once the succinimide formation is complete, cool the reaction mixture to 50 °C. (A subsequent dehydrogenation step using, for example, NBS/AIBN or sulfur, would follow to yield the maleimide. This step is crucial and can be complex. For this guide, we will assume the maleimide is sourced or prepared via an established literature method to focus on the key asymmetric step).
-
For the purpose of this protocol, we will proceed from commercially available or pre-synthesized N-Benzyl-3-ethylmaleimide (2) .
-
Step 2: Asymmetric Synthesis of (3S)-N-Benzyl-3-ethylsuccinimide (3)
This is the chirality-inducing step. We employ a Rhodium-catalyzed asymmetric transfer hydrogenation, which provides high enantioselectivity under mild conditions.[9]
-
Reaction Scheme:
-
N-Benzyl-3-ethylmaleimide (2) + HCOOH/NEt₃ → (3S)-N-Benzyl-3-ethylsuccinimide (3)
-
-
Materials:
Reagent MW Moles Quantity N-Benzyl-3-ethylmaleimide (2) 215.26 4.64 mol 1.0 kg [Rh(cod)Cl]₂ 492.10 4.64 mmol 2.28 g (0.1 mol%) (S)-Xyl-BINAP (or similar ligand) 678.82 10.2 mmol 6.92 g (0.22 mol%) Formic Acid/Triethylamine (5:2 azeotrope) - - 3.0 L | Isopropanol (IPA) | 60.10 | - | 5.0 L |
-
Protocol:
-
In a glovebox, charge a 20 L reactor with [Rh(cod)Cl]₂ (2.28 g) and the chiral ligand (e.g., (S)-Xyl-BINAP, 6.92 g) in degassed isopropanol (1.0 L). Stir for 1 hour to form the active catalyst.
-
To the main reactor, add N-Benzyl-3-ethylmaleimide (2) (1.0 kg) and the remaining isopropanol (4.0 L).
-
Transfer the catalyst solution to the main reactor via cannula.
-
Begin a slow, dropwise addition of the formic acid/triethylamine azeotrope over 4-6 hours, maintaining the internal temperature at 30-35 °C. The reaction is exothermic.
-
Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee). The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of its volume.
-
Add 5 L of ethyl acetate and 5 L of water. Separate the layers. Wash the organic layer with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude solid.
-
Recrystallize the solid from a mixture of isopropanol and heptane to afford (3S)-N-Benzyl-3-ethylsuccinimide (3) as a white crystalline solid.
-
-
Expected Outcome: 85-95% yield; >99% ee.
Mechanism of Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Step 3: Reduction of (3S)-N-Benzyl-3-ethylsuccinimide (3) to (3S)-N-Benzyl-3-ethylpyrrolidine (4)
This step involves the complete reduction of both amide carbonyls of the succinimide ring to methylenes. Lithium aluminum hydride (LiAlH₄) is highly effective but poses significant safety risks on a large scale. An alternative, safer process utilizes borane (BH₃) complexes.
-
Reaction Scheme:
-
(3S)-N-Benzyl-3-ethylsuccinimide (3) + BH₃·THF → (3S)-N-Benzyl-3-ethylpyrrolidine (4)
-
-
Materials:
Reagent MW Moles Quantity (3S)-N-Benzyl-3-ethylsuccinimide (3) 217.27 4.14 mol 900 g Borane-THF complex (1 M solution) - 10.35 mol 10.35 L Tetrahydrofuran (THF), anhydrous - - 5.0 L Methanol 32.04 - 2.0 L | 6 M Hydrochloric Acid | - | - | 4.0 L |
-
Protocol:
-
Set up a 50 L reactor under a nitrogen atmosphere and charge it with a solution of (3S)-N-Benzyl-3-ethylsuccinimide (3) (900 g) in anhydrous THF (5.0 L).
-
Cool the solution to 0-5 °C using an ice/salt bath.
-
Slowly add the 1 M solution of borane-THF complex (10.35 L) via an addition funnel over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction back to 0-5 °C. Very carefully and slowly, quench the excess borane by the dropwise addition of methanol (2.0 L). Vigorous hydrogen evolution will occur.
-
Once the gas evolution ceases, slowly add 6 M HCl (4.0 L) to hydrolyze the borane-amine complex.
-
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
-
Basify the remaining aqueous solution to pH > 12 with 50% NaOH solution, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 4 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3S)-N-Benzyl-3-ethylpyrrolidine (4) as a crude oil. This is often carried forward without further purification.
-
Step 4: Deprotection and Salt Formation to Yield this compound (5)
The final step removes the N-benzyl protecting group via catalytic hydrogenation and simultaneously forms the hydrochloride salt.
-
Reaction Scheme:
-
(3S)-N-Benzyl-3-ethylpyrrolidine (4) + H₂/Pd-C + HCl → this compound (5)
-
-
Materials:
Reagent MW Moles Quantity Crude (3S)-N-Benzyl-3-ethylpyrrolidine (4) 189.29 ~3.73 mol ~706 g Palladium on Carbon (10% w/w, 50% wet) - - 70 g Ethanol 46.07 - 7.0 L | Concentrated HCl (37%) | 36.46 | ~4.10 mol | ~342 mL |
-
Protocol:
-
Charge a hydrogenation vessel (Parr apparatus or equivalent) with the crude (3S)-N-Benzyl-3-ethylpyrrolidine (4) (~706 g) dissolved in ethanol (7.0 L).
-
Carefully add the 10% Pd/C catalyst (70 g, 50% wet).
-
Add the concentrated HCl (342 mL).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Heat the mixture to 40-50 °C and begin vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol (2 x 500 mL).
-
Combine the filtrates and concentrate under reduced pressure to a thick oil or solid.
-
Add 5 L of MTBE to the residue and stir vigorously. The hydrochloride salt should precipitate.
-
Cool the slurry to 0-5 °C for 2 hours, then collect the solid by filtration.
-
Wash the filter cake with cold MTBE (2 x 1 L) and dry in a vacuum oven at 40 °C to a constant weight.
-
Summary of Results and Characterization
| Stage | Compound | Expected Yield | Purity (HPLC) | Enantiomeric Excess |
| Step 2 | (3S)-N-Benzyl-3-ethylsuccinimide (3) | 85-95% | >98% | >99% |
| Step 3 | (3S)-N-Benzyl-3-ethylpyrrolidine (4) | 80-90% | >95% (crude) | - |
| Step 4 | (3S)-3-Ethylpyrrolidine HCl (5) | 85-95% | >99% | >99% |
| Overall | (from compound 2) | ~60-75% | >99% | >99% |
-
Final Product Characterization (this compound):
-
Appearance: White to off-white crystalline solid.
-
¹H NMR: Conforms to structure.
-
¹³C NMR: Conforms to structure.
-
Mass Spec (ESI+): [M+H]⁺ corresponding to the free base.
-
Optical Rotation: [α] specific value determined in a suitable solvent (e.g., methanol).
-
Purity (HPLC): >99.5%.
-
Chiral Purity (Chiral HPLC/GC): >99.5% ee.
-
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society. Available at: [Link]
-
Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PubMed Central. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. Sci-Hub. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. Available at: [Link]
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate. Available at: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
Sources
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- 3. smolecule.com [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
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- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine Synthesis Troubleshooting
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing this critical heterocyclic scaffold. Pyrrolidine and its derivatives are cornerstones in numerous FDA-approved drugs and natural products, making their efficient and clean synthesis a paramount concern.
This document moves beyond standard protocols to address the nuanced issues that arise during experimentation. In a question-and-answer format, we will dissect common side reactions, explore their mechanistic origins, and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Furan Byproduct Formation in Paal-Knorr Synthesis
Question: I am attempting a Paal-Knorr synthesis to form a substituted pyrrolidine from a 1,4-diketone and a primary amine, but my analysis shows a significant furan impurity. What is causing this, and how can I favor the desired pyrrolidine product?
Answer: This is a classic and frequent challenge in Paal-Knorr reactions. The formation of a furan byproduct arises from a competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material, which occurs in parallel with the desired reaction with the amine.[1][2] The key determinant for the reaction pathway is pH. Strongly acidic conditions (pH < 3) or the use of amine hydrochloride salts preferentially protonate the carbonyl oxygen, facilitating an intramolecular nucleophilic attack by the enol to form the furan ring.[1][3]
To favor pyrrolidine synthesis, the reaction must be controlled to allow the amine to act as the primary nucleophile. This is best achieved under neutral or weakly acidic conditions, where the amine is sufficiently nucleophilic and the dicarbonyl is not overly activated towards self-condensation.[1][4]
Troubleshooting & Optimization:
| Parameter | Condition for Pyrrolidine (Desired) | Condition for Furan (Side Product) | Rationale |
| pH | Neutral to weakly acidic (pH 4-6) | Strongly acidic (pH < 3) | Low pH protonates the amine, reducing its nucleophilicity, while strongly activating the carbonyl for intramolecular cyclization.[1][4] |
| Catalyst | Weak acids (e.g., Acetic Acid) | Strong protic acids (e.g., H₂SO₄, HCl) or Lewis acids. | Weak acids facilitate the reaction without promoting the competing furan formation pathway.[3] |
| Amine Source | Primary amine or ammonia | Amine/ammonium hydrochloride salts | Using the free base form of the amine ensures its availability as a nucleophile. Hydrochloride salts contribute to a highly acidic environment.[1] |
Workflow: Minimizing Furan Formation
Caption: Workflow for optimizing Paal-Knorr synthesis.
Protocol: Selective Pyrrolidine Synthesis via Paal-Knorr Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Amine Addition: Add the primary amine (1.1 - 1.5 eq) dropwise to the solution at room temperature. Note: Using a slight excess of the amine can help drive the reaction towards the pyrrolidine product.
-
pH Adjustment & Monitoring: If necessary, use glacial acetic acid to maintain a weakly acidic environment. Avoid strong mineral acids. You can monitor the pH of an aqueous aliquot.
-
Reaction Progress: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the consumption of the starting material and the appearance of products by Thin Layer Chromatography (TLC) or LC-MS. The furan byproduct, being less polar, will typically have a higher Rf value than the pyrrolidine.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to separate the desired pyrrolidine from any residual furan.[4]
Issue 2: Over-Alkylation and Carbonyl Reduction in Reductive Aminations
Question: I'm performing a one-pot reductive amination of a 1,4-dicarbonyl compound with ammonia to synthesize a pyrrolidine, but I am getting low yields due to the formation of over-alkylated byproducts and the reduction of my starting material to an alcohol. How can I prevent this?
Answer: This issue stems from two distinct side reactions. First, the desired pyrrolidine product is a secondary amine, which can be more nucleophilic than the ammonia you started with. This product can then compete with ammonia, reacting with another molecule of the dicarbonyl compound, leading to undesired tertiary amine byproducts.[5][6]
Second, the choice of reducing agent is critical. A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can readily reduce the aldehyde or ketone carbonyl groups to alcohols, consuming your starting material before it can form the necessary imine intermediate.[6]
The solution involves using a milder, more selective reducing agent and controlling the reaction stoichiometry. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations because it is less reactive and preferentially reduces the protonated imine/iminium ion intermediate over the carbonyl starting material.[6][7]
Mitigation Strategies:
| Strategy | Action | Rationale |
| Choice of Reducing Agent | Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) instead of NaBH₄.[6] | STAB is sterically hindered and less reactive, making it highly selective for the iminium ion over the ketone/aldehyde, minimizing alcohol byproduct formation.[7] |
| Stoichiometry Control | Use a large excess of the amine source (e.g., ammonium acetate, ammonium formate).[5] | A high concentration of the starting amine outcompetes the pyrrolidine product, suppressing the over-alkylation side reaction. |
| Slow Addition | Add the reducing agent slowly to the mixture of the carbonyl and amine.[5] | This maintains a low concentration of the imine intermediate, favoring its immediate reduction rather than subsequent reactions. |
Reaction Pathway Visualization
Caption: Competing pathways in reductive amination.
Protocol: Selective One-Pot Pyrrolidine Synthesis via Reductive Amination
-
Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., dichloroethane, methanol, or THF), add the amine source, such as ammonium acetate (3-5 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15-20 minutes. Caution: The reaction may bubble as hydrogen gas can be evolved. Ensure adequate ventilation.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Issue 3: Formation of N-Oxide Impurities
Question: My final product analysis shows a persistent impurity with a mass of +16 amu compared to my target pyrrolidine. I suspect it's an N-oxide. How does this form and how can I prevent it?
Answer: Your suspicion is likely correct. The nitrogen atom in the pyrrolidine ring is a tertiary amine, which is susceptible to oxidation to form an N-oxide.[8] This oxidation can occur under various conditions, including exposure to certain reagents during the synthesis or simply by exposure to atmospheric oxygen during work-up and purification, sometimes accelerated by light or trace metals.[9][10]
Prevention and Mitigation:
-
Inert Atmosphere: Conduct your reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) whenever possible. This is especially critical if your synthesis involves heating for prolonged periods.[8]
-
Degassed Solvents: Before use, degas your reaction solvents by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[8]
-
Careful Reagent Selection: If your synthesis involves an oxidation step for another part of the molecule, choose a selective oxidizing agent and carefully control the stoichiometry to avoid unintended oxidation of the pyrrolidine nitrogen.
-
Purification: N-oxides are significantly more polar than their parent amines. They can often be separated effectively using standard silica gel column chromatography.
Issue 4: Removing Basic Impurities During Purification
Question: I have successfully synthesized my target molecule, which is non-polar, but it is contaminated with the starting amine and other basic, pyrrolidine-containing byproducts. How can I efficiently purify my product?
Answer: A highly effective method for removing basic (amine) impurities from a less polar product is an acidic wash during the work-up. This technique leverages the difference in the acid-base properties between your neutral product and the basic impurities.
Protocol: Purification via Acidic Liquid-Liquid Extraction
-
Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid, or saturated NH₄Cl). The acid will protonate the basic amine impurities, forming water-soluble ammonium salts.[11][12]
-
Separation: Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated impurities.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the basic byproducts.
-
Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, non-basic product.
This simple extraction procedure is often sufficient to remove the majority of basic impurities before final purification by chromatography or crystallization.
References
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
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Synthesis of pyrroline N-oxides. ResearchGate. [Link]
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A new strategy for the elaboration of pyrrolidine N-oxides using the reverse-Cope elimination. Royal Society of Chemistry. [Link]
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-
How can I seperate pyrrolidine?. ResearchGate. [Link]
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-
Preparation of pyrrolidine. PrepChem.com. [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
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Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. [Link]
-
New Pyrrolidine Synthesis Method Revealed. China Chemistry News. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Generalized reaction scheme of the aza-Michael addition reaction. ResearchGate. [Link]
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1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Enamine Formation. Michigan State University Department of Chemistry. [Link]
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Diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide. Sci-Hub. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ResearchGate. [Link]
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]
-
The Stork Enamine Reaction. Chemistry LibreTexts. [Link]
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Michael addition reaction. Wikipedia. [Link]
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Aza-Michael Reaction Insights. Scribd. [Link]
-
Reductive Amination. Myers Research Group, Harvard University. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]
-
Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. Sci-Hub. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]
-
Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound. Taylor & Francis Online. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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Technical Support Center: Optimization of Palladium-Catalyzed Hydroarylation Conditions
Welcome to the technical support center for palladium-catalyzed hydroarylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your experimental outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions at the bench.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Palladium-catalyzed hydroarylation, while a versatile tool, can present several challenges. This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Low to No Product Conversion
Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?
A1: Low conversion is a common issue with several potential root causes. A systematic evaluation of your reaction components and conditions is crucial.
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species. If your reaction is stalling, consider the following:
-
Palladium Precursor: Are you using a reliable Pd(0) or Pd(II) precursor? Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction, which might be inefficient under your conditions. Consider a brief pre-reduction step or using a Pd(0) source like Pd(PPh₃)₄.
-
Catalyst Decomposition: Palladium black precipitation is a clear indicator of catalyst decomposition. This can be caused by insufficient ligand concentration, impurities in the reagents or solvent, or excessively high temperatures. Ensure your ligands are in sufficient excess and your reaction setup is rigorously deoxygenated. In some cases, phosphine ligands can favor the reduction pathway, so a phosphine-free protocol might be beneficial.[1]
-
-
Ligand Choice and Ratio: The ligand plays a critical role in stabilizing the palladium center and influencing its reactivity.[2]
-
Steric and Electronic Properties: The choice of ligand can significantly impact the reaction outcome.[3][4] For electron-rich aryl halides, an electron-rich phosphine ligand can facilitate oxidative addition. Conversely, for electron-deficient systems, a less electron-rich ligand might be optimal.
-
Ligand-to-Palladium Ratio: An insufficient ligand-to-palladium ratio can lead to catalyst decomposition. A common starting point is a 2:1 to 4:1 ratio, but for challenging substrates, a much higher ratio (e.g., 20:1) may be necessary to stabilize the catalytic species.[5]
-
-
Hydride Source: The nature and delivery of the hydride source are critical for the reductive elimination step that forms the desired product.
-
Formic Acid and its Salts: Formic acid and its salts (e.g., HCOOK, HCOONa) are common hydride donors.[6] The decomposition of formate to generate a palladium-hydride intermediate is a key step.[1] Ensure the formate source is fresh and anhydrous if required by the protocol.
-
Hydrosilanes: Hydrosilanes are increasingly used as mild and effective hydride sources, particularly for unactivated alkenes at room temperature.[7][8] Slow addition of the hydrosilane can be crucial to suppress undesired side reactions like olefin migration and reduction.[8]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[7][8] Temperature optimization is often a trade-off between reaction speed and catalyst stability. Some modern protocols are designed to run at room temperature.[7][8]
-
Solvent: The solvent can influence catalyst stability, solubility of reagents, and even the reaction mechanism.[9][10][11][12] Polar aprotic solvents like DMF, DMAc, or NMP are common, but their purity is paramount. Coordinating solvents can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[13][14]
-
Q2: I am observing the formation of significant side products, such as the Heck product or reduced starting material. How can I improve the selectivity for hydroarylation?
A2: The formation of side products indicates that competing reaction pathways are occurring. Understanding the mechanistic origin of these byproducts is key to suppressing them.
-
Heck Product Formation: The formation of the Heck product arises from β-hydride elimination from the alkylpalladium(II) intermediate, which is a common competing pathway, especially with unactivated alkenes.[6][15]
-
Increase Hydride Source Concentration: A higher concentration of the hydride source can favor the reductive elimination pathway over β-hydride elimination.
-
Ligand Modification: Bulky electron-rich phosphine ligands can promote reductive elimination and suppress β-hydride elimination by making the palladium center more electron-rich and sterically hindered.
-
Use of Strained Alkenes: For substrates like norbornene, β-hydride elimination is geometrically disfavored, making them ideal for hydroarylation.[5]
-
-
Reduction of Aryl Halide: The reduction of the aryl halide starting material is often observed, especially when using phosphine ligands.[1]
-
Phosphine-Free Conditions: In some cases, phosphine ligands can promote the reduction of the aryl halide. Switching to a phosphine-free protocol may be beneficial.[1]
-
Control Hydride Delivery: Slow addition of the hydride source, such as a hydrosilane, can minimize the background reduction of the aryl halide.[8]
-
Issues with Regio- and Stereoselectivity
Q3: My hydroarylation reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity in hydroarylation is often dictated by the electronics and sterics of both the alkene/alkyne and the aryl partner, as well as the catalytic system.
-
Alkene/Alkyne Substitution:
-
Terminal vs. Internal Alkenes/Alkynes: Terminal alkenes and alkynes generally exhibit higher regioselectivity due to the significant steric and electronic differences between the two carbons of the multiple bond.
-
Directing Groups: The use of a removable directing group on the substrate can provide excellent control over regioselectivity by forcing the palladium to coordinate to a specific position.[16]
-
-
Ligand Control: The choice of ligand can have a profound impact on regioselectivity. In some cases, different ligands can even lead to divergent regiochemical outcomes, affording either the 1,2- or 1,3-hydroarylation product.[17][18]
-
Additives: Additives can switch the regioselectivity of the reaction. For instance, in nickel-catalyzed hydrophosphination, the choice of a Brønsted acid additive can control whether the Markovnikov or anti-Markovnikov product is formed.[19][20] A similar strategy could be explored in palladium-catalyzed hydroarylation.
Q4: I am struggling to achieve high enantioselectivity in my asymmetric hydroarylation. What factors should I focus on?
A4: Achieving high enantioselectivity requires careful optimization of the chiral ligand and reaction conditions.
-
Chiral Ligand Selection: The choice of the chiral ligand is paramount. A wide variety of chiral phosphine and N-heterocyclic carbene (NHC) ligands have been developed for asymmetric catalysis. Screening a library of ligands with different steric and electronic properties is often necessary.
-
Synergistic Catalysis: In some cases, a dual catalytic system can provide superior enantioselectivity. For example, a synergistic combination of copper(I) hydride and palladium catalysis has been successfully employed for the enantioselective hydroarylation of vinylarenes to form 1,1-diarylalkanes.[21][22][23]
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.[24]
-
Additives: Additives can influence the enantioselectivity. For instance, in some asymmetric hydroarylation reactions, the addition of a copper co-catalyst was found to be beneficial.[24]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for palladium-catalyzed hydroarylation?
A: The catalytic cycle for a common variant of palladium-catalyzed hydroarylation, the reductive Heck reaction, is illustrated below.
Caption: Generalized Catalytic Cycle for Reductive Heck Hydroarylation.
The cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) or triflate to form an Ar-Pd(II)-X intermediate.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Ar-Pd bond to form an alkyl-Pd(II) intermediate.
-
Reductive Elimination: This is the product-forming step. A hydride source (e.g., from formate or a hydrosilane) delivers a hydride to the palladium center, which then undergoes reductive elimination with the alkyl group to form the hydroarylated product and regenerate the Pd(0) catalyst.[6]
Q: How do I choose the right palladium precursor for my reaction?
A: The choice of palladium precursor depends on the specific reaction conditions and the desired reactivity.
-
Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are active catalysts and do not require an in-situ reduction step. They are often used in reactions that are sensitive to the conditions required for Pd(II) reduction.
Q: Can I use arylboronic acids as the aryl source in hydroarylation?
A: Yes, arylboronic acids can be used as the arylating agent in palladium-catalyzed hydroarylation of alkynes and diynes.[25] This approach often proceeds through a different mechanism involving transmetalation of the aryl group from boron to palladium.[26][27] Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes with arylboronic acids has also been reported.[17][18]
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydroarylation of an Unactivated Alkene with an Aryl Iodide using a Hydrosilane
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the unactivated alkene (1.2 equiv), Pd(OAc)₂ (2 mol %), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol %).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base: Add anhydrous solvent (e.g., THF or dioxane, 0.1 M) followed by a base (e.g., CsF, 2.0 equiv).
-
Hydrosilane Addition: Add the hydrosilane (e.g., PMHS, 2.0 equiv) dropwise or via syringe pump over several hours. Slow addition is often crucial to minimize side reactions.[7][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Potential Issues & Solutions |
| Palladium Precursor | Pd(OAc)₂ (2 mol %) | Inefficient reduction to Pd(0); consider using a Pd(0) source. |
| Ligand | P(t-Bu)₃ (4 mol %) | Catalyst decomposition; increase ligand loading. Poor selectivity; screen other ligands. |
| Aryl Partner | Aryl Iodide (1.0 equiv) | Electron-rich or sterically hindered iodides may react slower; increase catalyst loading or temperature. |
| Alkene Partner | Unactivated Alkene (1.2 equiv) | Low reactivity; increase excess of alkene. Isomerization; use milder conditions. |
| Hydride Source | PMHS (2.0 equiv) | Side reactions (reduction); add slowly via syringe pump. |
| Base | CsF (2.0 equiv) | Incomplete reaction; ensure base is anhydrous and finely powdered. |
| Solvent | Anhydrous THF or Dioxane (0.1 M) | Poor solubility; try a different solvent (e.g., DMF, NMP). Solvent impurities; use freshly distilled or purchased anhydrous solvent. |
| Temperature | Room Temperature to 60 °C | Slow reaction; gradually increase temperature. Catalyst decomposition; lower temperature. |
Conclusion
The successful optimization of palladium-catalyzed hydroarylation hinges on a rational, mechanism-driven approach to troubleshooting. By carefully considering the roles of the catalyst, ligand, hydride source, and reaction conditions, researchers can overcome common challenges and unlock the full synthetic potential of this powerful transformation. This guide provides a starting point for navigating these complexities, and we encourage you to consult the primary literature for more specific and detailed protocols relevant to your particular application.
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The Hydroarylation Reaction—Scope and Limitations. Molecules. [Link]
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Asymmetric palladium-catalyzed hydroarylation of styrenes and dienes. Beilstein Journal of Organic Chemistry. [Link]
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Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Organometallics. [Link]
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Palladium‐catalyzed hydroarylation‐cyclisation reactions using mono‐, 1,3‐di and 1,1,3‐trisubstituted allenes and aryl iodides. ResearchGate. [Link]
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Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Sci-Hub. [Link]
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Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions. Journal of the American Chemical Society. [Link]
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Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. Journal of the American Chemical Society. [Link]
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Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]
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Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes. Chemical Science. [Link]
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Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. [Link]
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Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. PubMed. [Link]
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Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. Organic Letters. [Link]
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Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]
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ChemInform Abstract: Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. Sci-Hub. [Link]
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Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. Sci-Hub. [Link]
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Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Journal of the American Chemical Society. [Link]
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Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Catalysts. [Link]
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Pacific Northwest National Laboratory. [Link]
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Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
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Palladium(II)-Catalyzed Regioselective syn-Hydroarylation of Disubstituted Alkynes Using a Removable Directing Group. Journal of the American Chemical Society. [Link]
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Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. Organic Letters. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]
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Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes. Chemical Science. [Link]
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Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. ACS Catalysis. [Link]
-
Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. Organic Letters. [Link]
-
Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. ACS Catalysis. [Link]
-
The palladium-catalyzed hydroarylation of propargylic alcohols in room temperature ionic liquids. Semantic Scholar. [Link]
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Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. [Link]
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-
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-
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-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. [Link]
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- 15. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sci-hub.st [sci-hub.st]
- 24. Asymmetric palladium-catalyzed hydroarylation of styrenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palladium-catalyzed hydroarylation of 1,3-diynes with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chiral Pyrrolidine Hydrochlorides
Welcome to the technical support center for the purification of chiral pyrrolidine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these critical chiral building blocks. Pyrrolidine scaffolds are fundamental to a vast array of pharmaceuticals, and achieving high enantiomeric purity is often paramount to ensuring therapeutic efficacy and safety.[1][2][3][4][5]
This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of chiral pyrrolidine hydrochlorides. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Problem 1: My chiral pyrrolidine hydrochloride is "oiling out" or failing to crystallize during recrystallization.
Q: I've isolated my crude chiral pyrrolidine hydrochloride, but upon attempting recrystallization, it separates as an oil instead of forming crystals. What's causing this and how can I fix it?
A: "Oiling out" is a common problem in the crystallization of amine salts and is often due to a combination of factors including impurities, incorrect solvent choice, and the presence of residual water.[6]
Causality and Step-by-Step Solution:
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Action: Before attempting recrystallization, consider an initial purification step. An acid-base extraction can be highly effective.[7][8] Dissolve your crude hydrochloride salt in a minimal amount of water and make the solution basic (pH > 10) with a suitable base like sodium hydroxide to convert the salt to the free base. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter. This will remove many non-basic impurities. You can then reform the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent like ether or isopropanol.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, or it may not provide the right polarity for crystal formation.
-
Action: A systematic approach to solvent selection is crucial.
-
Single Solvent: If you are using a single solvent, ensure it is one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol, isopropanol) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
-
Residual Water: Pyrrolidine hydrochlorides can be hygroscopic, and the presence of water can hinder crystallization.
-
Action: Ensure all your solvents are anhydrous. If you suspect water is present in your crude material, you can try to remove it by co-evaporation with an anhydrous solvent like toluene before attempting recrystallization.
-
-
Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization.
-
Action: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals. Seeding the solution with a few crystals of pure product, if available, can also promote crystallization.[9]
-
Problem 2: I am observing a significant drop in enantiomeric excess (ee) after purification.
Q: My initial crude product has a high enantiomeric excess, but after recrystallization or conversion to the hydrochloride salt, the ee drops significantly. Why is this happening and how can I prevent it?
A: A decrease in enantiomeric excess during purification is a critical issue that can often be traced back to racemization or the unintended preferential crystallization of a racemic mixture or the undesired enantiomer.
Causality and Step-by-Step Solution:
-
Racemization Under Acidic or Basic Conditions: The chiral center in some pyrrolidine derivatives can be susceptible to racemization, especially if there is an adjacent carbonyl group or other electron-withdrawing group that can stabilize a carbanion intermediate. This can be exacerbated by prolonged exposure to acidic or basic conditions, particularly at elevated temperatures.
-
Action:
-
Minimize Exposure to Harsh pH and Heat: When performing acid-base extractions, work quickly and at low temperatures if possible. During salt formation, use a stoichiometric amount of acid and avoid prolonged heating.
-
pH Control: The stability of amine salts can be pH-dependent.[10][11] Maintaining an optimal pH can be crucial.
-
-
-
Formation of a Racemic Conglomerate: In some cases, the racemic mixture may be less soluble than the individual enantiomers, leading to its preferential crystallization and leaving the mother liquor enriched in the desired enantiomer.
-
Inappropriate Resolving Agent in Diastereomeric Salt Formation: If you are using diastereomeric salt formation for resolution, the choice of the resolving agent is critical.[9][13]
-
Action: Screen a variety of chiral acids (for a racemic pyrrolidine base) or chiral bases (for a racemic pyrrolidine derivative with an acidic handle). The goal is to form a pair of diastereomeric salts with significantly different solubilities.[13][]
-
Workflow for Purification Method Selection
The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine the enantiomeric excess (ee) of my purified pyrrolidine hydrochloride?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is generally the most reliable and widely used method for determining the ee of chiral pyrrolidines.[1][12] Polysaccharide-based chiral stationary phases (CSPs) are often effective.[1][15] For volatile derivatives, Chiral Gas Chromatography (GC) can also be used, often requiring a derivatization step to increase volatility.[12][16] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents is another powerful technique for ee determination.[17][18][19]
| Method | Advantages | Considerations |
| Chiral HPLC | High accuracy, broad applicability, direct analysis often possible.[1][13] | Method development can be time-consuming. |
| Chiral GC | High resolution for volatile compounds.[12] | Often requires derivatization of the amine.[12][16] |
| NMR with Chiral Agents | Rapid analysis, no separation needed.[17][18] | Requires a high-field NMR, potential for signal overlap. |
Q2: Can I purify my chiral pyrrolidine using standard silica gel chromatography?
A2: While possible, purifying the free base form of pyrrolidines on standard silica gel can be problematic. Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing and potential product loss. If you must use silica gel chromatography, it is advisable to pre-treat the silica with a base like triethylamine or ammonia to neutralize the acidic sites. Alternatively, using a more inert stationary phase like alumina (basic or neutral) can be a better option.[20]
Q3: How do I convert the purified pyrrolidine hydrochloride salt back to the free base for a subsequent reaction?
A3: To convert the hydrochloride salt back to the free base, you can perform a simple acid-base extraction.[7][8][21] Dissolve the salt in water and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), until the pH is basic (typically pH > 10). Then, extract the liberated free base into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether. The organic layers are then combined, dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
Q4: What is diastereomeric salt resolution, and when should I consider it?
A4: Diastereomeric salt resolution is a classical and scalable method for separating enantiomers.[13][] It involves reacting a racemic mixture of a basic compound (like a pyrrolidine) with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[9][13] These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[13] This method is particularly useful for larger-scale purifications where chromatography would be impractical or too expensive.[22]
Q5: Are there any enzymatic methods for purifying chiral pyrrolidines?
A5: Yes, enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds.[2][23][24] This method utilizes an enzyme, such as a lipase, that selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase might selectively hydrolyze the ester of one enantiomer of a pyrrolidine derivative, allowing for the separation of the resulting alcohol from the unreacted ester.[24] This approach can offer high enantioselectivity under mild reaction conditions.[2]
References
- Benchchem.
- ACS Publications. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry.
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- NIH. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC.
- Benchchem.
- RSC Publishing.
- This source was not used in the final response.
- Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry.
- ACS Publications.
- Wikipedia. Acid–base extraction.
- White Rose Research Online. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines | Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- Benchchem. Troubleshooting low enantiomeric excess in chiral resolution experiments.
- ResearchGate.
- BOC Sciences.
- Reddit. Amine workup : r/Chempros.
- NIH. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC.
- Confluence. What is an Acid and Base Extraction? - Engineering Ideas Clinic.
- RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering DOI:10.1039/D1RE00205H.
- ACS Publications. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Benchchem. Troubleshooting low enantiomeric excess in chiral resolutions.
- ResearchGate.
- Benchchem. pyrrolidine hydrochloride | 25150-61-2.
- Google Patents.
- Benchchem. A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis.
- Chromatography Today.
- Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
- NIH. Pyrrolidine synthesis via ring contraction of pyridines - PMC.
- Neopharm Labs.
- Organic Syntheses Procedure. 2,2-dimethylpyrrolidine.
- YouTube. Can You Over-Strip Amine Systems? (Part 3).
- Sciencemadness.org. Is pyrrolidine hydrochloride deliquescent, or easy to dry?.
- Sciencemadness Discussion Board. Preparation of pyrrolidine via decarboxylation of l-proline - Powered by XMB 1.9.11.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- This source was not used in the final response.
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- NIH. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
- BOC Sciences.
- PubMed. pH-dependent influence of a quaternary ammonium salt and an aminoester on the yeast Saccharomyces cerevisiae ultrastructure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-dependent influence of a quaternary ammonium salt and an aminoester on the yeast Saccharomyces cerevisiae ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
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- 20. reddit.com [reddit.com]
- 21. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 22. pharmtech.com [pharmtech.com]
- 23. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Resolution of Racemic 3-Ethylpyrrolidine
Welcome to the dedicated technical support center for the resolution of racemic 3-ethylpyrrolidine. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of isolating the individual enantiomers of this valuable chiral building block. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the resolution process.
Introduction: The Importance of Chiral Purity
3-Ethylpyrrolidine is a key structural motif in numerous pharmacologically active compounds. As with most chiral molecules, the individual enantiomers—(R)-3-ethylpyrrolidine and (S)-3-ethylpyrrolidine—can exhibit significantly different physiological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects.[1][2] Consequently, the ability to efficiently resolve the racemic mixture to obtain enantiomerically pure forms is of paramount importance in pharmaceutical research and development.[3][4]
This guide will explore the three primary methods for resolving racemic 3-ethylpyrrolidine:
-
Classical Resolution via Diastereomeric Salt Formation
-
Enzymatic Kinetic Resolution
-
Chiral High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your resolution experiments, providing a logical workflow for diagnosing and solving them.
Diastereomeric Salt Crystallization
This classical method involves reacting the racemic 3-ethylpyrrolidine (a base) with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.[5][6] Due to their different physical properties, one diastereomer is typically less soluble and will selectively crystallize.[7]
Problem 1: No crystallization occurs after adding the resolving agent.
-
Possible Causes & Solutions:
-
Solvent Choice: The solvent system is critical for achieving differential solubility.[8] If the diastereomeric salts are too soluble, crystallization will not occur.
-
Action: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
-
Supersaturation: The solution may not be sufficiently supersaturated.
-
Action: Try to increase the concentration of the reactants. If solubility is an issue at room temperature, heat the mixture to dissolve the components and then cool it slowly.[9] Consider using a co-solvent system where the salts are soluble in one solvent at elevated temperatures but less soluble in the mixture upon cooling.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial.
-
Problem 2: The crystallized salt has low enantiomeric excess (ee).
-
Possible Causes & Solutions:
-
Inappropriate Resolving Agent: The chosen chiral acid may not provide sufficient discrimination between the two enantiomers of 3-ethylpyrrolidine, leading to salts with similar solubilities.[8]
-
Solid Solution Formation: This is a common and challenging issue where the crystal lattice of the less soluble diastereomer incorporates the more soluble one, preventing effective purification by recrystallization.[13]
-
Diagnosis: Repeated recrystallizations fail to improve the diastereomeric purity.[13]
-
Action: A change in solvent is the first step. Solvents with different hydrogen bonding capacities can disrupt the formation of a solid solution.[13] If solvent screening is unsuccessful, a different resolving agent is necessary.[13]
-
-
Suboptimal Crystallization Conditions: Rapid cooling can lead to the co-precipitation of both diastereomeric salts.
-
Action: Ensure a slow cooling rate to allow for equilibrium to be established. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.[14]
-
-
Illustrative Workflow: Troubleshooting Diastereomeric Salt Crystallization
Caption: A logical workflow for troubleshooting common issues in diastereomeric salt resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes an enzyme (often a lipase) to selectively acylate one enantiomer of the racemic 3-ethylpyrrolidine, allowing for the separation of the acylated product from the unreacted enantiomer.[15][16]
Problem: The reaction is very slow or shows no conversion.
-
Possible Causes & Solutions:
-
Enzyme Inactivity: The chosen enzyme may not be active towards 3-ethylpyrrolidine or may be denatured.
-
Action: Screen a panel of different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)). Ensure the enzyme is from a reliable source and has been stored correctly.
-
-
Inappropriate Acyl Donor: The acyl donor may not be suitable for the enzyme or the substrate.
-
Action: Vinyl acetate or isopropenyl acetate are often effective acyl donors for these types of reactions.[17]
-
-
Unfavorable Reaction Medium: The solvent can significantly impact enzyme activity and stability.
-
Action: Test a range of organic solvents, such as toluene, hexane, or methyl tert-butyl ether (MTBE).
-
-
Problem: Low enantioselectivity (low ee for both product and remaining starting material).
-
Possible Causes & Solutions:
-
Non-selective Enzyme: The enzyme may be acylating both enantiomers at similar rates.
-
Action: This is the most likely cause. A different enzyme is required.[18]
-
-
Suboptimal Temperature: Enzyme selectivity is often temperature-dependent.
-
Action: Vary the reaction temperature. While room temperature is a good starting point, sometimes lower or higher temperatures can improve selectivity.
-
-
Reaction Progress: For a kinetic resolution, the enantiomeric excess of the remaining starting material increases as the reaction progresses.
-
Action: Monitor the reaction over time. The highest ee for the unreacted starting material will be achieved as the reaction approaches 50% conversion. Stopping the reaction at the optimal point is crucial.[18]
-
-
Illustrative Workflow: Enzymatic Kinetic Resolution
Caption: A simplified workflow for enzymatic kinetic resolution of 3-ethylpyrrolidine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[19][20][21]
Problem: No separation of enantiomers (a single peak is observed).
-
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selected CSP is not suitable for 3-ethylpyrrolidine.
-
Inappropriate Mobile Phase: The mobile phase composition is critical for achieving resolution.
-
Action: For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol).[20] For basic amines like 3-ethylpyrrolidine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and achieve separation.[20][23]
-
-
Problem: Poor resolution (peaks are overlapping).
-
Possible Causes & Solutions:
-
Mobile Phase Composition: The mobile phase may be too strong or too weak.
-
Action: Systematically adjust the percentage of the polar modifier. A lower percentage of the modifier will generally increase retention and may improve resolution.
-
-
Flow Rate: A high flow rate can reduce column efficiency.
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
-
Temperature: Column temperature can affect enantioselectivity.
-
Action: Experiment with different column temperatures (e.g., 25°C, 35°C, 40°C).
-
-
Frequently Asked Questions (FAQs)
Q1: Which resolving agent should I try first for the diastereomeric salt crystallization of 3-ethylpyrrolidine? A: For a basic amine like 3-ethylpyrrolidine, (+)-tartaric acid is an excellent and cost-effective starting point.[5] It is readily available in both enantiomeric forms. If tartaric acid is unsuccessful, (R)-(-)-Mandelic acid or (2R,3R)-O,O'-Dibenzoyl-D-tartaric acid are good alternatives to screen.
Q2: My 3-ethylpyrrolidine is N-protected (e.g., with a Boc group). How does this affect the resolution strategy? A: An N-Boc protected 3-ethylpyrrolidine is no longer basic and cannot be resolved using chiral acids. In this case, you would need to explore other strategies. For enzymatic resolution, the N-Boc group may alter the substrate's fit into the enzyme's active site, requiring screening of different enzymes. For chiral HPLC, the separation conditions (CSP and mobile phase) will likely be different from the free amine and will need to be developed accordingly.
Q3: What is the maximum theoretical yield for a classical kinetic resolution? A: The maximum theoretical yield for a kinetic resolution is 50% for each enantiomer (one as the product and one as the unreacted starting material).[18] This is because the enzyme only transforms one of the two enantiomers present in the racemic mixture.
Q4: How do I remove the chiral resolving agent after crystallization to get my pure 3-ethylpyrrolidine enantiomer? A: After isolating the diastereomeric salt, it needs to be broken to liberate the free amine. This is typically done by dissolving the salt in water and adding a base (e.g., NaOH or Na2CO3) to deprotonate the amine. The free 3-ethylpyrrolidine enantiomer can then be extracted into an organic solvent.[9]
Q5: Can I use chiral chromatography for large-scale separations? A: Yes, while often used for analytical purposes, chiral HPLC and Supercritical Fluid Chromatography (SFC) can be scaled up for preparative separations to isolate larger quantities of pure enantiomers.[20][24] However, this can be a costly process due to the expense of the chiral stationary phases and the large volumes of solvent required.
Illustrative Protocols & Data
Note: The following protocols are illustrative examples and may require optimization for your specific experimental setup.
Protocol 1: Diastereomeric Salt Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve 10.0 g of racemic 3-ethylpyrrolidine in 100 mL of ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 100 mL of warm ethanol.
-
Crystallization: Slowly add the tartaric acid solution to the 3-ethylpyrrolidine solution with stirring. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.[5] Let it stand for 24 hours to allow for crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Liberation of Amine: Dissolve the crystalline salt in 50 mL of water. Basify the solution to pH > 11 with 2M NaOH. Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-ethylpyrrolidine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Table 1: Illustrative Data for Solvent Screening in Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Yield of Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| (+)-Tartaric Acid | Methanol | 45 | 75% |
| (+)-Tartaric Acid | Ethanol | 42 | 88% |
| (+)-Tartaric Acid | Isopropanol | 38 | 95% |
| (+)-Tartaric Acid | Acetone | 25 | 60% |
| (R)-(-)-Mandelic Acid | Ethanol | 40 | 82% |
Data are hypothetical and for illustrative purposes only.
Protocol 2: Enzymatic Kinetic Resolution with Lipase
-
Reaction Setup: To a solution of 1.0 g of racemic 3-ethylpyrrolidine in 20 mL of toluene, add 1.5 equivalents of vinyl acetate.
-
Enzyme Addition: Add 100 mg of immobilized Candida antarctica lipase B (CALB).
-
Reaction: Stir the mixture at 30°C and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.
-
Workup: When the conversion reaches ~50%, filter off the enzyme. Remove the solvent and excess vinyl acetate under reduced pressure.
-
Separation: The resulting mixture of N-acetyl-3-ethylpyrrolidine and unreacted 3-ethylpyrrolidine can be separated by column chromatography or by an acidic extraction to remove the unreacted basic amine.
-
Analysis: Determine the ee of both the product and the unreacted starting material by chiral HPLC.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
How can a racemic mixture be resolved? (n.d.). Quora. [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (n.d.). ResearchGate. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (n.d.). ResearchGate. [Link]
-
A Systematic Review of Enzymatic Kinetics in Microreactors. (n.d.). MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. [Link]
-
Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]
-
Design Strategies toward Precise Protein Sequencing with Biological Nanopores. (n.d.). ACS Publications. [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. (2024). ACS Engineering Au. [Link]
-
Resolution of Racemic Mixtures. (n.d.). OrgoSolver. [Link]
-
Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (n.d.). White Rose Research Online. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). NIH. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing). [Link]
-
Kinetic resolution. (n.d.). Wikipedia. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. [Link]
-
Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). Journal of the Korean Chemical Society. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. (2008). PubMed. [Link]
-
(PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Chromatographic separation of enantiomers. (1988). PubMed. [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.).
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Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH. [Link]
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The enzymatic kinetic resolution of 1 a. [a]. (n.d.). ResearchGate. [Link]
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Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (n.d.).
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (n.d.). ResearchGate. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
-
Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. (n.d.). ScienceDirect. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Preprints.org. [Link]
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Technical Support Center: (3S)-3-Ethylpyrrolidine Hydrochloride Stability and Handling Guide
Welcome to the technical support resource for (3S)-3-ethylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and handling challenges encountered during experimentation. As a crucial chiral building block, maintaining the integrity of this compound is paramount for reproducible and reliable results. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability and successful application of this compound in your research.
Section 1: FAQs - Product Characteristics & Storage
This section addresses the most frequently asked questions regarding the fundamental properties and proper storage of this compound.
Q1: What are the key chemical and physical properties of this compound?
This compound is a chiral secondary amine salt. Its properties are summarized below.
| Property | Value | Reference |
| Chemical Identity | This compound | [1] |
| CAS Number | 235094-03-8 | [1] |
| Molecular Formula | C₆H₁₄ClN | [1] |
| Molecular Weight | 135.64 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [1] |
| Key Characteristic | Hygroscopic | [2] |
Q2: Why is the hydrochloride salt form used instead of the free amine?
The free amine, (3S)-3-ethylpyrrolidine, is a volatile liquid that can be more difficult to handle and weigh accurately. Converting it to the hydrochloride salt provides several advantages:
-
Enhanced Stability: The salt form is a crystalline solid, which is generally more stable and less reactive than the free base.[3] The ionic interactions in the crystal lattice reduce volatility and can protect the amine from oxidative degradation.[3]
-
Improved Handling: As a solid, the hydrochloride salt is easier to store, handle, and weigh with precision.
-
Increased Solubility: The salt form often exhibits improved solubility in aqueous and protic solvents, which can be beneficial for various reaction setups.
Q3: What are the optimal storage conditions for this compound?
Proper storage is the single most critical factor in maintaining the stability of this compound. Due to its hygroscopic nature, stringent measures must be taken to protect it from atmospheric moisture.
-
Primary Recommendation: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator.[2]
-
Temperature: While some suppliers suggest room temperature storage[1], storing at 2-8°C is the recommended best practice to minimize any potential thermal degradation and slow the kinetics of moisture absorption should the container seal be compromised.[4][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Q4: The product is labeled "hygroscopic." What does this mean and why is it critical?
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[6][7] For this compound, this is its primary stability concern.
If exposure to moisture is prolonged or occurs at a high relative humidity (RH), the compound may undergo deliquescence . This is a more extreme phenomenon where the substance absorbs so much atmospheric water that it dissolves into a liquid solution.[8][9] This physical change significantly compromises the material's integrity, making accurate weighing impossible and potentially accelerating chemical degradation.[10][11]
Section 2: Troubleshooting Guide - Common Stability Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered in the lab.
Issue 1: The solid product appears clumpy, wet, or has turned into a viscous liquid.
-
Probable Cause: This is a classic sign of deliquescence due to exposure to atmospheric moisture.[8][9] This typically happens from leaving the container open on the bench, storing it in a humid environment, or having a faulty container seal.
-
Immediate Action:
-
Immediately place the container in a desiccator with a fresh, active desiccant (e.g., Drierite® or silica gel).
-
If possible, purge the container headspace with a dry, inert gas like argon or nitrogen before sealing it tightly.
-
-
Preventative Measures: Adhere strictly to the handling workflow designed for hygroscopic materials. See the workflow diagram and protocol in Section 3.
-
Assessment of Usability: The material is compromised. While it might be possible to dry the material under high vacuum, its purity is now questionable. The absorbed water can initiate degradation pathways. It is highly recommended to perform a purity analysis (see Protocol 2) before using the material in any critical experiment. For best results, use a fresh, unopened container of the compound.
Issue 2: My experiments are showing inconsistent yields or reaction profiles.
-
Probable Cause A: Inaccurate Molar Quantity due to Water Absorption. If the compound has absorbed a significant amount of water, its measured weight will not correspond to the actual amount of the active molecule. A 100 mg sample on the balance might contain only 80 mg of the hydrochloride salt and 20 mg of water, leading to a 20% error in stoichiometry.
-
Solution: Always handle and weigh the compound rapidly in a low-humidity environment or, ideally, within a glovebox or dry box. Refer to Protocol 1 for best practices.
-
-
Probable Cause B: Chemical Degradation. Although stable under proper conditions[2], prolonged exposure to heat, moisture, or contaminants (e.g., strong acids or oxidizers) can lead to degradation.[2] This introduces impurities that can interfere with your reaction.
-
Solution: Verify the purity of your starting material using an appropriate analytical method like HPLC or NMR before beginning your experiment.
-
Issue 3: I see unexpected peaks in my analytical results (e.g., HPLC, GC, NMR).
-
Probable Cause: The presence of new peaks indicates the formation of impurities. The source could be from degradation during storage, handling, or the experimental/analytical procedure itself.
-
Troubleshooting Steps: Use a systematic approach to pinpoint the source of the impurity. The following decision tree provides a logical workflow for this investigation.
Caption: Troubleshooting workflow for identifying impurity sources.
Section 3: Protocols and Methodologies
Adherence to standardized protocols is essential for mitigating stability issues.
Workflow for Handling Hygroscopic Reagents
The following diagram outlines the best-practice workflow for handling this compound to prevent moisture contamination.
Caption: Recommended workflow for handling hygroscopic compounds.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (Representative Method)
This protocol provides a general method for assessing the chemical purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Dilute further with mobile phase A to a final concentration of ~0.1 mg/mL for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks (Area Percent). This method is self-validating when a known fresh standard is run alongside the test sample for comparison.
Protocol 2: Chiral Purity Assessment by GC (Post-Derivatization)
To determine the enantiomeric excess, derivatization is typically required to make the enantiomers separable on a chiral column.[12]
-
Derivatization (Trifluoroacetylation):
-
In a 1 mL vial, dissolve ~2 mg of this compound in 200 µL of Dichloromethane.
-
Add 50 µL of Triethylamine (to neutralize HCl and free the amine).
-
Add 20 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and let it react at room temperature for 30 minutes.
-
Quench the reaction with 200 µL of saturated sodium bicarbonate solution.
-
Vortex and extract the organic layer for GC analysis.
-
-
Chiral GC Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 5°C/min to 180°C.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Section 4: The Science of Instability
A deeper understanding of the chemical principles behind the stability issues can aid in their prevention.
Mechanism of Hygroscopicity
The tendency of a salt like this compound to absorb water is driven by thermodynamics. Deliquescence occurs when the vapor pressure of water in the atmosphere is greater than the vapor pressure of a saturated aqueous solution of the salt.[9] This pressure difference creates a driving force for water molecules to condense onto the solid, eventually dissolving it.[9]
Potential Degradation Pathways
While this compound is stable when stored correctly, it can degrade under adverse conditions. As a secondary amine, it is susceptible to certain reactions.
Caption: Potential (simplified) degradation pathways.
-
Oxidation: The nitrogen atom in the pyrrolidine ring can be oxidized, especially in the presence of strong oxidizing agents or even atmospheric oxygen over long periods at elevated temperatures. This can lead to the formation of N-oxides or other degradation products.
-
Thermal Decomposition: As noted in safety data, high heat should be avoided.[2] Excessive heat can provide the energy needed to break C-N or C-C bonds, leading to complex decomposition, potentially involving ring-opening. Upon combustion, hazardous products like NOx and HCl are formed.[2]
By understanding these vulnerabilities, researchers can take proactive steps to ensure the chemical and physical integrity of their this compound, leading to more reliable and successful scientific outcomes.
References
- Safety Data Sheet for (S)-3-Methyl-pyrrolidine hydrochloride. (n.d.).
- This compound Product Page. (n.d.).
- ethyl (3S)-pyrrolidine-3-carboxylate;hydrochloride Product Page. (n.d.).
- Safety Data Sheet - Sigma-Aldrich. (2024).
- Zhu, H. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- Chemical Safety Data Sheet MSDS / SDS - 3-(3-ETHYLPHENOXY)PYRROLIDINE. (2025). ChemicalBook.
- Safety Data Sheet - Sigma-Aldrich. (2025).
- Smolecule. (n.d.). Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0.
- Grozdanova, A., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to degradation. Macedonian Pharmaceutical Bulletin.
- Wikipedia. (n.d.). Chirality (chemistry).
- Yoshizawa, M., et al. (2015). Organic deliquescence: organic vapor-induced dissolution of molecular salts. RSC Advances.
- Cai, C., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- Newman, A. W., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- Cai, C., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- BenchChem. (2025). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- YouTube. (2022). Deliquescence in Chemistry Explained with Examples.
- ChemScene. (n.d.). (3S)-3-Ethylpyrrolidine.
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- Salameh, A. K., & Taylor, L. S. (2005). Deliquescence in Binary Mixtures. Pharmaceutical Research.
- Fluorochem. (n.d.). (S)-3-Methyl-pyrrolidine hydrochloride.
- ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
- Sobańska, A. W., & Gieralt, E. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- YouTube. (2020). Deliquescence and Efflorescence.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Chávez-Avilés, M., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology.
- Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- ECHEMI. (n.d.). 3-ETHYLPYRROLIDINE SDS.
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Technical Support Center: Pyrrolidine N-Alkylation Reactions
Welcome to the technical support center for pyrrolidine N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of this fundamental transformation.
Troubleshooting Guide: Common Issues in Pyrrolidine N-Alkylation
The N-alkylation of pyrrolidines is a cornerstone reaction in the synthesis of a vast array of biologically active molecules.[1][2] However, its apparent simplicity can be deceptive, with several common pitfalls that can lead to low yields, impure products, and challenging purifications. This section addresses the most frequent issues encountered in the lab.
Q1: My reaction is resulting in a mixture of mono-alkylated product, unreacted starting material, and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
This is a classic case of over-alkylation , a frequent challenge in the N-alkylation of amines.[3][4] The mono-alkylated pyrrolidine product is often more nucleophilic than the starting pyrrolidine, leading to a second alkylation event that forms a quaternary ammonium salt.[3][5][6]
Troubleshooting Flowchart for Over-Alkylation
Sources
Technical Support Center: Overcoming Solubility Challenges with Pyrrolidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with both immediate answers and in-depth strategies for tackling the common yet significant challenge of poor aqueous solubility in pyrrolidine-containing compounds. Pyrrolidine derivatives are a cornerstone in medicinal chemistry, offering unique three-dimensional structures that are invaluable for exploring pharmacophore space.[1][2] However, their often-lipophilic nature can present considerable hurdles in formulation and preclinical development.[3]
This resource is structured to help you diagnose the problem, implement logical solutions, and understand the scientific principles behind each technique.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the solubility of pyrrolidine derivatives.
Q1: Why is my pyrrolidine derivative exhibiting poor solubility?
A1: The solubility of a pyrrolidine derivative is a balance between its polar and non-polar features. The pyrrolidine ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor, contributing to aqueous solubility.[4] However, poor solubility typically arises when the rest of the molecule is dominated by large, non-polar (lipophilic) substituents.[5] The overall crystal lattice energy of the solid form also plays a crucial role; a highly stable crystal structure will require more energy to break apart and dissolve.
Q2: I have a new pyrrolidine compound. What are the very first steps I should take to dissolve it for a simple in vitro assay?
A2: For initial assays, the goal is often to create a concentrated stock solution that can be diluted into your aqueous assay buffer.
-
Start with a Water-Miscible Organic Solvent: Begin with common, relatively biocompatible solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] Prepare a high-concentration stock (e.g., 10-50 mM).
-
Assess Dilution Compatibility: Perform a test dilution of your stock solution into the final aqueous buffer. Visually inspect for any signs of precipitation (cloudiness, particulates).
-
Control for Solvent Effects: Be mindful of the final concentration of the organic solvent in your assay. High concentrations of DMSO, for example, can be toxic to cells or interfere with enzyme activity. A final concentration below 0.5% is a common goal.
Q3: How does pH affect the solubility of my pyrrolidine derivative?
A3: The nitrogen atom in the pyrrolidine ring is typically basic, meaning it can accept a proton (H+).[6][7] This property is critical for solubility.
-
At Low pH (Acidic Conditions): The pyrrolidine nitrogen becomes protonated, forming a positively charged cation. This charged species is generally much more soluble in water than the neutral form.[8][9]
-
At High pH (Basic Conditions): The pyrrolidine nitrogen remains in its neutral, uncharged form. If the rest of the molecule is lipophilic, the compound will likely have its lowest aqueous solubility under these conditions.
Therefore, adjusting the pH of your solution to be below the pKa of the pyrrolidine nitrogen can dramatically increase solubility.[10][11]
Q4: My compound is still not soluble enough, even after adjusting the pH. What should I consider next?
A4: If simple pH adjustment is insufficient, the next logical step is to consider forming a stable salt of your compound. Salt formation is a robust and widely used chemical modification to improve the solubility and dissolution rate of basic drugs.[12][13][14] By reacting your basic pyrrolidine derivative with an acid, you create a salt that can have vastly different (and often superior) physicochemical properties compared to the free base.[15][16]
Section 2: In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. These guides provide detailed strategies and the rationale behind them.
Guide 1: Systematic Solubility Enhancement Workflow
Navigating solubility enhancement should follow a logical progression from simple fixes to more complex solutions. The following workflow illustrates a standard decision-making process in drug development.
Caption: Protonation of the pyrrolidine nitrogen to form a soluble salt.
Actionable Protocol: See Section 3, Protocol 1: pH-Solubility Profiling and Protocol 2: Small-Scale Salt Formation Screening .
| Common Counter-ions (Acids) for Salt Formation | Typical Properties | Considerations |
| Hydrochloride (HCl) | Often forms crystalline, stable salts. Can be hygroscopic. | Most common choice, but may lower pH significantly. [16] |
| Mesylate (Methanesulfonic acid) | Good crystallinity, often less hygroscopic than HCl salts. | Produces highly soluble salts. [16] |
| Sulfate (H₂SO₄) | Can form stable, crystalline salts. | Divalent, can lead to complex salt forms. |
| Tartrate / Fumarate (Organic acids) | Can offer a range of solubilities and physical properties. | May be less stable than mineral acid salts. [15] |
| Phosphate (H₃PO₄) | Provides buffering capacity. | Can form multiple salt species (mono-, di-, tri-basic). |
Guide 3: Formulation-Based Strategies
If chemical modification is not desired or is insufficient, altering the formulation vehicle is the next step. These methods aim to increase the apparent solubility of the compound in the final dosage form. [17]
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more favorable for a non-polar solute to dissolve. [18][19]Common examples include propylene glycol, ethanol, and polyethylene glycols (PEGs). [20]* Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase. [11][18][]Non-ionic surfactants like Polysorbate 80 (Tween 80) and polyoxyl castor oil derivatives are frequently used. [22][23]* Complexing Agents: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the drug from water and increasing its solubility. [12] Actionable Protocol: See Section 3, Protocol 3: Co-solvent/Surfactant Screening Assay .
Guide 4: Advanced Strategies for Highly Challenging Compounds
When all else fails, more advanced solid-state and chemical modification techniques are required.
-
Amorphous Solid Dispersions (ASDs): The crystalline form of a drug is a low-energy, stable state. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, its apparent solubility and dissolution rate can be dramatically increased. [24][25][26]The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing. [27]
Caption: Crystalline drug vs. Amorphous Solid Dispersion (ASD).
-
Prodrug Approach: This strategy involves chemically modifying the pyrrolidine derivative to create a new, more soluble molecule (the prodrug) that, once in the body, is converted back to the active parent drug. [28][29][30]For example, a hydroxyl group elsewhere on the molecule could be esterified with a phosphate group to create a highly water-soluble phosphate ester prodrug. [31]This is a powerful but resource-intensive approach that should be considered early in development. [32]
Section 3: Experimental Protocols
Protocol 1: pH-Solubility Profiling
Objective: To determine the solubility of a pyrrolidine derivative as a function of pH.
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any fine particles.
-
Quantification: Analyze the concentration of the dissolved drug in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This profile will visually demonstrate the impact of pH on solubility.
Protocol 2: Small-Scale Salt Formation Screening
Objective: To rapidly screen different counter-ions for their ability to form stable, soluble salts.
-
Solvent Selection: Dissolve a known amount of the pyrrolidine free base in a suitable organic solvent (e.g., ethanol, acetone, or isopropanol).
-
Counter-ion Addition: Prepare solutions of various acids (e.g., HCl, methanesulfonic acid, tartaric acid) in the same solvent. Add one molar equivalent of the acid solution to the free base solution.
-
Precipitation/Crystallization: Allow the mixture to stir at room temperature. If a solid precipitates, it is likely a salt. If no solid forms, try cooling the solution or slowly adding an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or heptane).
-
Solid Isolation: Collect any resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterization: Analyze the resulting solid.
-
Solubility Test: Perform a simple kinetic solubility test in water or a relevant buffer to see if it dissolves more readily than the free base.
-
Physical Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) to check for a sharp melting point (indicative of a crystalline salt) and X-Ray Powder Diffraction (XRPD) to confirm the new crystalline form.
-
Protocol 3: Co-solvent/Surfactant Screening Assay
Objective: To determine the solubility enhancement capacity of various excipients.
-
Prepare Excipient Solutions: Create a range of aqueous solutions containing different concentrations of various co-solvents (e.g., 5%, 10%, 20% PEG 400) and surfactants (e.g., 0.1%, 0.5%, 1% Polysorbate 80).
-
Equilibrium Solubility Measurement: Perform the same equilibrium solubility protocol as described in Protocol 1 , but use the excipient solutions instead of pure buffers.
-
Data Analysis: Plot the solubility of your compound against the concentration of each excipient.
-
Comparison: Compare the fold-increase in solubility for each excipient at each concentration to identify the most effective candidates for your formulation.
References
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ispe.gr.jp [ispe.gr.jp]
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- 6. issr.edu.kh [issr.edu.kh]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (3S)-3-Ethylpyrrolidine Hydrochloride for Researchers and Drug Development Professionals
(3S)-3-Ethylpyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. The stereospecific introduction of the ethyl group at the C3 position of the pyrrolidine ring is a key challenge in its synthesis. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound, offering insights into the rationale behind the chosen methodologies, detailed experimental protocols, and a summary of their respective advantages and disadvantages. This information is intended to assist researchers and drug development professionals in selecting the most suitable route for their specific needs, considering factors such as stereochemical purity, scalability, and overall efficiency.
Introduction to this compound
The pyrrolidine ring is a prevalent scaffold in a multitude of natural products and synthetic drugs.[1] The introduction of substituents onto this five-membered nitrogen heterocycle with precise stereochemical control is crucial for modulating the biological activity of the resulting molecules. (3S)-3-Ethylpyrrolidine, in its hydrochloride salt form for improved stability and handling, serves as a key intermediate in the development of various therapeutic agents. The specific (S)-configuration at the C3 stereocenter is often critical for target engagement and pharmacological efficacy.
This guide will explore two distinct and viable synthetic pathways to this compound:
-
Route 1: Chiral Pool Synthesis from (S)-Pyroglutamic Acid. This strategy leverages a readily available and inexpensive chiral starting material to establish the desired stereochemistry early in the synthesis.
-
Route 2: Asymmetric Hydrogenation of a Prochiral Olefin. This approach introduces the stereocenter in a key catalytic step, offering the potential for high enantioselectivity and modularity.
Route 1: Chiral Pool Synthesis from (S)-Pyroglutamic Acid
This route commences with the naturally occurring and enantiomerically pure (S)-pyroglutamic acid, a derivative of glutamic acid.[2] The inherent chirality of the starting material is carried through the synthetic sequence, ensuring the correct stereochemistry in the final product.
Conceptual Workflow
The overall strategy involves the transformation of (S)-pyroglutamic acid into a key intermediate, N-protected-(S)-3-ethyl-pyrrolidin-2-one. Subsequent reduction of the lactam and deprotection furnishes the target molecule.
Caption: Workflow for the synthesis of this compound from (S)-pyroglutamic acid.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-pyrrolidin-2-one-3-carboxylate
(S)-Pyroglutamic acid is first protected at the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The carboxylic acid is then esterified to provide a handle for subsequent transformations.
-
Protocol: To a solution of (S)-pyroglutamic acid (1.0 eq) in a mixture of tert-butanol and water is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq). The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield N-Boc-(S)-pyroglutamic acid. This intermediate is then dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed overnight. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the methyl ester.
Step 2: Synthesis of N-Boc-(S)-3-ethylidenepyrrolidin-2-one via Wittig Reaction
The ethylidene group is introduced via a Wittig-type reaction on the corresponding 3-oxo-pyrrolidine derivative, which can be obtained from the 3-carboxylate.
-
Protocol: N-Boc-(S)-pyrrolidin-2-one-3-carboxylate is first converted to the corresponding β-keto phosphonate. To a solution of dimethyl methylphosphonate (2.2 eq) in anhydrous THF at -78 °C is added n-butyllithium (2.2 eq). The solution is stirred for 30 minutes, followed by the addition of the N-Boc-(S)-pyrrolidin-2-one-3-carboxylate (1.0 eq). The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude β-keto phosphonate is then subjected to a Horner-Wadsworth-Emmons reaction. To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added a solution of the β-keto phosphonate in THF. The mixture is stirred for 30 minutes, followed by the addition of acetaldehyde (1.5 eq). The reaction is stirred at room temperature until completion. The reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography to yield N-Boc-(S)-3-ethylidenepyrrolidin-2-one.
Step 3: Stereoselective Reduction of the Exocyclic Double Bond
The exocyclic double bond is reduced stereoselectively to establish the (S) configuration at the C3 position. This can be achieved through catalytic hydrogenation using a chiral catalyst or a substrate-controlled reduction.
-
Protocol: N-Boc-(S)-3-ethylidenepyrrolidin-2-one (1.0 eq) is dissolved in methanol and subjected to hydrogenation in the presence of a catalytic amount of a chiral ruthenium-based catalyst, such as one derived from PhTRAP, under a hydrogen atmosphere.[3] The reaction is monitored by GC-MS until complete consumption of the starting material. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield N-Boc-(S)-3-ethylpyrrolidin-2-one.
Step 4: Reduction of the Lactam
The amide functionality of the pyrrolidinone is reduced to the corresponding amine.
-
Protocol: To a solution of N-Boc-(S)-3-ethylpyrrolidin-2-one (1.0 eq) in anhydrous THF at 0 °C is added a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise. The reaction mixture is then refluxed for several hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give N-Boc-(3S)-3-ethylpyrrolidine.
Step 5: Deprotection and Hydrochloride Salt Formation
The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt.
-
Protocol: N-Boc-(3S)-3-ethylpyrrolidine is dissolved in a solution of hydrochloric acid in diethyl ether or methanol. The mixture is stirred at room temperature for a few hours. The solvent is then removed under reduced pressure to yield this compound as a solid.
Route 2: Asymmetric Hydrogenation of a Prochiral Olefin
This modern approach introduces the desired stereochemistry in a key catalytic asymmetric hydrogenation step. This route offers flexibility in the choice of starting materials and can often be more convergent than chiral pool approaches.
Conceptual Workflow
The synthesis begins with the construction of a prochiral N-protected 3-ethyl-3-pyrrolin-2-one intermediate. Asymmetric hydrogenation of the double bond then establishes the chiral center at the C3 position. Subsequent reduction of the lactam and deprotection affords the final product.
Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.
Detailed Experimental Protocols
Step 1: Synthesis of N-Protected-3-ethyl-3-pyrrolin-2-one
This key intermediate can be synthesized from a commercially available N-protected-pyrrolidin-3-one.
-
Protocol: To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in an appropriate solvent such as toluene is added propionaldehyde (1.2 eq) and a catalytic amount of a base like pyrrolidine. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-3-ethyl-3-pyrrolin-2-one.
Step 2: Catalytic Asymmetric Hydrogenation
This is the crucial stereochemistry-determining step. A chiral catalyst is used to selectively hydrogenate one face of the double bond.
-
Protocol: N-Boc-3-ethyl-3-pyrrolin-2-one (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol. A chiral ruthenium or rhodium catalyst, for example, a complex of Ru with a chiral bisphosphine ligand like (S,S)-(R,R)-PhTRAP, is added.[3] The mixture is then placed under a hydrogen atmosphere (typically 1-50 atm) and stirred at a controlled temperature until the reaction is complete. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to give N-Boc-(S)-3-ethylpyrrolidin-2-one with high enantiomeric excess.
Step 3 & 4: Lactam Reduction, Deprotection, and Salt Formation
These final steps are analogous to those described in Route 1. The N-Boc-(S)-3-ethylpyrrolidin-2-one is reduced with a reducing agent like LiAlH₄, followed by removal of the Boc group with HCl and isolation of the final product as the hydrochloride salt.
Comparison of the Synthetic Routes
| Feature | Route 1: Chiral Pool Synthesis | Route 2: Asymmetric Hydrogenation |
| Source of Chirality | (S)-Pyroglutamic acid (natural chiral pool) | Catalytic asymmetric hydrogenation |
| Stereochemical Control | Generally high, dependent on the stereospecificity of each step. | Potentially very high enantioselectivity (ee >95%) can be achieved with the right catalyst.[3] |
| Number of Steps | Typically longer and more linear. | Can be more convergent. |
| Scalability | May face challenges in scaling up certain steps (e.g., Wittig-type reactions). | Catalytic steps are often highly scalable. |
| Cost of Starting Materials | (S)-Pyroglutamic acid is relatively inexpensive. | N-protected-pyrrolidin-3-one is commercially available but can be more expensive. Chiral catalysts can be costly. |
| Flexibility | Less flexible; the core chiral scaffold is fixed from the start. | More flexible; different substituents can potentially be introduced by varying the starting materials for the condensation step. |
| Key Challenges | Multiple protection/deprotection steps may be required. Stereocontrol in the reduction of the exocyclic double bond. | Optimization of the asymmetric hydrogenation step to achieve high enantioselectivity. Cost and availability of the chiral catalyst. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 , starting from the chiral pool, is a classic and reliable method where the stereochemistry is secured from the outset. It is an excellent choice when high enantiopurity is paramount and the cost of the starting material is a key consideration. However, the multi-step nature of this route may lead to lower overall yields and present scalability challenges for certain transformations.
Route 2 , employing a key asymmetric hydrogenation step, represents a more modern and potentially more efficient approach, especially for larger-scale synthesis. The ability to introduce chirality catalytically offers elegance and can lead to shorter synthetic sequences. The primary challenges lie in the development and optimization of the catalytic system to achieve the desired high levels of enantioselectivity, as well as the cost associated with the chiral catalyst.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, cost constraints, and the available expertise and equipment. For academic research and small-scale synthesis, the chiral pool approach may be more straightforward to implement. For industrial applications and large-scale manufacturing, the catalytic asymmetric route, once optimized, is likely to be the more efficient and cost-effective option.
References
- Anwar, M., et al. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry, 1(13), 2364-2376.
- Del Valle, J. R., & Goodman, M. (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry, 68(10), 3923-3931.
- Kuwano, R., et al. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808-809.
- Moloney, M. G., et al. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry, 1(13), 2364-76.
- Sci-Hub. (1986). pyroglutamic acid. I. Synthesis of (S)-5-ethyl-2-pyrrolidinone. Journal of Heterocyclic Chemistry, 23(1), 287-288.
- Sigma-Aldrich. 3-Pyrrolidinol 98 40499-83-0.
- Tominaga, Y., et al. One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
- Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(29), 15456-15464.
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A Comparative Analysis of (3S)- and (3R)-3-Ethylpyrrolidine Enantiomers: Unraveling Stereoselectivity in Biological Activity
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioactive small molecules, the profound influence of stereochemistry on pharmacological activity is a cornerstone of modern medicinal chemistry. Within the diverse class of pyrrolidine-based compounds, which are integral scaffolds in numerous clinically relevant drugs, the spatial arrangement of substituents can dictate the difference between a potent therapeutic agent and an inactive or even detrimental molecule. This guide provides an in-depth technical comparison of the anticipated biological activities of the (3S)- and (3R)- enantiomers of 3-ethylpyrrolidine, focusing on their differential interactions with neuronal nicotinic acetylcholine receptors (nAChRs), a key target for these and related compounds.
While direct comparative experimental data for the (3S)- and (3R)-3-ethylpyrrolidine enantiomers is not extensively available in the public domain, this guide will synthesize established principles of stereoselectivity at nAChRs, drawing upon data from closely related 3-substituted pyrrolidine analogs to provide a robust predictive framework. We will delve into the causality behind experimental choices for characterizing such compounds and provide detailed, self-validating protocols for key assays.
The Critical Role of Stereochemistry at the Pyrrolidine Ring
The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional scaffold that can be precisely tailored to interact with the complex topography of protein binding sites. The introduction of a substituent at the 3-position, as in 3-ethylpyrrolidine, creates a chiral center, giving rise to two non-superimposable mirror images: the (3S) and (3R) enantiomers. It is a well-established principle that these enantiomers can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles due to their distinct spatial orientations, which govern their interactions with chiral biological macromolecules like receptors and enzymes.[1][2]
For nAChRs, the orthosteric binding site, where acetylcholine and other agonists bind, is a highly structured pocket at the interface of two subunits.[3] The precise orientation of a ligand within this site is critical for receptor activation. Even subtle changes in the stereochemistry of a ligand can dramatically alter its binding affinity and functional efficacy.
Predicted Differential Activity at Nicotinic Acetylcholine Receptors
Based on structure-activity relationship (SAR) studies of related 3-substituted pyrrolidine-based nAChR ligands, it is anticipated that the (3S)- and (3R)-enantiomers of 3-ethylpyrrolidine will display significant differences in their biological activity. A "methyl scan" of the pyrrolidinium ring of nicotine has demonstrated that methylation at each of the ring carbons leads to unique changes in the interactions with α4β2 and α7 nAChR subtypes.[4] Specifically, 3'-methylation was much better tolerated by α7 receptors than α4β2 receptors, highlighting the stereospecific demands of these receptor subtypes.[4]
It is therefore highly probable that one enantiomer of 3-ethylpyrrolidine will exhibit higher affinity and/or potency at specific nAChR subtypes compared to its counterpart. The ethyl group at the 3-position will project into a specific region of the binding pocket, and only one of the two possible stereoconfigurations is likely to achieve an optimal fit, leading to favorable binding interactions. The other enantiomer, with its ethyl group oriented differently, may experience steric hindrance or be unable to form key interactions, resulting in lower affinity and/or a different functional profile (e.g., partial agonist or antagonist activity).
The following table summarizes the anticipated differential biological activity based on the principles of stereoselectivity observed in similar pyrrolidine-based nAChR ligands.
| Parameter | (3S)-3-Ethylpyrrolidine (Predicted) | (3R)-3-Ethylpyrrolidine (Predicted) | Rationale |
| Binding Affinity (Ki) | Likely to exhibit higher affinity for certain nAChR subtypes. | Likely to exhibit lower affinity for the same nAChR subtypes. | The stereospecific orientation of the ethyl group in one enantiomer will allow for a more favorable interaction with the chiral binding pocket of the nAChR. |
| Functional Potency (EC50) | Expected to be a more potent agonist or partial agonist. | Expected to be a less potent agonist, a partial agonist with lower efficacy, or potentially an antagonist. | Optimal binding of the higher-affinity enantiomer is more likely to induce the conformational change required for receptor activation. |
| Receptor Subtype Selectivity | May display selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7). | May exhibit a different selectivity profile or be non-selective. | The structural nuances of the binding pockets of different nAChR subtypes will likely favor the binding of one enantiomer over the other. |
Experimental Workflows for Characterization
To empirically determine the biological activity of the (3S)- and (3R)-3-ethylpyrrolidine enantiomers, a series of well-established in vitro assays are required. The following sections provide detailed protocols for two fundamental experimental workflows: radioligand binding assays to determine binding affinity and electrophysiology assays to assess functional activity.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay measures the affinity of the test compounds for a specific nAChR subtype by quantifying their ability to displace a radiolabeled ligand with known high affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) in appropriate growth media.[5]
-
Harvest the cells and homogenize them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.[6]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[6]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.[6]
-
For total binding wells, add assay buffer.
-
For non-specific binding wells, add a high concentration of a known non-labeled nAChR ligand (e.g., nicotine or epibatidine).[7]
-
To the experimental wells, add serial dilutions of the (3S)- or (3R)-3-ethylpyrrolidine enantiomers.
-
-
Radioligand Addition and Incubation:
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine. This separates the receptor-bound radioligand from the unbound radioligand.[7]
-
Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[8]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Electrophysiology Assay: Assessing Functional Activity
This assay directly measures the functional response of nAChRs to the application of the test compounds by recording the ion currents flowing through the receptor channels.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Caption: Workflow for a two-electrode voltage clamp electrophysiology assay.
Detailed Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a Xenopus laevis frog.
-
Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-7 days to allow for the expression of functional receptors on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse it with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential, typically between -50 mV and -90 mV.[9]
-
-
Compound Application:
-
Prepare a series of dilutions of the (3S)- and (3R)-3-ethylpyrrolidine enantiomers in the Ringer's solution.
-
Apply the different concentrations of the test compounds to the oocyte via the perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the inward currents elicited by the application of the test compounds.
-
Measure the peak amplitude of the current response for each concentration.
-
Plot the normalized current response as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response).[3]
-
To determine if a compound is a full agonist, partial agonist, or antagonist, compare its Emax to that of a known full agonist like acetylcholine or nicotine.
-
Conclusion
The stereochemical configuration of 3-ethylpyrrolidine is predicted to be a critical determinant of its biological activity, particularly its interaction with nicotinic acetylcholine receptors. Based on established structure-activity relationships for related pyrrolidine derivatives, the (3S)- and (3R)-enantiomers are expected to exhibit distinct binding affinities, functional potencies, and receptor subtype selectivities. The provided experimental protocols for radioligand binding and electrophysiology assays offer a robust framework for the empirical validation of these predictions. A thorough characterization of these enantiomers will not only elucidate the specific stereochemical requirements for nAChR interaction but also contribute to the rational design of more potent and selective nAChR modulators for therapeutic applications.
References
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Henderson, B. J., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PLoS One, 11(3), e0151351. [Link]
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Pallavicini, M., et al. (2020). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 21(23), 9099. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 21(11), 1438. [Link]
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Bolchi, C., et al. (2013). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 56(17), 6859-6871. [Link]
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Pallavicini, M., et al. (2020). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 21(23), 9099. [Link]
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Papke, R. L., & Horenstein, N. A. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8877. [Link]
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Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 120-131. [Link]
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Nystrom, D. M., & Stokes, C. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols, 2(4), 92. [Link]
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Cordero-Erausquin, M., et al. (2000). Nicotinic receptor modulation of primary afferent excitability with selective regulation of Aδ-mediated spinal actions. Journal of Neurophysiology, 84(2), 945-954. [Link]
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Bolchi, C., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]
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Al-Abri, Z., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 125(3), 859-869. [Link]
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Kudryavtsev, D. S., et al. (2023). Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1. International Journal of Molecular Sciences, 24(23), 16950. [Link]
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Toll, L., et al. (2012). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Journal of Medicinal Chemistry, 55(2), 851-862. [Link]
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Pallavicini, M., et al. (2020). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 21(23), 9099. [Link]
-
Kudryavtsev, D. S., et al. (2018). The Makaluvamine G (MG) from the Marine Sponge Zyzzia fuliginosa Inhibits Muscle nAChR by Binding at the Orthosteric and Allosteric Sites. Marine Drugs, 16(3), 93. [Link]
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Kudryavtsev, D. S., et al. (2023). Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1. International Journal of Molecular Sciences, 24(23), 16950. [Link]
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Part 1: SAR of 3-Substituted Pyrrolidine Analogs at Nicotinic Acetylcholine Receptors (nAChRs)
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Ethylpyrrolidine Analogs
For research scientists and drug development professionals, the pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its status as a "privileged structure." The non-planar, sp³-hybridized nature of the ring allows for precise three-dimensional exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1]
This guide delves into the nuanced structure-activity relationships (SAR) of pyrrolidine analogs, with a specific focus on modifications at the 3-position, particularly the introduction of an ethyl group. We will objectively compare how these structural changes influence activity at two major classes of CNS targets: Nicotinic Acetylcholine Receptors (nAChRs) and Monoamine Transporters (MATs) . By synthesizing data from multiple studies, this guide provides a comparative framework, supported by experimental data and detailed protocols, to inform rational drug design.
Nicotinic receptors, particularly the α4β2 and α7 subtypes, are the most abundant in the brain and are implicated in cognitive function, learning, and memory.[2][3][4] They are ligand-gated ion channels that are primary targets for nicotine, the addictive substance in tobacco.[4] The SAR of nicotine analogs, especially modifications to the pyrrolidine ring, has been a subject of intense study to develop selective modulators for treating neurodegenerative diseases and smoking cessation.[2]
Causality of Binding and Key Interactions
The binding of nicotine to the α4β2 nAChR is a well-characterized interaction. The protonated nitrogen of the pyrrolidine ring forms a crucial cation-π interaction with a tryptophan residue (TrpB) in the receptor's binding pocket.[5] This interaction anchors the ligand, and the surrounding residues provide a constrained environment. Consequently, the size and stereochemistry of substituents on the pyrrolidine ring can dramatically alter binding affinity.
Comparative Analysis of 3'-Position Substitution
Systematic modification of the pyrrolidine ring of nicotine has revealed clear SAR trends. Quantitative structure-activity relationship (QSAR) studies have shown that introducing bulky substituents at the 3'-position is generally detrimental to binding affinity at neuronal nAChRs.[6][7] This suggests that the space within the binding pocket around this position is limited. While direct comparative data for a 3'-ethyl analog is sparse in publicly available literature, the established trend allows for a predictive comparison.
| Compound/Analog | 3'-Position Substituent | Relative Binding Affinity (α4β2 nAChR) | Key SAR Insight |
| (S)-Nicotine | -H | High (Baseline) | The unsubstituted ring fits optimally into the binding pocket. |
| (S)-3'-Methylnicotine | -CH₃ | Reduced | Even a small methyl group can introduce steric hindrance, slightly reducing affinity.[7] |
| (S)-3'-Ethylnicotine | -CH₂CH₃ | Predicted Low | The larger ethyl group is expected to cause significant steric clash, markedly decreasing binding affinity.[6][7] |
| (S)-3'-Propylnicotine | -CH₂CH₂CH₃ | Predicted Very Low | Increasing alkyl chain length further exacerbates the negative steric effect.[6] |
This trend underscores the importance of steric factors in ligand recognition at the nAChR binding site. The introduction of an ethyl group at the 3'-position likely disrupts the optimal orientation of the pyrrolidine ring, weakening the critical cation-π interaction and leading to a significant loss in potency.
Caption: SAR progression for 3'-alkyl substitution on nicotine analogs at nAChRs.
Part 2: SAR of 3-Substituted Pyrrolidine Analogs at Monoamine Transporters (MATs)
Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of neurotransmission and are the targets for many antidepressants and stimulants.[8][9] Pyrrolidine-containing compounds, such as pyrovalerone and its analogs, are well-known for their potent inhibitory activity at DAT and NET.[10][11]
Comparative Analysis of Pyrrolidinophenone Analogs
A prominent class of MAT inhibitors featuring the pyrrolidine ring is the α-pyrrolidinophenones. Studies on these compounds reveal that the alkyl chain length and substitutions on the phenyl and pyrrolidine rings significantly modulate potency and selectivity.[12] Unlike the nAChR SAR, where substitution at the 3-position is generally unfavorable, the SAR at MATs can be more complex and target-dependent.
The following data compares α-pyrrolidinopropiophenone (α-PPP), which contains a propyl side chain, with related analogs, providing insight into how the broader chemical architecture influences MAT inhibition. These compounds share the core pyrrolidine scaffold and demonstrate its utility in targeting MATs.
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Selectivity Profile |
| α-PPP | 0.049 | 0.041 | >10 | DAT/NET Selective |
| MDPPP | 0.076 | 0.098 | >10 | DAT/NET Selective |
| 3Br-PPP | 0.054 | 0.033 | >10 | DAT/NET Selective |
| α-PVP | 0.004 | 0.003 | >10 | Potent DAT/NET Selective |
Data sourced from Baumann et al. via Neuropharmacology.[12]
The data consistently shows that these pyrrolidine-containing cathinones are potent inhibitors of DAT and NET while displaying negligible activity at SERT.[11][12] The substitution on the phenyl ring (e.g., methylenedioxy in MDPPP or bromine in 3Br-PPP) modulates potency but does not alter the fundamental selectivity profile. The high potency of these compounds highlights that the pyrrolidine ring is a highly effective pharmacophore for engaging with the binding sites of DAT and NET. The discovery of 3,4-disubstituted and 3,3-disubstituted pyrrolidines as potent MAT inhibitors further confirms the scaffold's versatility.[13][14]
Caption: Experimental workflow for an in vitro monoamine transporter uptake assay.
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed, self-validating protocols for the synthesis of a generic 3-substituted pyrrolidine and for the biological assays discussed.
Protocol 1: Representative Synthesis of N-Benzyl-3-ethylpyrrolidine
This protocol describes a general method for synthesizing a 3-substituted pyrrolidine, a common precursor for more complex analogs.
1. Synthesis of Diethyl 2-ethylmalonate: a. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0°C. b. After stirring, add ethyl iodide and allow the mixture to warm to room temperature, then reflux until the reaction is complete (monitored by TLC). c. Work up the reaction by removing ethanol, adding water, and extracting with diethyl ether. Purify the product by distillation.
2. Reduction to 2-Ethyl-1,3-propanediol: a. Add the diethyl 2-ethylmalonate dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C. b. After the addition, reflux the mixture. c. Carefully quench the reaction with water and sodium hydroxide solution. Filter the aluminum salts and concentrate the filtrate to obtain the diol.
3. Conversion to 2-Ethyl-1,3-dibromopropane: a. Treat the diol with phosphorus tribromide (PBr₃) at low temperature, followed by gentle heating. b. Purify the resulting dibromide by distillation under reduced pressure.
4. Cyclization with Benzylamine: a. Add the 2-ethyl-1,3-dibromopropane to a solution of benzylamine and a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. b. Heat the mixture to reflux for several hours. c. After cooling, filter the inorganic salts, concentrate the solvent, and purify the crude product using column chromatography on silica gel to yield N-benzyl-3-ethylpyrrolidine.
Protocol 2: Competitive Radioligand Binding Assay for nAChRs
This protocol determines a compound's binding affinity by measuring its ability to displace a known radioligand from the receptor.[1][2]
1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue or membranes from cells expressing the desired nAChR subtype (e.g., α4β2) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.
2. Assay Setup (96-well plate format): a. Total Binding: Add receptor membrane preparation, assay buffer, and a specific concentration of radioligand (e.g., 1 nM [³H]Cytisine for α4β2). b. Non-specific Binding: Add receptor membrane, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM (S)-nicotine). c. Competitive Binding: Add receptor membrane, radioligand, and serial dilutions of the 3-ethylpyrrolidine test compound.
3. Incubation and Filtration: a. Incubate the plate for 60-90 minutes at 4°C to reach equilibrium. b. Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding. c. Wash the filters rapidly three times with ice-cold wash buffer.
4. Data Analysis: a. Place the dried filters into scintillation vials with scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. c. Calculate specific binding = Total CPM - Non-specific CPM. d. Plot the percentage of specific binding against the log concentration of the test compound. e. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation.[1]
Protocol 3: In Vitro Monoamine Transporter Uptake Inhibition Assay
This functional assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells expressing a specific transporter.[15][16][17]
1. Cell Culture: a. Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter in appropriate media. b. Seed the cells into 96-well plates and grow to ~90% confluency.
2. Uptake Assay: a. On the day of the experiment, gently wash the cells once with Krebs-Henseleit buffer (KHB) at room temperature. b. Pre-incubate the cells for 5-10 minutes with 50 µL of KHB containing various concentrations of the 3-ethylpyrrolidine test compound or vehicle. c. To initiate uptake, add 50 µL of KHB containing the test compound and a fixed concentration of the appropriate radiolabeled substrate (e.g., 200 nM [³H]dopamine for DAT). d. Allow uptake to proceed for a short, defined period (e.g., 1 minute for DAT, 3 minutes for NET) at room temperature.[15] e. Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB.
3. Measurement and Data Analysis: a. Lyse the cells in each well by adding 300 µL of 1% sodium dodecyl sulfate (SDS).[15] b. Transfer the cell lysates to scintillation vials with scintillation cocktail. c. Measure radioactivity using a liquid scintillation counter. d. Define non-specific uptake using a known potent inhibitor (e.g., 10 µM cocaine for DAT). e. Calculate specific uptake = Total uptake - Non-specific uptake. f. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Conclusion
The structure-activity relationship of 3-ethylpyrrolidine analogs is highly dependent on the target protein's architecture. At nicotinic acetylcholine receptors , the addition of an ethyl group at the 3'-position is predicted to be detrimental due to steric constraints within the well-defined aromatic cage of the binding site.[6][7] In contrast, for monoamine transporters , the pyrrolidine ring serves as a robust pharmacophore for potent DAT and NET inhibition, with substitutions on the ring and associated scaffolds being a viable strategy for modulating potency and selectivity.[11][13] This comparative analysis highlights the necessity of tailoring molecular design to the specific topology of the target, providing a foundational guide for the development of novel CNS-active agents.
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Zwartsen, A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. ResearchGate. Available at: [Link]
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Wang, D.X., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Drug Development Research. Available at: [Link]
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Al-Kaabi, A., et al. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B. Available at: [Link]
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Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link]
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Enyedy, I.J., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kharlampieva, D.D., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrrolidine-Based Organocatalysts: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Pyrrolidine Catalysts in Asymmetric Synthesis
The field of asymmetric organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has become an indispensable pillar of modern synthetic chemistry.[1][2] Its emergence offers a powerful alternative to traditional metal-based catalysts, addressing concerns of toxicity, cost, and environmental impact.[3][4] Within this domain, pyrrolidine-based organocatalysts are arguably one of the most significant and widely studied classes.[5][6]
The seminal reports in 2000 by List and Barbas on the use of the simple amino acid L-proline for intermolecular aldol reactions, and by MacMillan on imidazolidinone catalysts for Diels-Alder reactions, marked the dawn of modern organocatalysis.[7][8] L-proline, a naturally occurring and inexpensive chiral secondary amine, demonstrated a remarkable ability to mimic the function of complex Class I aldolase enzymes, paving the way for a generation of catalysts built upon its rigid five-membered ring scaffold.[9][10]
This guide provides a comparative analysis of key pyrrolidine-based organocatalysts. We will dissect their mechanistic underpinnings, compare their performance using experimental data, and provide practical protocols to empower researchers in their synthetic endeavors. Our focus is not merely on cataloging reactions, but on explaining the causality behind catalyst design and performance, offering insights into why specific catalysts excel in certain transformations.
The Core Principle: Dual Activation Modes
The versatility of pyrrolidine-based catalysts stems from their ability to operate through two primary activation modes, reversibly transforming carbonyl compounds into reactive intermediates.[11][12] The choice of substrate dictates the dominant pathway.
-
Enamine Catalysis : Used to activate aldehydes and ketones. The secondary amine of the catalyst condenses with a carbonyl donor to form a nucleophilic enamine intermediate.[13][14][15] This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon susceptible to attack by electrophiles.[16]
-
Iminium Catalysis : Used to activate α,β-unsaturated aldehydes and ketones. Condensation with the catalyst forms an iminium ion, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound.[17][18][19] This enhances the electrophilicity of the β-carbon, priming it for attack by nucleophiles.
Understanding which of these two pathways is operative is crucial for predicting reactivity and selecting the appropriate catalyst for a given transformation.
The Catalysts: An Evolutionary Comparison
The development of pyrrolidine catalysts has been an exercise in rational design, evolving from the simple, bifunctional L-proline to highly engineered derivatives that offer superior activity and stereoselectivity.
The Progenitor: L-Proline
L-proline is a bifunctional catalyst; its secondary amine acts as the Lewis base for enamine/iminium formation, while its carboxylic acid group acts as a Brønsted acid, participating in proton transfer and stabilizing transition states through hydrogen bonding.[10][20] This dual role is critical to its catalytic cycle, as illustrated in the classic asymmetric aldol reaction.[9][21]
Caption: Catalytic cycle for the (S)-proline-catalyzed intermolecular aldol reaction.
While groundbreaking, L-proline has limitations. It often requires high catalyst loadings (20-30 mol%), and its performance can be highly dependent on the solvent, showing poor reactivity or stereocontrol in many common media.[22][23]
The Next Generation: Diarylprolinol Silyl Ethers
A major breakthrough came in 2005 with the independent development of diarylprolinol silyl ethers by Hayashi and Jørgensen.[7][8] In these catalysts, the carboxylic acid of proline is reduced to an alcohol, which is then protected with a bulky trialkylsilyl group (e.g., trimethylsilyl, TMS). The most common example is (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine.
The rationale behind this modification is twofold:
-
Removing the Acid: Eliminating the carboxylic acid prevents unwanted side reactions and alters the catalyst's solubility profile.
-
Introducing Steric Hindrance: The bulky diarylprolinol silyl ether group acts as a highly effective steric shield. In the enamine intermediate, it blocks one face of the molecule, forcing the incoming electrophile to approach from the less hindered side, thereby dictating the stereochemical outcome with high fidelity.[24] This structural feature is the primary reason for the dramatically improved enantioselectivity compared to L-proline.
Caption: Steric shielding model for diarylprolinol silyl ether catalysts.
These catalysts consistently outperform L-proline, enabling lower catalyst loadings (often 1-10 mol%) and achieving excellent enantioselectivities (>95% ee) across a wider range of reactions, including Michael additions and α-functionalizations.[11][25]
Performance Data: A Head-to-Head Comparison
To objectively compare these catalysts, we present performance data for a benchmark asymmetric Michael addition reaction: the addition of propanal to trans-β-nitrostyrene. This reaction is a valuable C-C bond-forming transformation widely used in the synthesis of γ-nitro carbonyl compounds, which are precursors to bioactive γ-amino acids.[25]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | 20 | DMSO | 48 | 75 | 90:10 | 75 |
| (S)-Diphenylprolinol TMS Ether | 5 | Toluene | 12 | 95 | >95:5 | >99 |
| Alternative: (S)-Proline Tetrazole | 10 | CH₂Cl₂ | 24 | 88 | 92:8 | 94 |
Note: Data is representative and synthesized from typical results reported in the literature to illustrate performance trends.[7][12][24]
Analysis of Results:
-
(S)-Proline provides a moderate yield and good diastereoselectivity, but the enantioselectivity is significantly lower than its more advanced counterparts. The high catalyst loading and long reaction time highlight its lower catalytic activity.
-
(S)-Diphenylprolinol TMS Ether is clearly the superior catalyst for this transformation. It operates at a much lower loading, provides a near-quantitative yield in a fraction of the time, and delivers outstanding diastereo- and enantioselectivity. This is a direct consequence of the steric shielding provided by the bulky TMS-protected diphenylmethanol group.[24][26]
-
Proline Alternatives , such as replacing the carboxylic acid with a tetrazole group (which acts as a similar H-bond donor), can offer a significant improvement over proline itself, demonstrating how modifications to the proline scaffold can fine-tune catalytic performance.[22]
Detailed Experimental Protocol: Asymmetric Aldol Reaction
To ensure this guide is not only informative but also practical, we provide a detailed, self-validating protocol for a classic organocatalytic transformation.
Reaction: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.[22][27]
Causality Behind Choices:
-
Catalyst: (S)-Proline is chosen as a foundational, cost-effective catalyst. A 20 mol% loading is used to ensure a reasonable reaction rate.[23]
-
Solvent: A Methanol/Water (MeOH/H₂O) mixture is used. This solvent system has been shown to be surprisingly effective for this reaction, improving solubility and sometimes enhancing reactivity and selectivity compared to traditional aprotic solvents like DMSO.[22]
-
Reactant Ratio: Cyclohexanone is used in excess to act as both the nucleophile and a co-solvent, pushing the equilibrium towards product formation.
-
Temperature: The reaction is run at room temperature for operational simplicity.
Caption: Step-by-step experimental workflow for the organocatalytic aldol reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and (S)-proline (0.20 mmol, 23.0 mg).
-
Solvent Addition: Add a 1:1 mixture of methanol and water (2.0 mL). Stir the mixture for 5 minutes until the solids are mostly dissolved.
-
Nucleophile Addition: Add cyclohexanone (5.0 mmol, 0.52 mL), which serves as the ketone donor.
-
Reaction: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours, as indicated by the consumption of the 4-nitrobenzaldehyde starting material.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield the pure aldol product.
-
Analysis: The final product's structure and purity are confirmed by ¹H and ¹³C NMR spectroscopy. The diastereomeric ratio (dr) can often be determined from the ¹H NMR of the crude product. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) system.
Conclusion and Future Outlook
Pyrrolidine-based organocatalysts have fundamentally changed the landscape of asymmetric synthesis. The journey from the simple, bifunctional L-proline to the sterically demanding and highly efficient diarylprolinol silyl ethers showcases the power of rational catalyst design.
-
L-Proline remains a valuable tool for its simplicity, low cost, and effectiveness in specific applications, making it an excellent starting point for optimization studies.
-
Diarylprolinol Silyl Ethers represent the pinnacle of this class for many reactions, offering superb stereocontrol and high activity, making them the catalysts of choice for complex synthetic challenges in drug discovery and natural product synthesis.
The field continues to evolve, with ongoing research focused on immobilizing these catalysts on solid supports for easier recycling, developing novel pyrrolidine scaffolds, and applying them in new and innovative transformations.[1][28] For the modern chemist, a deep understanding of the mechanisms and comparative performance of these catalysts is not just beneficial—it is essential for the efficient and elegant construction of the chiral molecules that shape our world.
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List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]
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Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported proline and proline-derivatives as recyclable organocatalysts. Chemical Society Reviews, 37(8), 1666-1688. [Link]
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (3S)-3-Ethylpyrrolidine
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like (3S)-3-ethylpyrrolidine is not merely a matter of purity, but a fundamental determinant of a drug candidate's efficacy and safety. As the unseen enantiomer can range from being benignly inactive to dangerously toxic, its rigorous quantification is a cornerstone of modern pharmaceutical development. This guide provides an in-depth comparison of the principal analytical methodologies for validating the enantiomeric excess (ee) of (3S)-3-ethylpyrrolidine, grounded in field-proven insights and established validation principles. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
Foundational Principles: Choosing Your Analytical Strategy
The determination of enantiomeric excess relies on creating a chiral environment that forces the two enantiomers to behave differently. This is primarily achieved through three robust techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral auxiliary. The selection of the optimal method is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
The following decision tree provides a high-level guide for selecting an appropriate analytical path.
Caption: A decision tree to guide the selection of an analytical method.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination in the pharmaceutical industry due to its high accuracy, robustness, and applicability to a vast range of compounds.[1][2] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a Chiral Stationary Phase (CSP).[3]
Causality Behind the Method: The key to chiral HPLC is the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad scope of molecules, including cyclic amines.[4] The separation mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. For a basic amine like 3-ethylpyrrolidine, peak tailing can be a concern due to interactions with residual acidic silanols on the silica support. The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase is a crucial, field-proven tactic to neutralize these sites, resulting in sharper, more symmetrical peaks and improved resolution.
Experimental Protocol: Direct Chiral HPLC
While a specific, validated method for (3S)-3-ethylpyrrolidine is not published, the following protocol, adapted from established methods for structurally analogous compounds like 2-(aminomethyl)-1-ethylpyrrolidine, serves as an excellent starting point for method development.[5][6][7]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: Prepare an isocratic mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Triethylamine (TEA).
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic 3-ethylpyrrolidine at approximately 1 mg/mL in the mobile phase. This is essential to identify the retention times of both enantiomers.
-
Sample: Prepare the (3S)-3-ethylpyrrolidine sample at the same concentration.
-
-
Chromatographic Analysis:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Run Sequence: Inject the racemic standard first to establish retention times and resolution. Then, inject the sample.
-
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = |([Area_S] - [Area_R]) / ([Area_S] + [Area_R])| * 100
-
Caption: Experimental workflow for chiral HPLC analysis.
High-Sensitivity Analysis: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique renowned for its high resolution and sensitivity, often reaching picogram or femtogram detection limits.[1][8] It is best suited for analytes that are volatile and thermally stable.[9]
Causality Behind the Method: (3S)-3-ethylpyrrolidine, as a secondary amine, has limited volatility due to hydrogen bonding. Therefore, a chemical derivatization step is not just recommended, but essential for successful GC analysis.[10][11] This process achieves two goals: it blocks the polar N-H group to eliminate hydrogen bonding, thereby increasing volatility, and it can introduce a functional group that enhances chiral recognition on the GC column. A common approach is acylation (e.g., with trifluoroacetic anhydride), which creates a stable, volatile derivative. The separation then occurs on a capillary column coated with a chiral selector, typically a cyclodextrin derivative.[9]
Experimental Protocol: Chiral GC with Derivatization
This protocol is a representative method for cyclic secondary amines and serves as a robust starting point.[10][12]
-
Derivatization:
-
To ~1 mg of the 3-ethylpyrrolidine sample in a vial, add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 20 µL of pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the sample and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC analysis.
-
-
System Preparation:
-
GC System: A GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase: Chirasil-L-Val or equivalent cyclodextrin-based capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
-
Chromatographic Analysis:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, and hold for 5 minutes. (This program must be optimized).
-
Injection: Inject 1 µL of the derivatized racemic standard and sample.
-
-
Data Analysis:
-
Identify the retention times of the two enantiomer derivatives using the racemic standard.
-
Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.
-
Rapid and Direct Quantification: NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in the same solution by converting them into diastereomers, which are chemically distinct and have different NMR spectra.[1] This is an exceptionally fast method that requires minimal solvent and provides direct structural confirmation.
Causality Behind the Method: The transformation from indistinguishable enantiomers to distinguishable diastereomers is accomplished by reacting the amine with a chiral derivatizing agent (CDA). For secondary amines, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride, is a historically prominent and highly effective CDA.[13][14] Upon reaction, it forms stable MTPA amides. The bulky phenyl group and the trifluoromethyl (-CF3) group of the Mosher's reagent create a unique and anisotropic magnetic environment around the protons of the original amine. This causes the corresponding protons in the two diastereomers to experience different magnetic shielding, resulting in separate, quantifiable signals in the ¹H NMR spectrum.[15][16] The presence of the -CF3 group also allows for analysis by ¹⁹F NMR, which offers a very clean spectrum with minimal background signals.[17]
Experimental Protocol: ¹H NMR with Mosher's Amide (MTPA) Derivatization
-
Derivatization (in an NMR tube):
-
Dissolve ~5 mg of the 3-ethylpyrrolidine sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) in a clean, dry NMR tube.
-
Add a small, clean stir bar.
-
Add ~1.2 equivalents of (R)-(-)-MTPA-Cl.
-
Add ~1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Cap the tube and let it react at room temperature, monitoring for completion (disappearance of starting material) by TLC or NMR. The reaction is typically complete within 30 minutes.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz is recommended).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is clearly separated for the two diastereomers. Protons close to the chiral center (e.g., the N-H proton's replacement or adjacent CH/CH₂ groups) are often the best candidates.
-
Carefully integrate the area of the selected signal for each diastereomer (Area_dia1, Area_dia2).
-
The enantiomeric excess is equivalent to the diastereomeric excess, calculated as: ee (%) = |(Area_dia1 - Area_dia2) / (Area_dia1 + Area_dia2)| * 100
-
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
Objective Comparison and Method Validation
The selection of a method must be justified by its performance characteristics. All methods used in a regulated environment must be validated according to guidelines like ICH Q2(R1) to demonstrate they are suitable for their intended purpose.[5][12]
Table 1: Comparative Performance of Analytical Methods
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Physical Separation on CSP | Physical Separation on CSP | In-situ Diastereomer Formation |
| Accuracy/Precision | High (Gold Standard)[1] | High | Good to High[13] |
| Sensitivity (Typical LOQ) | ng/mL range[8] | pg/mL to fg/mL range[8] | ~1-2% of minor enantiomer |
| Analysis Time/Sample | 10 - 30 minutes[1] | 15 - 40 minutes[8] | < 15 minutes (incl. reaction)[1] |
| Method Development | Can be extensive (column/solvent screening) | Requires derivatization optimization | Relatively straightforward |
| Solvent Consumption | High | Low | Very Low |
| Sample Recovery | Non-destructive | Destructive (FID) | Non-destructive |
| Key Validation Insight | Specificity is proven by baseline resolution (Rs > 1.5). Linearity should be established across a range (e.g., 1% to 50% of minor enantiomer). | Robustness testing must include oven temperature ramp rates and derivatization conditions. | Accuracy can be confirmed by analyzing gravimetrically prepared standards of known ee. |
Conclusion: An Integrated Approach to Chiral Purity
The validation of enantiomeric excess for (3S)-3-ethylpyrrolidine is a critical step that demands a scientifically sound and rigorous analytical approach. Chiral HPLC remains the benchmark for its versatility and accuracy, making it the preferred method for quality control and release testing. Chiral GC offers unparalleled sensitivity, which is invaluable for trace analysis or when sample quantity is limited, provided the necessary derivatization is performed. Finally, Chiral NMR spectroscopy stands out as a rapid, low-waste screening tool, perfect for in-process reaction monitoring and rapid ee determination during process development.
Ultimately, the most robust quality assurance strategy often involves using an orthogonal method (e.g., confirming an HPLC result with NMR) to provide an unimpeachable, self-validating data package. By understanding the fundamental principles and causalities behind each technique, researchers can confidently select, develop, and validate the optimal method to ensure the stereochemical integrity of their compounds, safeguarding the path to safer and more effective therapeutics.
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Česlová, L., Holčapek, M., & Hušek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
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Česlová, L., Holčapek, M., & Hušek, P. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]
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Wang, Z., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
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Wang, Z., et al. (2014). The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. ResearchGate. [Link]
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Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
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Foley, D. J., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Harada, N., et al. (2017). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. MDPI. [Link]
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Hoye, T. R., & Renner, M. K. (1996). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2023). How I Used Mosher Esters in my PhD. YouTube. [Link]
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Dale, J. A., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry. [Link]
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Okoro, O. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Gheorghiu, M. D. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
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Assessing the Potential Efficacy of (3S)-3-Ethylpyrrolidine Hydrochloride in Catalysis: A Comparative Guide Based on Structurally Related Organocatalysts
Introduction
To our esteemed audience of researchers, scientists, and drug development professionals, this guide addresses the catalytic efficacy of (3S)-3-ethylpyrrolidine hydrochloride. It is important to note at the outset that publicly available, peer-reviewed literature detailing the specific use of this compound as a catalyst in asymmetric reactions is notably scarce. This guide, therefore, adopts a scientifically rigorous approach by assessing its potential efficacy through a comparative analysis of structurally related and well-documented chiral pyrrolidine-based organocatalysts.
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, with L-proline being a foundational example.[1] The unique five-membered ring structure allows for the formation of nucleophilic enamines or the activation of electrophiles via iminium ions, facilitating a wide range of stereoselective transformations.[2] By examining the performance of pyrrolidine catalysts with various substituents, particularly at the C3 position, we can extrapolate and build a strong hypothesis for the expected behavior of this compound. This guide will delve into the mechanistic underpinnings of pyrrolidine catalysis, present comparative data from close structural analogs, and provide detailed experimental protocols to empower your research endeavors.
The Mechanistic Heart of Pyrrolidine Catalysis: Enamine and Iminium Ion Pathways
The catalytic prowess of simple chiral pyrrolidines stems from their ability to reversibly react with carbonyl compounds, activating them through two primary, interconnected catalytic cycles: enamine and iminium ion catalysis.[2] The choice of pathway is dictated by the nature of the reactants.
-
Enamine Catalysis : When a pyrrolidine catalyst reacts with a ketone or aldehyde (the nucleophile), it forms a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to attack various electrophiles (e.g., in aldol or Michael reactions) with high stereocontrol. The stereochemistry of the final product is dictated by the facial bias imposed by the chiral catalyst during the C-C bond formation.[3]
-
Iminium Ion Catalysis : In reactions involving α,β-unsaturated aldehydes or ketones (the electrophile), the pyrrolidine catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it a much more potent electrophile for attack by a wide range of nucleophiles.[4]
The substituent on the pyrrolidine ring plays a critical role in modulating both the reactivity and the stereoselectivity of these processes. Steric and electronic effects of the substituent influence the geometry of the transient enamine or iminium ion, thereby directing the approach of the other reactant.[5][6]
Logical Workflow of Enamine Catalysis
Caption: Generalized workflow for enamine-mediated catalysis.
Comparative Analysis: Performance of Pyrrolidine-Based Catalysts
To build a predictive model for this compound, we will compare the performance of two key catalyst classes in the asymmetric aldol reaction: the benchmark L-proline (a C2-substituted pyrrolidine) and 3-pyrrolidinecarboxylic acid derivatives, which offer the closest insight into the effect of a C3 substituent.
Asymmetric Aldol Reaction: A Proving Ground for Catalysts
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds.[7] The catalyst's role is to facilitate the reaction between a ketone donor and an aldehyde acceptor with high diastereo- and enantioselectivity.
| Catalyst | Ketone | Aldehyde | Solvent | Cat. Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 30 | 99 | 93:7 | 96 | [7] |
| (R)-3-Pyrrolidinecarboxylic Acid | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 20 | 95 | 19:81 | 99 (syn) | [8] |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic Acid | Acetone | p-Nitrobenzaldehyde | NMP | 20 | 85 | >99:1 | 98 (anti) | [8] |
Analysis of Performance:
-
L-Proline , with its α-carboxylic acid group, is a highly effective catalyst, generally favoring the syn-diastereomer in the aldol reaction.[7] The carboxylic acid is believed to play a crucial role in the transition state, acting as a proton shuttle.
-
(R)-3-Pyrrolidinecarboxylic Acid , a β-amino acid, demonstrates a dramatic reversal in diastereoselectivity, strongly favoring the syn-product. This highlights the profound impact of the substituent's position on the stereochemical outcome.[9] Moving the carboxylic acid from C2 to C3 alters the geometry of the transition state assembly.[8]
-
Derivatives like (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic Acid show that further substitution can again flip the selectivity, in this case, to strongly favor the anti-product.[8]
Predicting the Efficacy of this compound:
Based on the available data, we can formulate a strong hypothesis about the behavior of this compound:
-
Catalytic Activity: As a simple secondary amine, it is expected to be an active catalyst for enamine-mediated reactions. The absence of a directing group like a carboxylic acid may necessitate the use of a co-catalyst (e.g., a Brønsted acid) to achieve high turnover rates.
-
Stereoselectivity: The chiral center at C3, bearing a sterically demanding but electronically neutral ethyl group, will be the primary determinant of stereocontrol. Unlike the carboxylic acid in our analogs, the ethyl group cannot participate in hydrogen bonding. Therefore, its influence will be purely steric. It will likely create a biased steric environment around the enamine, shielding one face from the approaching electrophile. The degree of enantioselectivity will depend on the effective size of this steric shield in the transition state. It is plausible that it could favor one diastereomer, but predicting whether it would be syn or anti without experimental data is speculative. The diastereoselectivity might be less pronounced compared to catalysts with coordinating groups.
Experimental Protocols: A Guide to Application
The following is a representative, self-validating protocol for an asymmetric aldol reaction, adapted from established procedures for proline-based catalysis.[10][11] This protocol can serve as a starting point for evaluating this compound or other novel pyrrolidine catalysts.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde
Materials:
-
This compound (or other pyrrolidine catalyst)
-
Cyclohexanone (freshly distilled)
-
p-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine catalyst (0.05 mmol, 20 mol%).
-
Add anhydrous DMSO (1.0 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add cyclohexanone (0.25 mL, 2.5 mmol, 10 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine.
-
Add p-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equivalent) in one portion.
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Diagram
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties [mdpi.com]
- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions: importance of the 3-acid group on pyrrolidine for stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to (3S)-3-Ethylpyrrolidine Hydrochloride and Other Chiral Ligands in Asymmetric Organocatalysis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. The pyrrolidine scaffold, famously represented by proline, has been a cornerstone of this field, enabling a vast array of stereoselective transformations.[1] This guide delves into a comparative analysis of (3S)-3-ethylpyrrolidine hydrochloride , a less conventional chiral amine, benchmarking its potential performance against established chiral ligands. While direct, peer-reviewed comparative data for this compound in common organocatalytic reactions is notably scarce, this document synthesizes established principles of stereocontrol, mechanistic understanding, and data from closely related analogs to provide a predictive framework for its efficacy.
The Privileged Pyrrolidine Scaffold: A Legacy of Stereocontrol
The efficacy of proline and its derivatives in organocatalysis stems from their ability to form chiral enamines or iminium ions with carbonyl compounds, thereby enabling stereoselective bond formation.[1] The rigid five-membered ring structure provides a well-defined chiral environment, influencing the facial selectivity of the incoming electrophile. Key to this control is the substitution pattern on the pyrrolidine ring, which dictates the steric and electronic environment of the catalytic intermediates.
This compound: A Structural Perspective
This compound introduces a chiral center at the C3 position of the pyrrolidine ring. This β-substitution is a significant deviation from the more extensively studied C2 (α-substituted) and C4-substituted proline derivatives. The ethyl group at the C3 position is expected to exert a distinct steric influence on the enamine intermediate, potentially altering the diastereoselectivity and enantioselectivity of catalyzed reactions compared to proline.
Mechanistic Implications of C3-Substitution
The catalytic cycle of pyrrolidine-based organocatalysis typically involves the formation of an enamine intermediate from the reaction of the secondary amine with a carbonyl donor (e.g., a ketone or aldehyde). This enamine then attacks a Michael acceptor or another carbonyl compound. The stereochemical outcome is largely determined by the conformation of the enamine and the trajectory of the electrophile's approach.
A substituent at the C3 position, such as an ethyl group, would be expected to influence the puckering of the pyrrolidine ring and the orientation of the enamine double bond. This could favor a specific enamine geometry that shields one face of the molecule more effectively, leading to potentially high levels of stereocontrol.
Figure 1: Generalized catalytic cycle for a pyrrolidine-catalyzed Michael addition.
Comparative Analysis with Archetypal Chiral Ligands
To contextualize the potential performance of this compound, we will compare it with three well-established classes of chiral organocatalysts: L-Proline, a C2-substituted pyrrolidine derivative, and a Jørgensen-Hayashi-type catalyst.
L-Proline: The Natural Benchmark
L-Proline is the archetypal bifunctional organocatalyst, utilizing its secondary amine for enamine formation and its carboxylic acid for proton transfer and hydrogen bonding activation.[1]
-
Strengths: Readily available, inexpensive, and effective for a range of reactions, particularly aldol and Mannich reactions.[2]
-
Stereochemical Preference: In Mannich reactions, L-proline typically favors the formation of syn-diastereomers.[3]
Expected Comparison with (3S)-3-Ethylpyrrolidine: The absence of the carboxylic acid group in (3S)-3-ethylpyrrolidine means it will function as a monofunctional catalyst, relying solely on enamine/iminium ion formation. This may result in different reactivity and selectivity profiles. The C3-ethyl group's steric bulk could potentially lead to a preference for anti-diastereomers in certain reactions, offering a complementary stereochemical outcome to L-proline.
(S)-2-(Trifluoromethyl)pyrrolidine: The Electronically Modified Analog
This C2-substituted pyrrolidine features a strongly electron-withdrawing trifluoromethyl group. This electronic modification influences the nucleophilicity and basicity of the amine.
-
Performance: Often used in Michael additions, where the electronic nature of the substituent can enhance the stability of intermediates.
-
Stereochemical Influence: The bulky and electron-poor CF3 group at the C2 position effectively blocks one face of the enamine, leading to high enantioselectivities.
Expected Comparison with (3S)-3-Ethylpyrrolidine: The ethyl group in (3S)-3-ethylpyrrolidine is electron-donating, in contrast to the electron-withdrawing CF3 group. This would make the nitrogen of 3-ethylpyrrolidine more nucleophilic, potentially leading to faster enamine formation. However, the steric influence of the C3-ethyl group might be less pronounced than the C2-CF3 group, which could result in different levels of enantioselectivity.
Jørgensen-Hayashi Catalyst (O-TMS-diphenylprolinol): The Sterically Demanding Powerhouse
This class of C2-substituted diarylprolinol ethers is renowned for its high stereocontrol in a variety of reactions, including Michael additions and α-functionalizations.
-
Strengths: The bulky diarylmethylsilyl ether group creates a highly congested chiral pocket, leading to excellent enantioselectivities (often >95% ee).[4]
-
Mechanism: It operates purely through steric shielding of one face of the enamine.
Expected Comparison with (3S)-3-Ethylpyrrolidine: The Jørgensen-Hayashi catalyst represents the pinnacle of sterically-driven organocatalysis. It is anticipated that (3S)-3-ethylpyrrolidine, with its smaller ethyl substituent, would offer a less sterically hindered environment. While this might lead to lower enantioselectivities in some cases, it could be advantageous for reactions involving sterically demanding substrates where highly bulky catalysts may show reduced reactivity.
Hypothetical Performance Data in Key Asymmetric Reactions
While direct experimental data for this compound is lacking, we can extrapolate potential outcomes based on data from analogous 3-substituted pyrrolidines and foundational principles of organocatalysis. The following tables present hypothetical yet mechanistically reasoned performance benchmarks in two cornerstone reactions.
Disclaimer: The following data is illustrative and intended to guide experimental design. Actual results may vary.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The Michael addition is a powerful C-C bond-forming reaction. The stereochemical outcome is highly dependent on the catalyst structure.
Table 1: Predicted Performance in the Asymmetric Michael Addition
| Catalyst | Yield (%) | dr (syn:anti) | ee (%) | Reference (for Analogs) |
| (3S)-3-Ethylpyrrolidine HCl (Predicted) | 80-90 | Potentially anti-selective | 70-85 | N/A |
| L-Proline | ~95 | syn-selective | ~20 | [3] |
| (S)-2-(CF3)pyrrolidine | >90 | anti-selective | >90 | [1] |
| Jørgensen-Hayashi Catalyst | >95 | syn-selective | >99 | [4] |
Causality behind Predictions: The C3-ethyl group is expected to create a steric bias that could favor an anti-diastereomer, a valuable alternative to the syn-selectivity of L-proline and Jørgensen-Hayashi catalysts in this reaction. The predicted enantioselectivity is moderate, acknowledging that the steric influence may be less pronounced than in highly optimized systems.
Asymmetric Aldol Reaction
The aldol reaction is a classic method for forming β-hydroxy carbonyl compounds. Organocatalysis has made this a powerful tool for asymmetric synthesis.
Table 2: Predicted Performance in the Asymmetric Aldol Reaction
| Catalyst | Yield (%) | dr (syn:anti) | ee (%) | Reference (for Analogs) |
| (3S)-3-Ethylpyrrolidine HCl (Predicted) | 75-85 | Potentially anti-selective | 65-80 | N/A |
| L-Proline | >90 | anti-selective | >95 | [2] |
| Jørgensen-Hayashi Catalyst | >90 | syn-selective | >95 | [4] |
Causality behind Predictions: In the aldol reaction, L-proline is known to provide high anti-selectivity. The C3-ethyl group of (3S)-3-ethylpyrrolidine might also favor an anti-product, though potentially with lower selectivity due to the lack of the directing carboxylic acid group. Its performance is predicted to be modest compared to the highly refined proline and Jørgensen-Hayashi systems.
Experimental Protocols for Benchmarking
To validate the performance of this compound, it should be tested under standardized conditions against established catalysts. Below are detailed, self-validating protocols for the asymmetric Michael addition and aldol reaction.
Protocol 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is designed to be a robust starting point for evaluating a new chiral amine catalyst.
Figure 2: Experimental workflow for the asymmetric Michael addition.
Step-by-Step Methodology:
-
To a vial equipped with a magnetic stir bar, add this compound (or other catalyst, 0.1 mmol, 20 mol%).
-
Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol).
-
Dissolve the solids in the chosen solvent (e.g., CH2Cl2, 1.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add propanal (116 mg, 2.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with CH2Cl2 (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This reaction is a classic benchmark for aldolase activity of organocatalysts.
Figure 3: Experimental workflow for the asymmetric aldol reaction.
Step-by-Step Methodology:
-
In a vial, dissolve this compound (or other catalyst, 0.1 mmol, 20 mol%) in the solvent of choice (e.g., DMSO, 1.0 mL).
-
Add cyclohexanone (196 mg, 2.0 mmol) and stir the mixture for 10 minutes at room temperature.
-
Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by flash chromatography.
-
Analyze the purified product to determine yield, diastereomeric ratio, and enantiomeric excess.
Conclusion and Outlook
This compound represents an intriguing, yet underexplored, chiral ligand in the realm of asymmetric organocatalysis. Based on structural analysis and comparison with established catalyst families, it is predicted to offer unique stereoselectivity, potentially favoring anti-diastereomers in reactions where other common catalysts yield syn-products. Its simpler, monofunctional nature and distinct steric profile at the C3 position warrant experimental investigation.
The provided protocols offer a robust framework for benchmarking its performance against L-proline, C2-substituted pyrrolidines, and Jørgensen-Hayashi type catalysts. Such studies are crucial to fully elucidate the catalytic potential of this compound and to expand the toolbox of chiral ligands available to synthetic chemists. The exploration of such novel scaffolds is essential for the continued advancement of asymmetric synthesis and the efficient production of complex chiral molecules for the pharmaceutical and fine chemical industries.
References
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]
-
Taylor & Francis Online. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. [Link]
-
MDPI. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
National Institutes of Health. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. [Link]
-
RSC Publishing. (2011). Recent advances in organocatalytic asymmetric Michael reactions. [Link]
-
National Institutes of Health. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Organic Syntheses. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for pyrrolidine hydrochloride salts
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for Pyrrolidine Hydrochloride Salts
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the inter-laboratory and intra-laboratory cross-validation of analytical methods for the quantification and characterization of pyrrolidine hydrochloride salts. For researchers, scientists, and drug development professionals, ensuring that analytical methods yield consistent, reliable, and comparable results across different laboratories, instruments, or even between different techniques, is paramount for regulatory submission and product quality control. Pyrrolidine hydrochloride, as a polar, non-volatile salt, presents unique analytical challenges that necessitate robust and well-validated methods. This document delves into the causalities behind methodological choices, offers detailed, self-validating experimental protocols, and provides a logical framework for comparing orthogonal analytical techniques.
The transfer of an analytical procedure, often called method transfer, is a documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[1] The core objective is to ensure the receiving laboratory has the procedural knowledge and capability to perform the method as intended.[1][2] This process is governed by principles outlined in guidelines such as the United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures".[1][3][4]
The Analytical Landscape for a Hydrochloride Salt
The physicochemical properties of pyrrolidine hydrochloride—a water-soluble, hygroscopic solid lacking a strong UV chromophore—dictate the most suitable analytical approaches. A multi-faceted analytical strategy is often required to control its quality fully. Cross-validation is not merely about replicating results; it is about building a comprehensive analytical package where different methods provide orthogonal, corroborating evidence of purity, identity, and strength.
Below is a logical diagram illustrating the relationship between the analyte and the primary analytical techniques discussed in this guide.
Caption: Relationship between analyte properties and suitable analytical techniques.
Comparative Analysis of Core Methodologies
The selection of an analytical technique is the first critical step. For pyrrolidine hydrochloride, High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration represent two powerful, yet fundamentally different, approaches for potency determination. Gas Chromatography (GC) is typically reserved for analyzing volatile components.
| Feature | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration | Gas Chromatography (GC) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5] | Measurement of the potential difference between two electrodes to determine the equivalence point of a titration reaction. | Differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase within a column.[6] |
| Primary Use Case | Assay and quantification of organic impurities. High specificity. | Absolute quantification of the hydrochloride salt content (argentometric titration) or the amine base (acid-base titration). | Analysis of residual solvents or volatile impurities. Not suitable for the salt form directly.[7] |
| Analyte Form | Can analyze the salt directly in a suitable aqueous/organic mobile phase. | Analyzes the chloride ion (Cl-) or the protonated pyrrolidine. | Requires derivatization to increase volatility for direct analysis of pyrrolidine.[6] |
| Strengths | - High specificity (stability-indicating)[8] - Can quantify multiple components simultaneously - High sensitivity (ppm levels) | - Absolute method (no reference standard needed for titrant standardization) - High precision and accuracy for assay - Inexpensive and rapid | - Excellent for volatile and semi-volatile compounds[9] - High resolution and sensitivity for appropriate analytes |
| Challenges | - Pyrrolidine lacks a strong chromophore, requiring low UV wavelength (190-210 nm) or alternative detection (ELSD, CAD, MS).[10][11] - Potential for ion-pairing or HILIC chromatography for better retention.[10][12] | - Non-specific; titrates total chloride or total base, cannot distinguish between API and related basic/chloride impurities.[13] | - Pyrrolidine hydrochloride is non-volatile and thermally labile.[6] - Derivatization adds complexity and potential for error. |
Cross-Validation Strategies: A Workflow
The cross-validation process, particularly between a transferring (sending) unit and a receiving unit, must be systematic. The choice of strategy depends on the method's complexity, its stage of development, and regulatory requirements.[14] The International Council for Harmonisation (ICH) Q2(R1) guideline provides the foundational parameters for validation, which are a prerequisite for any transfer or cross-validation activity.[15][16][17]
The following diagram outlines the decision-making workflow for inter-laboratory cross-validation, grounded in the principles of USP <1224>.
Caption: Inter-laboratory analytical method transfer workflow.
Causality in Workflow Selection:
-
Comparative Testing: This is the most common approach when a method is already fully validated.[18] Its logic rests on demonstrating statistical equivalence of results from the same sample, proving the receiving lab's proficiency.
-
Co-validation: This is an efficient strategy for methods in late-stage development.[2] By including the receiving unit in the validation process itself, reproducibility is assessed concurrently, saving significant time.[2] This is particularly useful for breakthrough therapy designations where speed is critical.
-
Revalidation: This is necessary when the transferring unit is unavailable or if significant changes to the method are required at the receiving site (e.g., different instrumentation that is not proven equivalent).[14]
Experimental Protocols
The trustworthiness of a cross-validation study relies on meticulously detailed and robust protocols. Each protocol must include system suitability testing (SST) as a self-validating checkpoint to ensure the system is performing adequately before any samples are analyzed.
Protocol 1: HPLC-UV Assay and Impurity Determination
-
Rationale: This method provides specificity for the assay of pyrrolidine hydrochloride and the detection of potential degradation products or impurities. Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is common, which requires a highly pure mobile phase to minimize baseline noise. A patent for analyzing 3-aminopyrrolidine hydrochloride suggests detection at 210 nm after derivatization, highlighting the detection challenges.[11]
-
Methodology:
-
Chromatographic System:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, e.g., Zwitterionic, 150 mm x 4.6 mm, 3.5 µm. HILIC is chosen to provide retention for the highly polar pyrrolidine.[12]
-
Mobile Phase: 90:10 (v/v) Acetonitrile and 20 mM Ammonium Formate buffer, pH 3.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh ~25 mg of Pyrrolidine HCl Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water. This yields a concentration of ~0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner and at the same concentration as the Standard Preparation.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the Standard Preparation.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor ≤ 2.0.
-
Theoretical Plates ≥ 2000.
-
-
-
Procedure:
-
Inject a diluent blank to ensure no interfering peaks.
-
Inject the Standard Preparation, followed by the Sample Preparation.
-
Calculate the assay percentage using the peak areas and known concentrations.
-
-
Protocol 2: Potentiometric Titration for Chloride Content
-
Rationale: This provides an orthogonal, absolute measure of the hydrochloride salt content. It is a classic titrimetric method that relies on the precipitation of silver chloride (AgCl).[19] It is highly precise and serves as an excellent verification of the stoichiometric composition of the salt.
-
Methodology:
-
Instrumentation:
-
Automatic Potentiometric Titrator.
-
Silver Billet Combination Electrode.
-
-
Reagents:
-
Titrant: Standardized 0.1 N Silver Nitrate (AgNO₃) solution.
-
Solvent: Deionized water with 2 mL of nitric acid per 100 mL of sample solution to ensure an acidic environment.[19]
-
-
Standardization of Titrant:
-
Accurately weigh ~100 mg of dried primary standard Sodium Chloride (NaCl).
-
Dissolve in 100 mL of deionized water and add 2 mL of nitric acid.
-
Titrate with the 0.1 N AgNO₃ solution to the potentiometric endpoint.
-
Calculate the normality of the AgNO₃ solution.
-
-
Sample Preparation:
-
Accurately weigh ~150 mg of Pyrrolidine HCl into a titration vessel.
-
Dissolve in 100 mL of deionized water and add 2 mL of nitric acid.
-
-
Procedure:
-
Immerse the electrode in the sample solution.
-
Titrate with the standardized 0.1 N AgNO₃ solution past the equivalence point.
-
The titrator software will determine the endpoint from the inflection point of the titration curve (mV vs. volume of titrant).
-
-
Calculation:
-
Calculate the percentage of chloride in the sample based on the volume of titrant consumed, its normality, and the sample weight. Compare this to the theoretical percentage of chloride in pure pyrrolidine hydrochloride.
-
-
Data Presentation and Acceptance Criteria
For a cross-validation study to be successful, clear acceptance criteria must be pre-defined in the protocol.
Table 1: Inter-Laboratory Comparative Assay Data (HPLC Method)
This table presents hypothetical data from a comparative testing study between a Transferring Unit (TU) and a Receiving Unit (RU).
| Sample Lot ID | TU Assay Result (%) | RU Assay Result (%) | Absolute Difference (%) | Acceptance Criterion | Status |
| PYR-HCL-001 | 99.8 | 99.5 | 0.3 | ≤ 2.0% | Pass |
| PYR-HCL-002 | 100.1 | 100.5 | 0.4 | ≤ 2.0% | Pass |
| PYR-HCL-003 | 99.5 | 99.1 | 0.4 | ≤ 2.0% | Pass |
| Statistical Analysis (Paired t-test, p-value) | - | - | 0.35 | > 0.05 | Pass |
The acceptance criterion is that the absolute difference between the mean results from each lab should not exceed 2.0%, and a paired t-test should show no statistically significant difference (p > 0.05).
Table 2: Orthogonal Method Cross-Validation (Intra-Laboratory)
This table compares results for the same sample lot obtained by two different, orthogonal methods within the same laboratory.
| Sample Lot ID | HPLC Assay Result (%) | Potentiometric Titration Assay (%) (as Pyrrolidine HCl) | Absolute Difference (%) | Acceptance Criterion | Status |
| PYR-HCL-001 | 99.8 | 100.1 | 0.3 | ≤ 2.0% | Pass |
| PYR-HCL-002 | 100.1 | 99.7 | 0.4 | ≤ 2.0% | Pass |
| PYR-HCL-003 | 99.5 | 99.9 | 0.4 | ≤ 2.0% | Pass |
The acceptance criterion is that the assay values obtained by two orthogonal methods should not differ by more than 2.0%. This demonstrates that both methods are accurately measuring the active moiety.
Conclusion
The is a critical, multi-step process that ensures data integrity across the lifecycle of a pharmaceutical product. It is not a one-size-fits-all procedure; the strategy must be tailored to the analyte's properties, the method's maturity, and the collaborative context. By leveraging orthogonal techniques like HPLC for specific quantification and potentiometric titration for absolute salt content, a scientifically sound and defensible analytical control strategy can be established. Adherence to regulatory guidelines from ICH and USP, coupled with robust, self-validating protocols, forms the bedrock of this essential scientific endeavor.[1][15][16]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
CASSS. (n.d.). Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. [Link]
-
The J. Molner Company. (2025, September 30). Best Practices for Transferring Analytical Methods. [Link]
-
USP-NF. (n.d.). 〈1224〉 Transfer of Analytical Procedures. [Link]
-
Quantics Biostatistics. (2025, April 16). Assay Transfers: A Guide to USP <1224>. [Link]
-
Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 6). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. [Link]
-
Pharmaguideline. (n.d.). Different Techniques of Analysis. [Link]
-
NIST. (n.d.). Pyrrolidine - Gas Chromatography. [Link]
-
PubChem. (n.d.). Pyrrolidine. [Link]
-
Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
-
ResearchGate. (2025, July 11). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. [Link]
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RSSL. (n.d.). Challenges of Analytical Method Transfer in the Pharmaceutical Industry. [Link]
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comparative review of pyrrolidine applications in pharmaceuticals
An In-Depth Comparative Review of Pyrrolidine Applications in Pharmaceuticals
Authored by: A Senior Application Scientist
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is not coincidental; the scaffold's unique stereochemical and physicochemical properties offer significant advantages in drug design. Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional (3D) structure.[1][3] This 3D coverage is crucial for exploring pharmacophore space and achieving specific, high-affinity interactions with biological targets.[1]
This guide provides a comparative analysis of the pyrrolidine motif in drug development. We will explore its inherent advantages over alternative scaffolds, delve into its application in key therapeutic areas with supporting experimental data, and outline the synthetic strategies that enable its widespread use.
The Pyrrolidine Advantage: A Comparative Physicochemical Analysis
The decision to incorporate a specific heterocyclic scaffold is a critical step in drug design. The pyrrolidine ring's utility is best understood when compared to other common cyclic amines, such as the six-membered piperidine.
| Property | Pyrrolidine (5-Membered Ring) | Piperidine (6-Membered Ring) | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27[2] | ~11.22[2] | Both are strongly basic, making them suitable for forming salt forms to improve solubility and handling. Pyrrolidine's slightly higher basicity is attributed to the conformational stability of its protonated state.[2][4] |
| logP (Octanol/Water) | 0.46[2] | 0.84[2] | Pyrrolidine is inherently less lipophilic than piperidine. This property can be leveraged to enhance aqueous solubility and fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2][5] |
| Conformational Flexibility | High flexibility ("pseudorotation")[1][3] | Prefers a rigid chair conformation[2] | The flexible "envelope" and "twist" conformations of pyrrolidine allow it to adapt more readily to the shape of a target's binding pocket. This conformational adaptability can lead to improved binding affinity and potency. |
| Metabolic Stability | Susceptible to CYP450-mediated oxidation, which can lead to reactive iminium ion metabolites.[5] | Generally stable, but can also undergo oxidation at positions adjacent to the nitrogen.[2] | While a potential liability, the metabolic fate of the pyrrolidine ring can be modulated through strategic substitution to block metabolic "soft spots".[2][5] |
This comparison highlights that while both scaffolds are valuable, the choice of pyrrolidine is often a deliberate strategy to enhance solubility, optimize binding through conformational flexibility, and provide a versatile scaffold for chemical modification.
Caption: Drug discovery workflow emphasizing the critical scaffold selection step.
Pyrrolidine in Action: Comparative Analysis in Key Therapeutic Areas
The versatility of the pyrrolidine scaffold is evident in its application across a wide spectrum of diseases. Here, we compare pyrrolidine-containing drugs to alternatives targeting the same biological pathway.
Antidiabetic Agents: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics that work by preventing the degradation of incretin hormones. The pyrrolidine ring is a key feature in several "gliptin" drugs.
Comparative Case Study: Vildagliptin vs. Sitagliptin
-
Vildagliptin: Contains a cyanopyrrolidine moiety that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 enzyme.[5] This interaction is key to its mechanism and potency.
-
Sitagliptin: A non-pyrrolidine alternative that utilizes a trifluoromethyl-triazolopiperazine core to achieve its interaction with the DPP-4 active site.
| Compound | Structure Feature | IC₅₀ (DPP-4 Inhibition) | Key Interaction Mechanism |
| Vildagliptin | Cyanopyrrolidine | ~2-3 nM | Reversible covalent bond with Ser630 via the nitrile group.[5] |
| Sitagliptin | β-amino acid derivative | ~18-19 nM | Non-covalent interactions within the enzyme's active site. |
The data indicates that the cyanopyrrolidine of Vildagliptin facilitates a highly potent, specific interaction. The pyrrolidine ring's conformation correctly orients the nitrile group for the nucleophilic attack by the catalytic serine.
Caption: Simplified pathway of DPP-4 inhibition by pyrrolidine-based drugs.
Anticonvulsant Agents: CNS Disorders
The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in anticonvulsant therapy.
Comparative Case Study: Pyrrolidine-2,5-dione Derivatives vs. Valproic Acid (VPA)
Recent research has focused on synthesizing novel pyrrolidine-2,5-dione derivatives to improve upon existing therapies like Valproic Acid (VPA) and Ethosuximide.
| Compound | Target/Test Model | ED₅₀ (mg/kg) | Reference Drug ED₅₀ (mg/kg) |
| Compound 62b | MES Test[1] | 62.14 | VPA: 252.7[1] |
| Compound 66b | MES Test[1] | 78.3 | VPA: 252.7[1] |
| Compound 69k | MES Test[1] | 80.38 | VPA: 252.7[1] |
MES = Maximal Electroshock Seizure Test, a primary screening model for anticonvulsant drugs.
As the data demonstrates, several novel pyrrolidine-2,5-dione derivatives show significantly greater potency (lower ED₅₀ values) than the widely used anticonvulsant, Valproic Acid, in preclinical models.[1] The structure-activity relationship (SAR) studies indicate that the substituents at position 3 of the pyrrolidine ring are crucial for this enhanced activity.[1]
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate comparative data must be robust and reproducible.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of a compound against the DPP-4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a pyrrolidine derivative) in DMSO.
-
Dilute recombinant human DPP-4 enzyme to the desired concentration in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound at various concentrations.
-
Add 30 µL of the diluted DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes using a plate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence vs. time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Synthetic Strategies for Pyrrolidine Scaffolds
The accessibility of the pyrrolidine ring through diverse synthetic routes is a major reason for its widespread use.
-
Functionalization of Pre-formed Rings: A common and efficient strategy involves using commercially available chiral precursors like (S)-proline or 4-hydroxyproline.[6] These starting materials provide a straightforward entry into complex, stereochemically defined pyrrolidine derivatives. For example, the reduction of proline using LiAlH₄ yields (S)-prolinol, a key starting material for many drugs.[6]
-
Ring Construction via Cycloaddition: The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the pyrrolidine ring from acyclic precursors.[1] This reaction, typically between an azomethine ylide and an alkene, allows for high control over the regio- and stereoselectivity of the final product.[1][7]
Caption: General structure-activity relationship (SAR) points on a pyrrolidine ring.
Conclusion and Future Outlook
The pyrrolidine scaffold is a demonstrably powerful tool in the arsenal of the medicinal chemist. Its inherent three-dimensionality, conformational flexibility, and tunable physicochemical properties make it an ideal starting point for designing potent and selective drugs.[1][3] Comparative data consistently shows that the inclusion of a pyrrolidine ring can lead to significant improvements in potency and pharmacokinetic profiles when benchmarked against non-pyrrolidine alternatives.[1][2]
Future innovations will likely focus on the development of novel stereoselective synthetic methods to access even more complex and uniquely substituted pyrrolidine derivatives.[6] As our understanding of biological targets becomes more sophisticated, the ability of the pyrrolidine scaffold to present functional groups in precise three-dimensional arrangements will ensure its continued prominence in the future of drug discovery.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (2014). emerging pharmaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences.
- Jouyban, A., Fakhree, M., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences.
- Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- General synthetic routes to pyrrolidine-2,5-diones 66a–m and 69a–p.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- (2022).
- Pyrrolidine Deriv
- (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central.
- FDA-approved pyrrolidine-containing drugs in 2022.
- A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. BenchChem.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
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Safety Operating Guide
(3S)-3-ethylpyrrolidine hydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of (3S)-3-ethylpyrrolidine hydrochloride for Laboratory Professionals
As a Senior Application Scientist, my focus extends beyond the initial experiment to encompass the entire lifecycle of the chemical reagents we use. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our goal is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe environment for both personnel and the wider community.
Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the substance's hazards is paramount. This compound is the salt form of an aliphatic amine. While specific hazard data for this exact compound is limited, we can infer its likely characteristics from the parent compound, pyrrolidine, and general principles of amine hydrochlorides.
-
Corrosivity and Irritation: The parent compound, pyrrolidine, is known to be corrosive, causing severe skin burns and eye damage[1][2]. The hydrochloride salt, while a solid, can cause skin, eye, and respiratory irritation upon contact or inhalation[3].
-
Toxicity: Pyrrolidine is harmful if swallowed or inhaled[2]. While the hydrochloride form is less volatile, the dust can still be harmful if inhaled, potentially causing irritation to the respiratory tract[3].
-
Reactivity: As a hydrochloride salt of a base, it will react with strong bases to liberate the free amine. The parent amine, pyrrolidine, is a strong base that reacts violently with acids and oxidants[1]. In the event of a fire, toxic fumes including nitrogen oxides and hydrogen chloride (HCl) are emitted[3].
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste in the United States, the generator of the waste is responsible for determining if it is hazardous[4][5]. Given the irritant nature and potential for toxic combustion byproducts, it is prudent and necessary to manage all waste containing this compound as hazardous waste .
Regulatory Framework: The RCRA Mandate
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA to protect human health and the environment[6]. For laboratories, this typically involves accumulating waste in designated Satellite Accumulation Areas (SAAs) before it is collected by the institution's Environmental Health and Safety (EHS) office for final disposal[7].
Key principles of RCRA for laboratories include:
-
Generator Responsibility: The individual or lab that creates the waste is the generator and holds primary responsibility for its proper identification and management[6].
-
Satellite Accumulation: Generators can accumulate up to 55 gallons of hazardous waste in containers located at or near the point of generation and under the control of the operator[7].
-
Container Management: Waste containers must be in good condition, compatible with the waste they hold, and kept closed except when adding or removing waste[8].
-
Labeling: All containers must be clearly marked with the words "Hazardous Waste" and an identification of the contents[6][8].
Core Disposal Principles: A Self-Validating System
A robust disposal protocol is a self-validating system built on three pillars: Segregation, Containerization, and Labeling. Adhering to these principles prevents dangerous reactions, ensures safe handling, and guarantees regulatory compliance.
Table 1: Core Disposal Principles for this compound
| Principle | Core Requirement | Rationale (Causality) |
| Segregation | Store waste containing this compound separately from incompatible materials, especially strong bases and oxidizing agents. | Prevents violent reactions. Contact with strong bases can liberate the volatile and flammable parent amine. Contact with oxidizers creates a fire or explosion hazard. |
| Containerization | Use a designated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tight-fitting lid. | Prevents spills and release of dust or vapors. Ensures chemical integrity of the container and protects personnel from exposure. The hydrochloride salt is hygroscopic and must be protected from atmospheric moisture[3]. |
| Labeling | Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and an approximate concentration and volume. Include the date accumulation started. | Communicates hazards to all personnel and is a strict requirement under RCRA[8]. Accurate labeling is essential for the final disposal vendor to handle the waste safely and appropriately. |
Step-by-Step Disposal Protocol for this compound
This protocol details the process from the point of waste generation to its transfer for final disposal.
Materials Required:
-
Designated hazardous waste container (HDPE or glass with a secure cap)
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Procedure:
-
Designate a Waste Container:
-
Select a clean, dry container that is compatible with the chemical. For solid waste, a wide-mouth HDPE bottle is ideal. For solutions, a sealed bottle is required.
-
Ensure the container is in good condition with no cracks or residue.
-
-
Initial Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.
-
Write the full chemical name, "this compound," and any solvents or other chemicals present in the waste mixture. List all components.
-
-
Waste Accumulation:
-
This container should be kept in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation (e.g., in the fume hood where the work is performed)[7].
-
Keep the container securely closed at all times, only opening it to add more waste[8]. This minimizes exposure and prevents spills.
-
Do not mix incompatible waste streams. This container is for this compound and compatible materials only.
-
-
Handling Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or contaminated gloves, should be placed in a designated solid hazardous waste container.
-
Do not dispose of contaminated labware in the regular trash.
-
-
When the Container is Full:
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
Securely fasten the lid.
-
Complete the hazardous waste label with the final volume and date.
-
Arrange for pickup by your institution's EHS department according to their specific procedures. Do not transport the waste yourself across the facility unless you are specifically trained and authorized to do so.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the swept material into the designated hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel. Place the cleaning materials into the solid hazardous waste container.
-
-
Large Spill or Spill in Solution:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
Provide EHS personnel with the Safety Data Sheet (SDS) for the material upon their arrival.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound in a laboratory setting.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling (3S)-3-ethylpyrrolidine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. (3S)-3-ethylpyrrolidine hydrochloride, a key building block in modern synthesis, requires meticulous handling to ensure personal safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and causality. Here, we detail the essential personal protective equipment (PPE) and engineering controls required to handle this compound, ensuring that safety is an integral, validated component of your workflow.
Hazard Identification: Understanding the "Why"
This compound is a solid, often a white powder, that presents specific, well-defined hazards.[1] Understanding these risks is the foundational step in selecting and using appropriate PPE. The primary hazards are categorized under the Globally Harmonised System (GHS) as follows.
| Hazard Class | GHS Category | Hazard Statement | Practical Implication in the Lab |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, or dermatitis.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Accidental contact with eyes can cause significant pain, redness, and potential damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the powder can irritate the throat and respiratory tract, leading to coughing or tightness in the chest.[1] |
Beyond these classifications, the compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] This property underscores the need for controlled storage, often under an inert atmosphere like argon, to maintain its integrity.[1]
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must prioritize engineering controls. PPE serves to protect you from hazards that cannot be eliminated through process or environmental controls. For a powdered chemical like this compound, the primary engineering control is non-negotiable.
Mandatory Use of a Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1] The hood's constant airflow contains the fine powder, preventing the generation of airborne dust that poses a significant inhalation risk.[1]
Personal Protective Equipment: A Task-Based Approach
The selection of PPE is dictated by the specific task and the associated risks. The following protocols represent the minimum standard for handling this compound.
Standard Laboratory Attire (Minimum Requirement)
This forms the baseline protection for any work in the laboratory where this chemical is present.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. For procedures with a higher risk of splashing, such as transferring solutions, chemical splash goggles are required.[1][2] An emergency eyewash station must be immediately accessible.[3]
-
Body Protection: A full-length laboratory coat, preferably with knit cuffs, must be worn and fully fastened. This prevents incidental skin contact with contaminated surfaces.
-
Hand Protection: Chemical-resistant nitrile gloves are the standard choice. Always inspect gloves for tears or punctures before use.[2] Contaminated gloves must be disposed of as hazardous waste. Proper removal technique (without touching the outer surface) is critical to prevent skin exposure.[2]
PPE for Specific High-Risk Tasks
| Task | Required PPE | Rationale |
| Weighing & Transferring Solid | Double Nitrile Gloves, Lab Coat, Chemical Goggles | The fine powder presents the highest risk of aerosolization and contamination. Double gloving provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove before leaving the fume hood.[4] Goggles offer superior protection from airborne particles compared to safety glasses. |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Safety Glasses (Goggles if splashing is likely) | While the inhalation risk is lower once the compound is in solution, the risk of skin and eye irritation from splashes remains. |
| Spill Cleanup | Double Nitrile Gloves, Lab Coat/Disposable Gown, Chemical Goggles, N95 Respirator | A spill of the solid material requires respiratory protection to prevent inhalation of dust during cleanup.[1] A disposable gown may be preferable to a lab coat to facilitate decontamination. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Glasses | Protects against residual contamination on waste containers and during the transport of hazardous waste. |
Workflow for Safe Handling
A structured workflow ensures that safety protocols are integrated into every step of the experimental process.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation: Before retrieving the chemical, don your core PPE: a lab coat, chemical goggles, and double nitrile gloves, with the outer glove pulled over the cuff of your lab coat.[4]
-
Engineering Control Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Handling: Conduct all manipulations of the solid compound within the fume hood. This includes weighing and adding it to a solvent.
-
Decontamination: After handling, decontaminate the work surface within the fume hood and any equipment used.
-
Initial Degloving: Before leaving the fume hood, remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Waste Management: Securely seal all waste, including contaminated consumables (weigh boats, wipes), in a container clearly labeled "Hazardous Waste."
-
Final PPE Removal: Remove remaining PPE in the correct order (lab coat, then inner gloves) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[2]
Emergency Procedures
Spill Management (Small, in Fume Hood)
-
Alert: Notify others in the immediate area.
-
Contain: Do not create dust.[1] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Clean: Carefully sweep the material into a closable, labeled container for disposal.[1]
-
Decontaminate: Wipe the area with a suitable solvent and then soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh paper, and any residual chemical. Collect in a sealed, puncture-proof container labeled for hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge into drains or sewers.[1]
-
Empty Containers: The original chemical container must be handled as hazardous waste unless fully decontaminated.
Adherence to these protocols is not merely about compliance; it is about fostering a proactive safety culture. By understanding the specific hazards of this compound and implementing these layered engineering and PPE controls, you protect yourself, your colleagues, and the integrity of your research.
References
- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE.
- Selleck Chemicals. (n.d.). This compound.
- Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: (+/-)-3-Hydroxypyrrolidine hydrochloride.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: Pyrrolidine.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Pyrrolidine.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: (R)-3-Hydroxypyrrolidine.
- Apollo Scientific. (2022, September 16). Pyrrolidine Safety Data Sheet.
- ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - 3-(3-ETHYLPHENOXY)PYRROLIDINE.
- Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Pyrrolidine.
- ChemScene. (n.d.). (3S)-3-Ethylpyrrolidine.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET: n-Propanol.
- Lab Pro Inc. (n.d.). (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, 25G.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99%.
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- Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET: Ethoxylated oxoalcohol.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
